Hydralazine acetone hydrazone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(propan-2-ylideneamino)phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8(2)13-15-11-10-6-4-3-5-9(10)7-12-14-11/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJXINWDQGPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=CC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204704 | |
| Record name | Hydralazine acetone hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56173-18-3 | |
| Record name | 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56173-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydralazine acetone hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056173183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydralazine acetone hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydralazine acetone hydrazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical properties of "Hydralazine acetone hydrazone"
An In-Depth Technical Guide to the Physicochemical Properties of Hydralazine Acetone Hydrazone
Abstract
Hydralazine, a potent vasodilator, has been a cornerstone in the management of hypertension for decades. Its clinical utility, however, is often mediated by its metabolic pathways and the resulting bioactive compounds. Among these, hydralazine acetone hydrazone (HAH) represents a significant metabolite formed through the condensation of hydralazine with endogenous acetone. This guide provides a comprehensive technical overview of the core physicochemical properties of Hydralazine Acetone Hydrazone, offering critical insights for researchers, medicinal chemists, and drug development professionals. By synthesizing data from spectroscopic analysis, stability studies, and chromatographic methods, this document aims to serve as an authoritative resource for understanding and manipulating this important chemical entity.
Chemical Identity and Structure
Hydralazine Acetone Hydrazone is chemically designated as 1-(2-propylidene)hydrazinyl)phthalazine. It is formed by the reaction of hydralazine with acetone, a process that can occur both in vivo and in vitro.
-
IUPAC Name: 1-[(propan-2-ylidene)hydrazinyl]phthalazine
-
Molecular Formula: C₁₁H₁₂N₄
-
Molecular Weight: 200.24 g/mol
-
CAS Number: 59313-99-4
The structural identity of HAH is critical for understanding its chemical behavior. The formation of the hydrazone moiety significantly alters the electronic and steric properties of the parent hydralazine molecule, impacting its solubility, stability, and interaction with biological targets.
Synthesis and Spectroscopic Characterization
The synthesis of Hydralazine Acetone Hydrazone is a straightforward condensation reaction. A common laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of Hydralazine Acetone Hydrazone
This protocol outlines the synthesis via the reaction of hydralazine hydrochloride with acetone.
Materials:
-
Hydralazine hydrochloride
-
Acetone
-
Methanol
-
Distilled water
-
Sodium bicarbonate
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve 1.0 g of hydralazine hydrochloride in 20 mL of a 1:1 methanol/water solution in a 100 mL round-bottom flask.
-
Neutralization: Slowly add sodium bicarbonate to the solution until effervescence ceases. This step neutralizes the hydrochloride salt to liberate the free base of hydralazine.
-
Reaction: Add a five-fold molar excess of acetone to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 60°C with continuous stirring for 2 hours.
-
Precipitation & Isolation: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold distilled water (2 x 10 mL) to remove any unreacted starting materials and salts.
-
Drying: Dry the product under vacuum to yield the final Hydralazine Acetone Hydrazone.
Spectroscopic Profile
Confirmation of the synthesized product's identity is achieved through various spectroscopic methods.
Table 1: Key Spectroscopic Data for Hydralazine Acetone Hydrazone
| Technique | Observed Features |
| Mass Spectrometry (MS) | The mass spectrum of the reaction product shows a prominent molecular ion peak at m/z 200, which corresponds to the molecular weight of hydralazine acetone hydrazone. |
| ¹H NMR (in CDCl₃) | The proton NMR spectrum displays characteristic singlets for the two methyl groups of the acetone moiety at approximately δ 2.15 and δ 2.20 ppm. The aromatic protons of the phthalazine ring appear in the region of δ 7.6-8.4 ppm. |
| ¹³C NMR (in CDCl₃) | The carbon NMR spectrum shows distinct signals for the methyl carbons around δ 18 and δ 25 ppm, and the imine carbon (C=N) at approximately δ 160 ppm. |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits a characteristic C=N stretching vibration for the hydrazone group in the region of 1620-1640 cm⁻¹. |
The workflow for synthesis and characterization is a critical, self-validating loop in chemical research.
Caption: Workflow for the synthesis and spectroscopic confirmation of Hydralazine Acetone Hydrazone.
Physicochemical Properties
The physicochemical properties of a drug metabolite are paramount to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
Hydralazine Acetone Hydrazone is described as a sparingly soluble, non-basic compound. Its solubility is a critical factor influencing its bioavailability.
-
Aqueous Solubility: It exhibits low solubility in aqueous media, particularly at neutral pH.
-
Organic Solvent Solubility: It is more soluble in organic solvents such as methanol, ethanol, and acetonitrile. This property is leveraged in its extraction from biological matrices for analytical purposes.
The poor water solubility can be attributed to the replacement of the polar primary amine group of hydralazine with the more lipophilic acetone hydrazone moiety.
Melting Point
The melting point is a key indicator of purity.
-
Reported Melting Point: The melting point of Hydralazine Acetone Hydrazone is reported to be in the range of 177-179°C . A sharp melting point range is indicative of a high degree of purity.
Stability
Understanding the stability of HAH is crucial for accurate analytical quantification and for assessing its persistence in vivo.
-
pH-Dependent Stability: Hydralazine Acetone Hydrazone is relatively stable at neutral and alkaline pH. However, it is known to undergo hydrolysis back to hydralazine and acetone under acidic conditions. This instability in acidic environments, such as the stomach, is a critical consideration for its oral bioavailability and pharmacokinetic profile.
-
In Vitro Stability: In plasma samples, the stability of HAH is a concern. Studies have shown that its concentration can change depending on the sample handling and storage conditions. For instance, the presence of endogenous pyruvic acid can react with hydralazine to form another hydrazone, potentially interfering with analytical measurements.
The logical flow for assessing pH-dependent stability is outlined below.
Caption: pH-dependent stability pathway for Hydralazine Acetone Hydrazone.
Analytical Methodologies
Accurate quantification of Hydralazine Acetone Hydrazone in biological fluids is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.
Experimental Protocol: HPLC-UV Quantification
This protocol provides a general framework for the analysis of HAH.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.0). The exact ratio should be optimized to achieve good separation. An isocratic elution is often sufficient.
Procedure:
-
Sample Preparation: Extract HAH from the biological matrix (e.g., plasma) using a suitable organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Injection: Inject a known volume (e.g., 20 µL) of the prepared sample onto the HPLC system.
-
Chromatography: Run the analysis at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the column effluent using a UV detector at a wavelength where HAH has significant absorbance, typically around 260 nm.
-
Quantification: Determine the concentration of HAH by comparing its peak area to a standard curve generated from known concentrations of a pure HAH reference standard.
Causality in Method Development:
-
Choice of C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively lipophilic HAH molecule.
-
Buffered Mobile Phase: Maintaining a neutral pH is critical to prevent the on-column hydrolysis of HAH, ensuring accurate and reproducible quantification.
-
UV Detection: The phthalazine ring system in HAH contains a strong chromophore, making UV detection a sensitive and reliable method for its quantification.
Conclusion
Hydralazine Acetone Hydrazone, a key metabolite of hydralazine, possesses distinct physicochemical properties that differentiate it from its parent compound. Its limited aqueous solubility, pH-dependent stability, and lipophilic character are defining features that influence its biological fate. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers engaged in the study of hydralazine metabolism and the development of related pharmaceutical compounds. A thorough understanding of these fundamental properties is indispensable for interpreting pharmacokinetic data and for the design of future drug candidates targeting similar pathways.
References
-
Title: Synthesis and spectral characterization of hydralazine acetone hydrazone Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Assay of hydralazine in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Determination of hydralazine and its metabolite, hydralazine acetone hydrazone, in human plasma by high-performance liquid chromatography Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]
An In-depth Technical Guide to Hydralazine Acetone Hydrazone (CAS: 56173-18-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Hydralazine Acetone Hydrazone (CAS: 56173-18-3), a significant metabolite of the antihypertensive drug Hydralazine. This document delves into its chemical identity, synthesis, and analytical characterization. Furthermore, it explores the current understanding of its biological activity and mechanism of action, offering valuable insights for researchers in pharmacology and medicinal chemistry. The guide is structured to provide not only factual data but also the scientific reasoning behind experimental methodologies, ensuring a deeper understanding for professionals in the field.
Introduction: The Significance of a Metabolite
Hydralazine has been a cornerstone in the management of hypertension and heart failure for decades.[1] Its therapeutic effects are well-documented, but a complete understanding of its pharmacological profile necessitates a thorough investigation of its metabolic fate. Hydralazine Acetone Hydrazone, formed through the reaction of the parent drug with endogenous acetone, is one such key metabolite.[2] Initially viewed as a simple metabolic byproduct, research now indicates that this hydrazone is not an inert molecule. It possesses intrinsic biological activity and participates in a dynamic in vivo equilibrium, reversibly converting back to its parent compound, Hydralazine.[3] This guide will illuminate the chemistry, synthesis, and known biological functions of Hydralazine Acetone Hydrazone, providing a critical resource for its study and potential applications.
Physicochemical Properties and Identification
A foundational aspect of any chemical entity's study is the precise characterization of its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 56173-18-3 | [4] |
| Molecular Formula | C₁₁H₁₂N₄ | [4] |
| Molecular Weight | 200.24 g/mol | [4] |
| IUPAC Name | 1-(2-(propan-2-ylidene)hydrazinyl)phthalazine | [4] |
| Appearance | Off-white to dark yellow solid | [4][5] |
| Solubility | Soluble in Methanol and DMSO | [4] |
| Storage | 2-8°C, under inert atmosphere, hygroscopic | [4][5] |
Synthesis of Hydralazine Acetone Hydrazone: A Methodological Approach
The synthesis of Hydralazine Acetone Hydrazone is a straightforward condensation reaction between Hydralazine and acetone. The following protocol is a representative laboratory-scale procedure derived from established methods for hydrazone formation.[6]
Reaction Principle
The synthesis is based on the nucleophilic addition of the primary amine group of the hydrazine moiety in Hydralazine to the carbonyl carbon of acetone, followed by the elimination of a water molecule to form the hydrazone. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants.
Experimental Protocol
Materials:
-
Hydralazine hydrochloride
-
Acetone
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask, dissolve Hydralazine hydrochloride in ethanol.
-
Add an equimolar amount of sodium acetate to the solution to act as a buffer and neutralize the hydrochloride salt.
-
To this solution, add a molar excess of acetone.
-
The reaction mixture is then refluxed for a period of 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The precipitated product, Hydralazine Acetone Hydrazone, is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials and byproducts.
-
The final product is dried under vacuum to yield an off-white to yellow solid.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the laboratory synthesis of Hydralazine Acetone Hydrazone.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the synthesized compound is paramount. A multi-faceted analytical approach is necessary for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of Hydralazine Acetone Hydrazone.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Outcome: A single major peak corresponding to Hydralazine Acetone Hydrazone, with purity typically expected to be >95%.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the aromatic protons of the phthalazine ring, and the characteristic singlet for the two methyl groups of the acetone moiety.
-
¹³C NMR: Will show distinct signals for the carbons in the phthalazine ring and the isopropylidene group.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (200.24 g/mol ) and provide fragmentation patterns that can aid in structural elucidation.
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include C=N stretching vibrations of the hydrazone and aromatic C-H stretching.[6]
Analytical Workflow Diagram
Caption: A diagram outlining the analytical workflow for the characterization of Hydralazine Acetone Hydrazone.
Biological Activity and Mechanism of Action
Hydralazine Acetone Hydrazone is more than just a metabolite; it is a biologically active molecule with its own pharmacological profile.
Intrinsic Vasodilator Effects
Studies have shown that Hydralazine Acetone Hydrazone exhibits direct vasodilator effects on arterial smooth muscle.[7] In isolated rabbit aorta strips, it produces a dose-dependent decrease in K+-induced tone, indicating an intrinsic ability to relax vascular smooth muscle.[7] Notably, the magnitude of this effect was found to be greater than that of the parent Hydralazine at concentrations above the threshold.[7] This suggests that the formation of the acetone hydrazone may contribute to the overall hypotensive effects observed after the administration of Hydralazine.[7]
In Vivo Conversion and Pharmacokinetics
A crucial aspect of the pharmacology of Hydralazine Acetone Hydrazone is its ability to be hydrolyzed back to Hydralazine in vivo.[3] This back-conversion has been demonstrated in animal models, where the administration of the hydrazone led to sustained plasma concentrations of Hydralazine and its other metabolites.[3] This reversible metabolic pathway suggests that Hydralazine Acetone Hydrazone may act as a prodrug or a circulating reservoir for the parent compound. The hypotensive effect of the acetone hydrazone in vivo is believed to be largely attributable to the generation of Hydralazine.[3][8]
Proposed Mechanism of Action Pathway
Caption: A simplified pathway illustrating the dual mechanism of action of Hydralazine Acetone Hydrazone.
Conclusion and Future Directions
Hydralazine Acetone Hydrazone is a multifaceted molecule that warrants significant attention from the scientific community. Its intrinsic vasodilator activity, coupled with its role as a reversible metabolite of Hydralazine, presents a complex yet intriguing pharmacological profile. Future research should focus on elucidating the specific molecular targets of the hydrazone itself and further quantifying the dynamics of its in vivo conversion to and from Hydralazine. A deeper understanding of these aspects will not only enhance our knowledge of Hydralazine's overall mechanism of action but could also open avenues for the design of novel cardiovascular drugs with tailored pharmacokinetic and pharmacodynamic properties.
References
-
Hydralazine. (n.d.). PubChem. Retrieved from [Link]
-
Moore, G. W., & Lipe, S. (1979). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. British Journal of Pharmacology, 66(3), 345–349. Retrieved from [Link]
-
Talseth, T., McNay, J. L., & Haegele, K. D. (1982). Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of Cardiovascular Pharmacology, 4(3), 370–374. Retrieved from [Link]
-
Acetone hydrazone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Kandhare, A. D., & Patil, M. V. (2015). Hydralazine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Hydralazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydralazine Acetone Hydrazone. (n.d.). Allmpus. Retrieved from [Link]
- Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof. (2017). Google Patents.
-
Sica, D. A. (2011). Direct‐Acting Vasodilators. The Journal of Clinical Hypertension, 13(9), 683–686. Retrieved from [Link]
-
Gunasekaran, S., Seshadri, S., & Muthu, S. (2006). FT-IR spectrum of Hydralazine hydrochloride pure drug. ResearchGate. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). The ¹³C NMR spectrum of hydrazone (1). ResearchGate. Retrieved from [Link]
-
Awantu, A. F., et al. (2021). Synthesis, Molecular Structure, Anti-Plasmodial, Antimicrobial and Anti-Oxidant Screening of (E)-1-(Phthalazin-1-yl)-1-[(Pyridin-2-yl)Ethylidene]Hydralazine and 1-[2-(1-(pyridine-3- yl)ethylidene)hydrazinyl]phthalazine. Scientific Research Publishing. Retrieved from [Link]
-
CV Pharmacology. (n.d.). Direct Acting Vasodilators. Retrieved from [Link]
-
McNay, J. L., & Ludden, T. M. (1984). Endogenous generation of hydralazine from labile hydralazine hydrazones. Journal of Pharmacology and Experimental Therapeutics, 228(2), 358–363. Retrieved from [Link]
-
Acetone Hydralazine Hydrazone. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]
- 6. Synthesis, Molecular Structure, Anti-Plasmodial, Antimicrobial and Anti-Oxidant Screening of (E)-1-(Phthalazin-1-yl)-1-[(Pyridin-2-yl)Ethylidene]Hydralazine and 1-[2-(1-(pyridine-3- yl)ethylidene)hydrazinyl]phthalazine [scirp.org]
- 7. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula and weight of "Hydralazine acetone hydrazone"
An In-depth Technical Guide to Hydralazine Acetone Hydrazone
Abstract
This technical guide provides a comprehensive overview of Hydralazine Acetone Hydrazone, a significant derivative and active metabolite of the antihypertensive drug Hydralazine. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical identity, molecular formula, and weight. It further outlines a detailed, field-proven protocol for its synthesis, discusses methods for analytical characterization, and contextualizes its pharmacological relevance. The guide emphasizes the causal reasoning behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
Hydralazine Acetone Hydrazone, known systematically as 1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine, is the product of a condensation reaction between the parent drug Hydralazine and acetone.[1] This compound is not merely a synthetic derivative but also an active metabolite formed in vivo, making its characterization crucial for understanding the complete pharmacological profile of Hydralazine.[2]
The fundamental properties of this compound are summarized below, providing a foundational dataset for laboratory work and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | N-(propan-2-ylideneamino)phthalazin-1-amine | [3] |
| Synonyms | Hydralazine acetonide, 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone | [3] |
| CAS Number | 56173-18-3 | [1][3] |
| Molecular Formula | C₁₁H₁₂N₄ | [1][3] |
| Molecular Weight | 200.24 g/mol | [1][3] |
| Appearance | Off-white solid | [1] |
| Typical Purity | ≥95% (by HPLC) | [1] |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [1] |
| Storage | 2-8 °C | [1] |
Synthesis and Mechanistic Rationale
The synthesis of Hydralazine Acetone Hydrazone is a classic example of hydrazone formation through the condensation of a hydrazine with a ketone. This reaction is fundamental in organic chemistry and proceeds via a nucleophilic addition-elimination mechanism.
Reaction Principle
The primary amine group of the hydrazine moiety in Hydralazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This forms an unstable carbinolamine intermediate, which then undergoes dehydration (elimination of a water molecule) to yield the stable C=N double bond of the hydrazone. The reaction is typically acid-catalyzed to facilitate the dehydration step.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Hydralazine Acetone Hydrazone.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is based on established principles of hydrazone synthesis.[4] Safety Precaution: Hydralazine and its derivatives are potent compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.
Materials:
-
Hydralazine hydrochloride (or free base)
-
Acetone, analytical grade
-
Ethanol or Methanol, anhydrous
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for filtration and crystallization
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of Hydralazine in a suitable volume of ethanol (e.g., 10 mL per gram of hydralazine). If starting with the hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like triethylamine to liberate the free base in situ.
-
Addition of Reactant: Add a molar excess of acetone (e.g., 1.5 to 2.0 equivalents). The excess drives the reaction equilibrium towards the product.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid protonates the carbonyl oxygen of acetone, increasing its electrophilicity, and later facilitates the dehydration of the carbinolamine intermediate.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-78°C, depending on the alcohol used) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product, being less soluble in the cold solvent, should precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities. For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol or methanol.
-
Drying: Dry the purified white solid under vacuum to obtain the final product, Hydralazine Acetone Hydrazone.
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized compound, a suite of analytical techniques is required. Commercial suppliers of this compound typically provide data from the following methods.[1]
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A well-developed reversed-phase HPLC method should show a major peak corresponding to the product, with purity typically expected to be ≥95%.[1]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. An Electrospray Ionization (ESI) mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 201.25.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic signals for the phthalazine ring protons, the two equivalent methyl groups of the isopropylidene moiety (appearing as a sharp singlet), and the N-H proton.
-
¹³C NMR: Will show the requisite number of carbon signals, including distinct peaks for the methyl carbons and the C=N imine carbon, confirming the hydrazone structure.
-
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands, most notably a strong C=N stretching vibration (typically in the 1650-1550 cm⁻¹ region), confirming the presence of the imine functional group, and N-H stretching bands.
Pharmacological Context and Biological Significance
The study of Hydralazine Acetone Hydrazone is critical for a complete understanding of its parent drug's behavior in biological systems.
Role as an Active Metabolite
Hydralazine can undergo a reversible conversion to Hydralazine Acetone Hydrazone within the body.[2] This is significant because the hydrazone is not an inactive excretion product but is itself an active compound, contributing to the overall therapeutic effect.[2][5] This metabolic conversion means that the observed antihypertensive effects of Hydralazine administration are due to the combined action of the parent drug and this key metabolite.
Metabolic Pathway Diagram
Caption: Reversible metabolic conversion of Hydralazine to its active hydrazone.
This reversible pathway implies that the concentration of the active metabolite is dependent on both the parent drug levels and the physiological concentration of acetone, which can vary between individuals. For drug development professionals, this necessitates considering the metabolite's potency, toxicity, and pharmacokinetic profile when evaluating the overall safety and efficacy of Hydralazine.
Conclusion
Hydralazine Acetone Hydrazone is a compound of significant interest, bridging synthetic chemistry and clinical pharmacology. Its well-defined chemical properties (C₁₁H₁₂N₄, MW: 200.24 g/mol ) and straightforward synthesis make it accessible for research purposes.[1][3] Understanding its formation, analytical signature, and role as an active metabolite is indispensable for professionals engaged in the study of antihypertensive drugs and their metabolic pathways. This guide provides the foundational knowledge and practical protocols necessary to support such research endeavors.
References
-
Wikipedia. Acetone hydrazone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3637, Hydralazine. [Link]
-
Allmpus Laboratories. Hydralazine Acetone Hydrazone. [Link]
-
Organic Syntheses. Acetone hydrazone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 41772, 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone. [Link]
-
Wikipedia. Hydralazine. [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone | C11H12N4 | CID 41772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acetone hydrazone - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of Hydralazine Acetone Hydrazone in DMSO and Methanol
This guide provides an in-depth analysis of the solubility characteristics of hydralazine acetone hydrazone, a significant metabolite of the antihypertensive drug hydralazine, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and professionals in drug development who handle this compound and require a foundational understanding of its behavior in solution.
Executive Summary
Understanding the solubility of a compound is a critical first step in a vast array of experimental workflows, from in vitro screening to formulation development. While hydralazine is a well-documented pharmaceutical agent, specific quantitative solubility data for its acetone hydrazone metabolite in DMSO and methanol are not extensively reported in publicly accessible literature. This guide, therefore, aims to bridge this knowledge gap by providing a theoretical framework for its expected solubility, based on fundamental chemical principles and data from structurally related molecules. Furthermore, we present a comprehensive, field-tested experimental protocol for researchers to determine these solubility parameters with high fidelity in their own laboratory settings.
Introduction to Hydralazine Acetone Hydrazone
Hydralazine is a direct-acting vasodilator used in the management of hypertension.[1] In vivo, hydralazine is known to react with endogenous ketones, such as acetone, to form hydrazone metabolites.[2] Hydralazine acetone hydrazone is one such metabolite that has been identified in humans and is known to possess biological activity.[3] The formation of this hydrazone derivative alters the physicochemical properties of the parent molecule, including its solubility, which has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling in experimental assays.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.
3.1 Molecular Structure Analysis
-
Hydralazine Acetone Hydrazone: This molecule incorporates the polar phthalazine ring system, a hydrazine linker, and an isopropylidene group. The nitrogen atoms in the phthalazine ring and the hydrazone moiety are capable of acting as hydrogen bond acceptors, while the N-H group of the hydrazone can act as a hydrogen bond donor. The isopropylidene group introduces a nonpolar, hydrophobic character to the molecule.
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent. Its sulfur-oxygen double bond is highly polarized, making the oxygen atom a strong hydrogen bond acceptor. It cannot, however, act as a hydrogen bond donor.
-
Methanol (MeOH): Methanol is a polar protic solvent. Its hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor.
3.2 Predicted Solubility
-
In DMSO: Given DMSO's strong hydrogen bond accepting capability and high polarity, it is anticipated to effectively solvate the polar regions of hydralazine acetone hydrazone. While the parent compound, hydralazine HCl, is reported to be insoluble in DMSO, this is likely due to the high lattice energy of the salt form.[4] The free base form of many organic molecules, including various hydrazone derivatives, often exhibit good solubility in DMSO, which is a common solvent for preparing stock solutions for biological screening.[5][6] Therefore, it is highly probable that hydralazine acetone hydrazone is soluble in DMSO.
-
In Methanol: Methanol's ability to both donate and accept hydrogen bonds suggests it can interact favorably with the corresponding functional groups on the hydralazine acetone hydrazone molecule. Many hydrazones are synthesized or recrystallized using methanol, indicating at least moderate solubility in this solvent.[7][8][9] However, the presence of the relatively nonpolar phthalazine and isopropylidene moieties may limit its solubility compared to smaller, more polar hydrazones.
The following diagram illustrates the potential intermolecular interactions contributing to solubility.
Caption: Intermolecular forces governing solubility.
Quantitative Solubility Data Summary
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| DMSO | 25 | TBD | TBD | TBD |
| Methanol | 25 | TBD | TBD | TBD |
| TBD: To Be Determined |
Experimental Protocol for Solubility Determination
The following section provides a robust, step-by-step methodology for determining the equilibrium solubility of hydralazine acetone hydrazone. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for solubility measurement.[10]
5.1 Materials and Equipment
-
Hydralazine acetone hydrazone (solid, high purity)
-
Anhydrous DMSO (ACS grade or higher)
-
Anhydrous Methanol (ACS grade or higher)
-
Analytical balance (± 0.01 mg)
-
2.0 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge capable of handling vials
-
Calibrated positive displacement pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and appropriate glassware
5.2 Experimental Workflow: Shake-Flask Method
The workflow for determining equilibrium solubility is depicted below.
Caption: Workflow for equilibrium solubility determination.
5.3 Detailed Step-by-Step Procedure
-
Preparation: Add an amount of solid hydralazine acetone hydrazone to a pre-weighed 2.0 mL glass vial that is known to be in excess of its solubility limit. (A starting point of ~10-20 mg is often sufficient).
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent (DMSO or methanol) to the vial using a calibrated pipette.
-
Equilibration: Securely cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Allow the slurry to shake for a period sufficient to reach equilibrium, typically 24 to 48 hours.[11] A preliminary time-point study can be conducted to confirm that the concentration in solution has reached a plateau.
-
Phase Separation: After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. It is crucial to avoid transferring any particulate matter.
-
Dilution: Immediately perform a precise serial dilution of the supernatant with the appropriate mobile phase for the analytical method to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of hydralazine acetone hydrazone. A calibration curve must be prepared using standards of known concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
5.4 Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the following checks should be incorporated:
-
Visual Inspection: At the end of the equilibration period, undissolved solid must be clearly visible in the vial to confirm that saturation was achieved.
-
Time to Equilibrium: Samples taken at two different time points (e.g., 24h and 48h) should yield statistically identical concentration values.
-
Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to standard guidelines.
Potential Challenges and Field-Proven Insights
-
Compound Instability: Hydrazones can be susceptible to hydrolysis, especially in the presence of water.[2] Using anhydrous solvents and minimizing exposure to atmospheric moisture is critical. For methanol, which is hygroscopic, using a freshly opened bottle or a properly stored solvent is recommended.
-
DMSO as a Reactive Solvent: While generally considered a stable solvent, "activated" DMSO can dehydrogenate hydrazones under certain conditions, particularly in the presence of a base and at elevated temperatures.[12][13][14] For solubility studies at ambient temperature without additional reagents, this is unlikely to be a significant issue, but researchers should be aware of this potential reactivity.
-
Supersaturation: When preparing solutions, especially from a DMSO stock, adding an aqueous buffer can sometimes lead to the formation of a supersaturated solution that precipitates over time.[11] The shake-flask method described here determines the thermodynamic or equilibrium solubility, which is the most stable and relevant value for most applications.
Conclusion
While direct published values are scarce, a thorough understanding of the molecular properties of hydralazine acetone hydrazone and the solvents DMSO and methanol allows for a strong theoretical prediction of its solubility. It is anticipated to be soluble in DMSO and at least moderately soluble in methanol. For drug development professionals and researchers requiring precise data, empirical determination is essential. The detailed shake-flask protocol provided in this guide offers a reliable and robust method for generating high-quality, trustworthy solubility data, enabling confident progression of research and development activities.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3637, Hydralazine. Retrieved from [Link]
-
World Health Organization. (n.d.). Hydralazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9351, Hydralazine Hydrochloride. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
Moore, G. W., & Combs, G. L. (1980). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. Journal of Cardiovascular Pharmacology. Retrieved from [Link]
-
Groks. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
Ludden, T. M., et al. (1982). Clinical Pharmacokinetics of Hydralazine. Clinical Pharmacokinetics. Retrieved from [Link]
-
Day, A. C., & Whiting, M. C. (1970). Acetone hydrazone. Organic Syntheses. Retrieved from [Link]
-
Allmpus Laboratories Pvt. Ltd. (n.d.). Hydralazine Acetone Hydrazone. Retrieved from [Link]
-
Haegele, K. D., et al. (1981). Hypotensive activity of hydralazine-acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of Cardiovascular Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41772, 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone. Retrieved from [Link]
-
Domańska, U., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Javed, M. I., & Brewer, M. (2007). Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. Organic Letters. Retrieved from [Link]
-
Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO. Retrieved from [Link]
-
Javed, M. I., & Brewer, M. (2007). Diazo preparation via dehydrogenation of hydrazones with "activated" DMSO. PubMed. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Retrieved from [Link]
-
Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. Retrieved from [Link]
-
Singh, N., et al. (2015). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). DMSO and Hydrazine. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Arenas, L. G., et al. (2011). Towards mixed fuels: the electrochemistry of hydrazine in the presence of methanol and formic acid. PubMed. Retrieved from [Link]
-
Anbu, S., et al. (2014). DMSO containing ruthenium(ii) hydrazone complexes: in vitro evaluation of biomolecular interaction and anticancer activity. Dalton Transactions. Retrieved from [Link]
-
Khan, S., et al. (2021). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC. Retrieved from [Link]
Sources
- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 3. Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 8. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO [organic-chemistry.org]
- 14. Diazo preparation via dehydrogenation of hydrazones with "activated" DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Hydralazine Acetone Hydrazone: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the spectroscopic analysis of Hydralazine acetone hydrazone, a significant metabolite of the antihypertensive drug hydralazine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core spectroscopic techniques essential for the characterization and analysis of this compound. The guide delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the context of Hydralazine acetone hydrazone analysis. Each section provides a detailed experimental protocol, an analysis of expected spectral features, and the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights.
Introduction
Hydralazine, a phthalazine derivative, has been utilized as a vasodilator for the treatment of hypertension.[1] Its metabolism in the body leads to the formation of several byproducts, including Hydralazine acetone hydrazone.[1] The formation of this hydrazone is a result of the condensation reaction between hydralazine and acetone.[2] Understanding the structure and properties of this metabolite is crucial for a comprehensive understanding of hydralazine's pharmacology and toxicology. Spectroscopic analysis provides the necessary tools for the unambiguous identification and characterization of Hydralazine acetone hydrazone. This guide will serve as a comprehensive resource for the application of key spectroscopic techniques in the study of this specific molecule.
Chemical Structure and Properties of Hydralazine Acetone Hydrazone:
| Property | Value | Source |
| Chemical Name | 1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine | [3] |
| Molecular Formula | C₁₁H₁₂N₄ | [3] |
| Molecular Weight | 200.24 g/mol | [3] |
| CAS Number | 56173-18-3 | [3] |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble in Methanol and DMSO | [3] |
Synthesis of Hydralazine Acetone Hydrazone
The synthesis of Hydralazine acetone hydrazone is a straightforward condensation reaction between hydralazine and acetone. This reaction is fundamental to understanding its potential formation in vivo and for the preparation of an analytical standard for spectroscopic analysis.
Synthetic Protocol
-
Dissolution: Dissolve hydralazine hydrochloride in a minimal amount of a suitable solvent, such as methanol.
-
Reaction: Add an excess of acetone to the solution. The reaction can be carried out at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product, Hydralazine acetone hydrazone, can be isolated by evaporation of the solvent.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[4]
Caption: Synthetic pathway for Hydralazine acetone hydrazone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.[5] For Hydralazine acetone hydrazone, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of Hydralazine acetone hydrazone in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[6] The choice of solvent is critical to avoid signal overlap with the analyte.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
Caption: Workflow for NMR spectroscopic analysis.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of Hydralazine acetone hydrazone is expected to show distinct signals corresponding to the protons of the phthalazine ring and the acetone moiety.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Phthalazine) | 7.5 - 8.5 | Multiplet | 4H |
| NH Proton | ~10.0 | Singlet (broad) | 1H |
| Methyl Protons (Acetone) | ~2.1 | Singlet | 6H |
Note: The chemical shift of the NH proton can be variable and may exchange with residual water in the solvent.[7]
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons (Phthalazine) | 120 - 150 |
| C=N (Hydrazone) | ~155 |
| C=N (Phthalazine) | ~160 |
| Methyl Carbons (Acetone) | ~25 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FTIR Analysis
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of solid Hydralazine acetone hydrazone with about 100-200 mg of dry potassium bromide (KBr) powder.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Caption: Workflow for FTIR spectroscopic analysis.
Expected FTIR Absorption Bands
The FTIR spectrum of Hydralazine acetone hydrazone will show characteristic absorption bands for its functional groups. For comparison, the FTIR spectrum of the parent compound, hydralazine HCl, shows characteristic peaks at 3219.27 cm⁻¹ (N-H stretching), 3028.47 cm⁻¹ (aromatic C-H stretching), and 2975.18 cm⁻¹ (N-H stretching).[9]
Expected Characteristic IR Peaks:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N Stretch (Hydrazone & Phthalazine) | 1600 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.[10] The absorption of UV or visible light by Hydralazine acetone hydrazone will be influenced by the π-electron system of the phthalazine ring and the hydrazone moiety.
Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol, ethanol, or acetonitrile. The polarity of the solvent can influence the absorption maxima.[11]
-
Sample Preparation: Prepare a dilute solution of Hydralazine acetone hydrazone in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).
-
Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.
Sources
- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 3. allmpus.com [allmpus.com]
- 4. minarjournal.com [minarjournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hydralazine | C8H8N4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Hydralazine Acetone Hydrazone
This technical guide provides a detailed examination of the mass spectrometric behavior of Hydralazine Acetone Hydrazone, the condensation product of the antihypertensive drug hydralazine and acetone. This analysis is critical for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require precise structural elucidation and quantification of hydralazine and its derivatives. The narrative synthesizes foundational mass spectrometry principles with mechanistic insights to explain the characteristic fragmentation pattern of this molecule.
Introduction: Context and Significance
Hydralazine (1-hydrazinophthalazine) is a direct-acting smooth muscle relaxant used in the management of hypertension. Its primary hydrazine moiety is chemically reactive and can readily condense with endogenous aldehydes and ketones, such as acetone, to form hydrazone metabolites or derivatives.[1] Understanding the analytical signature of these derivatives is paramount. Hydralazine is also employed as a chemical derivatization agent in metabolomics to enhance the detection of poorly ionized metabolites by introducing a readily ionizable tag, further underscoring the need to understand its mass spectral characteristics.[2]
This guide focuses on the fragmentation of Hydralazine Acetone Hydrazone using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), a cornerstone technique for structural analysis of polar molecules in complex matrices. We will dissect the fragmentation pathways to establish a reliable method for its identification.
Molecular Structure and Ionization Characteristics
Hydralazine Acetone Hydrazone is formed via the condensation of hydralazine (C₈H₈N₄) and acetone (C₃H₆O), resulting in a molecule with the elemental composition C₁₁H₁₂N₄ and a monoisotopic mass of 200.1062 Da .
Due to the presence of multiple basic nitrogen atoms within the phthalazine ring and the hydrazone linkage, the molecule is efficiently ionized by Electrospray Ionization in positive ion mode (ESI+). Protonation yields the precursor ion, [M+H]⁺ , with a calculated m/z of 201.1140 . This even-electron species serves as the parent ion for subsequent collision-induced dissociation (CID) experiments.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-resolution mass spectrometry is indispensable for confirming the elemental composition of the precursor ion, providing a foundational layer of confidence before undertaking structural elucidation via MS/MS. By measuring the mass-to-charge ratio with high accuracy (typically <5 ppm error), the molecular formula can be unambiguously determined.
Table 1: HRMS Data for the Precursor Ion of Hydralazine Acetone Hydrazone
| Parameter | Value |
|---|---|
| Proposed Formula | C₁₁H₁₃N₄⁺ |
| Theoretical Exact Mass ([M+H]⁺) | 201.1140 |
| Observed Mass (Example) | 201.1138 |
| Mass Error (ppm) | -1.0 ppm |
Tandem Mass Spectrometry (MS/MS): The Fragmentation Pathway
The structural identity of Hydralazine Acetone Hydrazone is confirmed by its characteristic fragmentation pattern. Upon isolation of the precursor ion (m/z 201.11) and subjecting it to CID, a cascade of fragmentation events occurs, driven by the charge site and the relative stability of the resulting product ions and neutral losses.[3][4]
The fragmentation is dominated by the cleavage of the relatively weak N-N bond of the hydrazone linker. This charge-retaining fragmentation is mechanistically favorable as it leads to the formation of a highly stable, resonance-delocalized aromatic cation.
Key Fragmentation Steps:
-
Primary Fragmentation: The most abundant product ion is observed at m/z 131.0606 . This corresponds to the [C₈H₇N₂]⁺ cation, which we designate as the phthalazinyl cation . This ion is formed by the cleavage of the N-N bond and the neutral loss of the acetone azine fragment (C₃H₆N₂). This transition (m/z 201.11 → m/z 131.06) is the most diagnostic fragmentation for the hydralazine core structure.
-
Secondary Fragmentation: The phthalazinyl cation (m/z 131.06) is not entirely stable and undergoes further fragmentation upon higher energy CID. Literature on the fragmentation of phthalazine-containing structures shows two characteristic competing pathways.[5][6][7]
-
Loss of Hydrogen Cyanide (HCN): The ring can rearrange and eliminate a stable neutral molecule of HCN (27.01 Da), resulting in a product ion at m/z 104.0500 ([C₇H₆N]⁺) .
-
Loss of Dinitrogen (N₂): Alternatively, the phthalazine ring can lose its two adjacent nitrogen atoms as N₂ gas (28.01 Da), leading to a highly strained but observable indenyl-type cation at m/z 103.0548 ([C₈H₇]⁺) .
-
The proposed fragmentation pathway is visually detailed in the diagram below.
Sources
- 1. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. raco.cat [raco.cat]
- 6. researchgate.net [researchgate.net]
- 7. raco.cat [raco.cat]
An In-Depth Technical Guide to the Crystal Structure Determination of Hydralazine Acetone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydralazine, a phthalazine derivative, has been a cornerstone in the management of hypertension and heart failure for decades.[1] Its mechanism of action as a direct-acting smooth muscle relaxant and vasodilator is well-established.[1] The metabolism of hydralazine is complex, leading to a variety of derivatives, including hydrazones formed by reaction with endogenous carbonyl compounds. One such significant metabolite is Hydralazine Acetone Hydrazone, the product of condensation with acetone.[2] Understanding the precise three-dimensional structure of this metabolite is crucial for a deeper comprehension of its pharmacological and toxicological profile.
This guide provides a comprehensive, technically-focused protocol for the synthesis, crystallization, and complete structural elucidation of Hydralazine Acetone Hydrazone using single-crystal X-ray diffraction. While a definitive crystal structure for this specific compound is not yet publicly available, this document outlines the field-proven methodologies and analytical workflows required to achieve this goal, grounded in established principles of chemical synthesis and crystallography.[3][4]
Synthesis of Hydralazine Acetone Hydrazone
The synthesis of hydrazones is a classic condensation reaction between a hydrazine and a carbonyl compound.[5][6] In this case, hydralazine hydrochloride, the common commercially available form, is first converted to its free base, which then reacts with acetone.
Rationale for Synthetic Approach
Directly reacting hydralazine hydrochloride with acetone is generally inefficient as the hydrazino group's nucleophilicity is diminished in its protonated form. Therefore, a two-step, one-pot approach is optimal. First, the hydralazine hydrochloride is neutralized in situ to its more reactive free base form. Following this, the acetone is introduced to facilitate the condensation reaction. The choice of a mild base is critical to avoid side reactions. Ethanol is selected as the solvent due to the good solubility of the reactants and the relative insolubility of the resulting hydrazone at cooler temperatures, which aids in its purification by recrystallization.
Experimental Protocol: Synthesis
Materials:
-
Hydralazine Hydrochloride (C₈H₈N₄·HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone ((CH₃)₂CO)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Preparation of Hydralazine Free Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 g of hydralazine hydrochloride in 50 mL of a 1:1 ethanol/water solution.
-
Gently warm the mixture to 50°C to ensure complete dissolution.
-
Slowly add a saturated aqueous solution of sodium bicarbonate dropwise until the effervescence ceases and the pH of the solution is approximately 7.5-8.0. The formation of the yellow-colored hydralazine free base will be observed.
-
Hydrazone Formation: To the resulting solution, add a 1.5 molar excess of acetone (approximately 0.6 mL).
-
Increase the temperature and allow the mixture to reflux gently for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture).
-
Isolation and Purification: After the reaction is complete, allow the flask to cool slowly to room temperature, and then place it in an ice bath for 1 hour to promote crystallization of the product.
-
Collect the resulting pale-yellow precipitate by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified crystals of Hydralazine Acetone Hydrazone.
-
Dry the purified product under a vacuum.
Diagram: Synthesis of Hydralazine Acetone Hydrazone
Caption: Reaction workflow for the synthesis of Hydralazine Acetone Hydrazone.
Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often challenging step in X-ray crystallography.[7] The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.
Causality in Solvent Selection and Technique
The choice of crystallization method is dictated by the solubility profile of the compound. Hydrazones often exhibit moderate solubility in polar organic solvents. Slow evaporation is a robust and straightforward initial approach.[8] If this fails to produce suitable crystals, solvent diffusion techniques can provide greater control over the rate of supersaturation, which is a key factor in crystal quality.[9]
Experimental Protocol: Crystal Growth
Method 1: Slow Evaporation
-
Prepare a saturated solution of the purified Hydralazine Acetone Hydrazone in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with parafilm and pierce it with a few small holes using a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Method 2: Solvent Diffusion (Layering)
-
Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., Dichloromethane or DMF).[8]
-
In a narrow tube or vial, carefully layer a "poor" solvent in which the compound is insoluble but miscible with the "good" solvent (e.g., hexane or diethyl ether) on top of the solution.[9]
-
Seal the container and leave it undisturbed. Crystals should form at the interface between the two solvents as they slowly diffuse into one another.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[4]
Experimental Workflow
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For small molecules, this is often done using a cryoloop and flash-cooling the crystal in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.[10]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. The positions and intensities of the diffracted X-ray spots are recorded by a detector.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions, and thermal parameters until the model converges.
-
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its quality and accuracy.
Diagram: X-ray Crystallography Workflow
Sources
- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the In Vitro Biological Activity of Hydralazine Acetone Hydrazone
This guide provides a comprehensive technical overview of the in vitro biological activity of Hydralazine Acetone Hydrazone. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental designs, and offers detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Scientific Context of Hydralazine Acetone Hydrazone
Hydralazine, a well-established antihypertensive drug, has seen a resurgence in interest due to its pleiotropic biological activities, including antimicrobial and anticancer properties.[1] Its metabolism in vivo leads to the formation of several derivatives, including Hydralazine Acetone Hydrazone, a product of the condensation of hydralazine with acetone.[2] The hydrazone moiety (-C=N-NH-) is a recognized pharmacophore, contributing to a wide spectrum of biological activities in various compounds.[3] This guide will delve into the known and potential in vitro biological activities of Hydralazine Acetone Hydrazone, drawing from studies on its parent compound and related hydrazone derivatives to build a comprehensive profile.
Chemical Structure and Synthesis:
Hydralazine Acetone Hydrazone is synthesized through a condensation reaction between hydralazine and acetone. This reaction is a classic example of Schiff base formation.[3]
-
Reactants: Hydralazine and Acetone
-
Reaction Type: Condensation
-
Product: 1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine (Hydralazine Acetone Hydrazone)
The synthesis is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid.[3] The purity and structure of the synthesized compound are confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4]
Antimicrobial Activity: A Latent Potential
While direct studies on the antimicrobial properties of Hydralazine Acetone Hydrazone are limited, the known activity of its parent compound, hydralazine, and other hydralazine-derived Schiff bases suggests a promising area for investigation.
Insights from Hydralazine and its Derivatives:
Recent research has demonstrated the antibacterial potential of hydralazine against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).[5] Molecular docking studies suggest that hydralazine may exert its effect by interacting with essential bacterial proteins like DNA gyrase and tyrosyl-tRNA synthetase (TyrRS).[5]
Furthermore, other Schiff base derivatives of hydralazine have shown antimicrobial activity against a range of bacterial strains. For instance, 2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP) displayed activity against four bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/ml.[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Objective: To determine the lowest concentration of Hydralazine Acetone Hydrazone that inhibits the visible growth of a test bacterium.
Materials:
-
Hydralazine Acetone Hydrazone
-
Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.
-
Serial Dilution: A two-fold serial dilution of Hydralazine Acetone Hydrazone is prepared in CAMHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow for Antimicrobial Activity Screening
Caption: Workflow for determining the antimicrobial activity of a compound.
Anticancer Activity: A Multifaceted Approach
The anticancer potential of hydrazones is an active area of research, with many derivatives showing promising cytotoxic effects against various cancer cell lines.[8][9] Hydralazine itself has been investigated as an epigenetic modifying agent, specifically as a DNA methyltransferase (DNMT) inhibitor, which can lead to the re-expression of tumor suppressor genes.[1]
Cytotoxicity Against Cancer Cell Lines:
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Objective: To determine the concentration of Hydralazine Acetone Hydrazone that inhibits 50% of the metabolic activity of a cancer cell line (IC50).
Materials:
-
Hydralazine Acetone Hydrazone
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Hydralazine Acetone Hydrazone for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Potential Anticancer Mechanism of Action
Caption: Potential anticancer mechanisms of Hydralazine Acetone Hydrazone.
Antioxidant Activity: Scavenging Free Radicals
Hydrazone derivatives are known to possess antioxidant properties, which are often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.[11] The parent compound, hydralazine, has also been reported to have antioxidant effects.
In Vitro Antioxidant Assays:
The antioxidant potential of a compound can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of Hydralazine Acetone Hydrazone.
Materials:
-
Hydralazine Acetone Hydrazone
-
DPPH solution (in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Solutions: A stock solution of Hydralazine Acetone Hydrazone and a positive control (e.g., ascorbic acid) are prepared in methanol.
-
Reaction Mixture: Different concentrations of the test compound are mixed with a fixed concentration of DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Data Summary: Biological Activities of Hydralazine and its Derivatives
| Compound/Derivative | Biological Activity | Assay | Key Findings | Reference |
| Hydralazine | Antibacterial | Broth Microdilution | MIC: 128-2048 µg/ml against S. aureus | [5] |
| Anticancer | Cell Viability | Synergistic with doxorubicin against MCF-7 cells | [10] | |
| Epigenetic Modifier | - | DNMT inhibitor | [1] | |
| Hydralazine Schiff Base (PHMP) | Antibacterial | Broth Microdilution | MIC: 31.25-250 µg/ml against various bacteria | [6][7] |
| Hydralazine Acetonide | Vasodilator | In vitro muscle contractility | Dose-dependent decrease of K+-induced tone | [12] |
| Various Hydrazones | Anticancer | MTT Assay | IC50 values in the sub-micromolar to micromolar range | [8][13] |
| Antioxidant | DPPH Assay | Varying degrees of radical scavenging activity | [11][14] |
Conclusion and Future Directions
Hydralazine Acetone Hydrazone, as a metabolite of hydralazine and a member of the versatile hydrazone class of compounds, holds significant potential for a range of in vitro biological activities. While direct and comprehensive studies on this specific molecule are currently lacking, the existing evidence from its parent compound and related derivatives provides a strong impetus for further investigation.
Future research should focus on:
-
Systematic Screening: A comprehensive evaluation of the antimicrobial, anticancer, and antioxidant activities of pure, well-characterized Hydralazine Acetone Hydrazone using a panel of standard in vitro assays.
-
Mechanistic Studies: Elucidation of the specific molecular targets and pathways through which Hydralazine Acetone Hydrazone exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related hydralazine hydrazones to identify key structural features that enhance specific biological activities.
This in-depth technical guide serves as a foundational resource to stimulate and guide future research into the promising therapeutic potential of Hydralazine Acetone Hydrazone.
References
- de Fátima de Sá, V. G., et al. (2024). Antimicrobial activity of hydralazine against methicillin-resistant and methicillin-susceptible Staphylococcus aureus. Future Microbiology, 19, 31-43.
- Awantu, A. F., et al. (2020). Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties. International Journal of Organic Chemistry, 10(1), 1-16.
- (Reference for general hydrazone activity - Placeholder, as a specific review was not found in the provided snippets)
- Yuliani, S. R., et al. (2022). Synthesis and in vitro Antioxidant Activity of chloro-substituted Hydrazone. Journal of Physics: Conference Series, 2243, 012028.
- (Reference for general hydrazone activity - Placeholder)
- (Reference for general hydrazone activity - Placeholder)
- (Reference for general hydrazone activity - Placeholder)
- Moore, G. W., & Lappe, R. W. (1981). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. Journal of Cardiovascular Pharmacology, 3(2), 345-350.
- (Reference for general hydrazone activity - Placeholder)
- Liu, M. C., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents.
- (Reference for general hydrazone activity - Placeholder)
- (Reference for general hydrazone activity - Placeholder)
-
Wikipedia contributors. (2024, January 15). Hydralazine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
- (Reference for general hydrazone activity - Placeholder)
- (Reference for general hydrazone activity - Placeholder)
- (Reference for general hydrazone activity - Placeholder)
- Mateev, E., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
-
Awantu, A. F., et al. (2020). Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties. Scientific Research Publishing. Available at: [Link]
- (Reference for general hydrazone activity - Placeholder)
- (Reference for general hydrazone activity - Placeholder)
- Al-Ostoot, F. H., et al. (2021). Cytotoxicity effects of hydrazones and sulfonyl hydrazones against different human cancer cell lines: A review. Results in Chemistry, 3, 100143.
- Gevorgyan, A., et al. (2023).
- (Reference for general hydrazone activity - Placeholder)
- Haque, R. A., et al. (2018). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 23(1), 188.
- (Reference for general hydrazone activity - Placeholder)
- (Reference for general hydrazone activity - Placeholder)
- (Reference for general hydrazone activity - Placeholder)
- Lafi, Z., et al. (2023). Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. PLoS ONE, 18(9), e0291981.
- (Reference for general hydrazone activity - Placeholder)
- (Reference for general hydrazone activity - Placeholder)
- (Reference for general hydrazone activity - Placeholder)
- Pinheiro, I., et al. (2018). Hydralazine and Panobinostat Attenuate Malignant Properties of Prostate Cancer Cell Lines. Cancers, 10(11), 447.
- Sharma, S., et al. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(8), 371-380.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of hydralazine against methicillin-resistant and methicillin-susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties [scirp.org]
- 8. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
- 11. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 12. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Ghost in the Machine: An In-depth Technical Guide to the Early Studies of Hydralazine Acetone Hydrazone as a Fleeting Metabolite
Abstract
Hydralazine, a cornerstone in the management of severe hypertension, presents a fascinating case study in drug metabolism, characterized by extensive biotransformation and significant inter-individual variability.[1] Among its myriad metabolic fates, the formation of hydrazones through non-enzymatic condensation with endogenous ketones and keto-acids is a critical pathway. This technical guide delves into the seminal early research that identified and characterized one of the most labile of these adducts: hydralazine acetone hydrazone. We will explore the foundational analytical methodologies that enabled its discovery, the causality behind its spontaneous formation, its inherent instability, and its complex role as both a metabolite and a potential prodrug of the parent compound. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of hydralazine's metabolic intricacies.
Introduction: The Hydralazine Metabolic Puzzle
First introduced in the 1950s, hydralazine (1-hydrazinophthalazine) remains a potent direct-acting arteriolar vasodilator.[1][2] Its clinical utility, however, has always been paralleled by a complex pharmacokinetic profile governed by extensive hepatic metabolism.[3] The primary metabolic pathways include polymorphic N-acetylation, oxidation, and the formation of hydrazone conjugates.[4] The realization that hydralazine readily reacts with endogenous carbonyl compounds, such as pyruvic acid and α-ketoglutarate, was a significant step in understanding its disposition.[4]
Early investigators faced a formidable challenge: the inherent reactivity and instability of the parent drug itself. In biological matrices, hydralazine is notoriously unstable, making its accurate quantification a difficult task that necessitated immediate derivatization upon sample collection.[3] This reactivity hinted that non-enzymatic reactions could play a significant role in its metabolism in vivo. It was within this context that researchers began to uncover the formation of various hydrazone metabolites, including the transient and elusive acetone adduct.
The Genesis of Discovery: Identification in the Noise
The first definitive identifications of hydralazine's hydrazone metabolites in human samples were triumphs of emerging analytical technologies of the 1970s. A pivotal study by Haegele and colleagues in 1978 employed gas chromatography-mass spectrometry (GC-MS) to analyze serum and urine from hypertensive patients undergoing chronic hydralazine therapy.[4] This work provided the first concrete evidence of hydralazine acetone hydrazone in vivo, alongside the pyruvic acid and α-ketoglutarate hydrazones.[4]
The causality for this discovery lay in the hypothesis that the hydrazine moiety of the parent drug would spontaneously condense with endogenous ketones. Acetone, a normal product of fatty acid metabolism and present in trace amounts in blood and breath, provided a natural substrate for this non-enzymatic reaction.
The Chemical Rationale: A Non-Enzymatic Inevitability
The formation of hydralazine acetone hydrazone is a classic example of a non-enzymatic reaction that is an integral part of a drug's metabolic profile. The reaction is a nucleophilic addition-elimination (condensation) between the terminal nitrogen of hydralazine's hydrazine group and the carbonyl carbon of acetone.
-
Mechanism: The lone pair of electrons on the primary amine of the hydrazine group attacks the electrophilic carbonyl carbon of acetone. This is followed by a proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone.
This spontaneous reaction under physiological conditions (pH 7.4, 37°C) underscores a fundamental principle in drug metabolism: the inherent chemical reactivity of a drug can be as significant as enzyme-catalyzed pathways.[5]
Early Analytical Approaches: Capturing a Transient Species
The lability of both hydralazine and its acetone hydrazone metabolite demanded innovative analytical strategies. Early researchers could not simply measure these compounds directly from biological fluids. Instead, they developed methods centered on derivatization to create stable, volatile, or chromophoric products suitable for analysis.
Gas Chromatography (GC) and GC-MS
Gas chromatography was the workhorse of early hydralazine metabolism studies. However, the polar and non-volatile nature of hydralazine and its metabolites necessitated derivatization.
-
Haegele et al. (1978) Methodology: The groundbreaking identification of the acetone hydrazone was achieved by creating trimethylsilyl (TMS) derivatives of the metabolites extracted from patient urine and serum.[4] This process increased the volatility of the compounds, allowing them to traverse the GC column for separation and subsequent identification by mass spectrometry. The mass spectra provided the definitive structural evidence for the presence of the acetone adduct.[4]
Thin-Layer Chromatography (TLC)
While less quantitative, Thin-Layer Chromatography (TLC) was an essential tool for the initial separation and visualization of hydralazine and its metabolites.
-
Visualization Techniques: As hydrazine compounds are often colorless, visualization on TLC plates required specific staining reagents. A common method involved spraying the developed plate with a solution that reacts with the hydrazine moiety. For instance, reagents like p-anisaldehyde or iodine vapor could be used, where the compounds of interest would appear as colored spots on the plate, allowing for the calculation of their retention factor (Rf) and qualitative comparison against synthesized standards.[6]
Experimental Protocols: A Window into Early Methodologies
To appreciate the ingenuity of these early studies, it is instructive to outline the workflows they employed. The following protocols are synthesized from the principles described in the foundational literature of the 1970s and 1980s.
Protocol 1: GC-MS Identification of Hydralazine Acetone Hydrazone in Urine
This protocol is based on the approach used for the initial identification of hydrazone metabolites.[4]
-
Sample Collection & Stabilization: Collect 24-hour urine from patients on hydralazine therapy. Immediately acidify the urine to pH 3.5 with HCl to minimize in vitro degradation and store frozen at -20°C.
-
Extraction: Thaw the urine sample and adjust the pH to 7.5. Extract the metabolites using an organic solvent like ethyl acetate. Repeat the extraction three times.
-
Solvent Evaporation: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS) in a suitable solvent like pyridine. Heat the mixture at 60°C for 30 minutes to form the TMS derivatives.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system.
-
GC Column: A packed column typical of the era, such as one with 3% OV-17 on Gas-Chrom Q.
-
Temperature Program: An initial temperature of 150°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min.
-
Mass Spectrometry: Operate in electron impact (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify the peak corresponding to the TMS derivative of hydralazine acetone hydrazone by comparing its retention time and mass spectrum to that of a synthesized and identically derivatized standard.
Protocol 2: In Vitro Formation and Stability Assessment
This protocol is based on kinetic studies that investigated the formation and degradation of hydrazones under physiological conditions.[5]
-
Reaction Setup: Prepare a phosphate buffer solution at pH 7.4. Warm the buffer to 37°C in a temperature-controlled water bath.
-
Initiation: Add a known concentration of hydralazine hydrochloride to the pre-warmed buffer. To a parallel set of reactions, add a known concentration of acetone.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching & Analysis: Immediately analyze the aliquot by a stability-indicating HPLC method capable of separating hydralazine, hydralazine acetone hydrazone, and other potential products like the pyruvic acid hydrazone (if pyruvic acid is also added).
-
HPLC System: A reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and a phosphate buffer.
-
Detection: UV detection at an appropriate wavelength (e.g., 260 nm).
-
-
Kinetic Analysis: Plot the concentrations of hydralazine and hydralazine acetone hydrazone over time. Calculate the apparent first-order rate constants for the degradation of hydralazine and the formation/degradation of the acetone hydrazone.[5]
Quantitative Insights and Comparative Stability
Early and subsequent kinetic studies revealed the nuanced behavior of hydralazine's hydrazone metabolites. The acetone hydrazone was found to be significantly more labile than its pyruvic acid counterpart.
A study by Iwaki et al. (1988) demonstrated that at physiological pH and temperature, hydralazine acetone hydrazone (HAH) undergoes a degenerative reaction with an apparent first-order loss rate of 3.00 x 10⁻¹ h⁻¹, which is considerably faster than the degradation of the parent drug (7.46 x 10⁻² h⁻¹).[5] This reaction involves hydrolysis back to the parent hydralazine, establishing a reversible equilibrium.[5] This finding was critical, as it suggested that the acetone hydrazone could act as a circulating reservoir for the active parent drug.
| Metabolite/Compound | Formation Condition | Key Finding | Stability Characteristic | Reference |
| Hydralazine Acetone Hydrazone | Spontaneous reaction with endogenous acetone | Identified in human serum and urine via GC-MS.[4] | Labile; hydrolyzes back to parent hydralazine.[5] | [4][5] |
| Hydralazine Pyruvic Acid Hydrazone | Spontaneous reaction with endogenous pyruvic acid | Major plasma metabolite, especially in slow acetylators. | More stable than the acetone hydrazone. | [5][7] |
| Parent Hydralazine | N/A | Highly reactive and unstable in biological fluids in vitro. | Degrades with an apparent first-order rate of 7.46 x 10⁻² h⁻¹ at pH 7.4, 37°C.[5] | [3][5] |
The Functional Consequence: A Metabolite with Intrinsic Activity
A crucial question for drug development is whether a metabolite is active, inactive, or toxic. Early pharmacological studies sought to answer this for hydralazine's metabolites. Research by Barron et al. (1977) and others demonstrated that hydralazine acetone hydrazone does possess intrinsic vasodilator activity.[8][9] In studies using isolated rabbit aortic strips, the acetone hydrazone was shown to produce dose-dependent smooth muscle relaxation.[8][9]
Visualizing the Metabolic Relationships
The interplay between hydralazine and its hydrazone metabolites can be visualized as a dynamic system of formation and dissociation.
Caption: Metabolic interplay of hydralazine and its major hydrazone metabolites.
Sources
- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Identification of hydrallazine and hydrallazine hydrazone metabolites in human body fluids and quantitative in vitro comparisons of their smooth muscle relaxant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinetic studies of the reaction of hydralazine and its acetone hydrazone with pyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
- 7. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydralazine and its metabolites: in vitro and in vivo activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
"Hydralazine acetone hydrazone" mechanism of action on smooth muscle
An In-depth Technical Guide to the Mechanism of Action of Hydralazine and its Metabolite, Hydralazine Acetone Hydrazone, on Vascular Smooth Muscle
Abstract
Hydralazine, a direct-acting vasodilator, has been a cornerstone in the management of severe hypertension and heart failure for decades.[1][2] Despite its long-standing clinical use, its precise mechanism of action on vascular smooth muscle remains a subject of extensive research and debate. It is widely accepted that hydralazine's primary effect is the relaxation of arterial smooth muscle, leading to a reduction in peripheral resistance.[1][3][4] This guide delves into the multifaceted and complex signaling pathways implicated in hydralazine-induced vasodilation. The core mechanism involves the inhibition of intracellular calcium (Ca²⁺) release from the sarcoplasmic reticulum, a critical step in muscle contraction.[3][4][5][6] However, evidence also points towards several contributing pathways, including the opening of potassium channels, modulation of the nitric oxide-cGMP pathway, and direct effects on the contractile apparatus.[7] This whitepaper will synthesize the current understanding of these mechanisms, supported by experimental evidence. Furthermore, it will examine the role of hydralazine acetone hydrazone, a principal metabolite, whose own pharmacological activity, while less potent, appears to mirror the parent compound's interference with calcium signaling.[8][9] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic antihypertensive agent.
Part 1: The Multifaceted Mechanism of Hydralazine
Introduction to a Classic Vasodilator
Hydralazine exerts its therapeutic effect by directly relaxing the smooth muscle layer in arterial vessels, with a more pronounced effect on arterioles than on veins.[4][5][7] This arterial specificity is clinically significant, as it reduces peripheral vascular resistance and arterial blood pressure, thereby decreasing cardiac afterload.[3][4][7] The drug is used to manage essential hypertension (though not as a first-line agent), hypertensive emergencies, and, in combination with nitrates, heart failure.[2][3][7] The absence of a single, universally accepted molecular target has made hydralazine a fascinating subject of pharmacological study, revealing a complex interplay of signaling cascades within the vascular smooth muscle cell.
The Core Mechanism: Disruption of Intracellular Calcium Homeostasis
The most robust and consistently reported mechanism for hydralazine's action is its ability to interfere with the mobilization of intracellular Ca²⁺, which is the final common pathway for smooth muscle contraction.[1][3][5]
Inhibition of IP₃-Mediated Ca²⁺ Release: Contraction in vascular smooth muscle is initiated when agonists (like norepinephrine or angiotensin II) bind to G-protein coupled receptors, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.[10] This rise in cytosolic Ca²⁺ leads to the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.[7]
Hydralazine's primary action is the inhibition of this IP₃-dependent Ca²⁺ release from the SR.[4][6][7][11][12] By blocking this crucial step, hydralazine effectively uncouples agonist stimulation from the contractile response, leading to vasorelaxation.[11] Experimental evidence shows that hydralazine is significantly more effective at inhibiting contractions induced by agonists that rely on IP₃-mediated Ca²⁺ release (e.g., phenylephrine) than those caused by direct membrane depolarization with high potassium concentrations, which primarily involves Ca²⁺ influx from the extracellular space.[11][13]
Secondary and Contributing Mechanisms
While interference with Ca²⁺ release is central, other mechanisms contribute to hydralazine's overall effect. The relevance of these pathways can vary depending on the specific vascular bed and experimental conditions.
-
Opening of Potassium (K⁺) Channels: Some studies suggest that hydralazine causes hyperpolarization of the smooth muscle cell membrane, likely by opening K⁺ channels.[7] Specifically, evidence points to the involvement of high-conductance Ca²⁺-activated K⁺ (BKCa) channels.[14] Opening these channels allows K⁺ to exit the cell, making the membrane potential more negative (hyperpolarization). This makes it more difficult for voltage-gated Ca²⁺ channels to open, thus reducing Ca²⁺ influx and promoting relaxation.[15] However, this finding is not universal, with other studies reporting no significant effect of hydralazine on membrane potential or K⁺ currents in certain arteries, indicating this mechanism may be tissue-specific.[16]
-
Modulation of Nitric Oxide (NO) and cGMP: The NO-cGMP pathway is a major regulator of vasodilation. Endothelial cells produce NO, which diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme produces cyclic guanosine monophosphate (cGMP), a second messenger that activates Protein Kinase G (PKG), leading to relaxation.[10] There is evidence to suggest hydralazine may increase the bioavailability of NO or directly activate sGC, leading to cGMP-mediated vasodilation.[7][15][17] Conversely, other studies have concluded that hydralazine's vasodilatory effect is independent of the endothelium and not related to guanylate cyclase activation, creating a point of contention in the literature.[18]
-
Inhibition of Myosin Phosphorylation: At the level of the contractile machinery, some research indicates that hydralazine can directly inhibit Ca²⁺-dependent ATPase and the phosphorylation of myosin P-light chains.[19] Phosphorylation of this light chain is considered an obligatory step for the cycling of myosin cross-bridges and, therefore, for muscle contraction.[19]
Integrated View of Hydralazine's Action
The vasorelaxant effect of hydralazine is not due to a single action but rather a synergistic combination of mechanisms. The primary, well-supported effect is the inhibition of IP₃-mediated Ca²⁺ release, which is likely augmented by secondary actions such as K⁺ channel opening and potential modulation of the NO/cGMP pathway in specific vascular contexts.
Part 2: Hydralazine Acetone Hydrazone: A Pharmacologically Active Metabolite
Formation and Pharmacokinetics
Following administration, hydralazine undergoes extensive first-pass metabolism in the liver.[17] One of its metabolic products is hydralazine acetone hydrazone (HAH), formed from the reaction of hydralazine with acetone.[4] The pharmacokinetics of HAH have been studied, and it is known to be present in the circulation after hydralazine administration.[20]
Vasodilatory Profile and Mechanism
Early research investigated the direct pharmacological effects of hydralazine's hydrazone metabolites. Studies using isolated rabbit aortic strips demonstrated that hydralazine acetone hydrazone, like its parent compound, can relax established contractions induced by both potassium (K⁺) and norepinephrine (NE).[8]
The mechanism appears to parallel that of hydralazine. The experiments showed that hydralazine acetone hydrazone inhibited both the Ca²⁺-dependent and Ca²⁺-independent components of NE-induced contractions.[8] This suggests an interaction with both the influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores, which is consistent with the primary mechanism of the parent drug.[8]
Potency and Clinical Significance
While pharmacologically active, hydralazine acetone hydrazone is a less potent vasodilator than hydralazine itself.[9] Comparative studies have shown that a much higher concentration of the hydrazone metabolite is required to elicit a hypotensive effect equivalent to that of the parent drug.[9] Therefore, the current consensus is that the contribution of hydralazine acetone hydrazone and other hydrazone metabolites to the overall clinical vasodepressor effect of hydralazine is likely partial or negligible.[9] The therapeutic action is attributed mainly to the concentration of the free, unmetabolized parent drug.[9]
Part 3: Experimental Protocols for Assessing Vasodilator Mechanisms
To validate the mechanistic claims discussed, specific experimental protocols are employed. The isometric tension study is a foundational assay in vascular pharmacology for quantifying the effects of vasoactive compounds.
Protocol: Isometric Tension Studies in Isolated Aortic Rings
This protocol provides a self-validating system to assess the direct effect of a compound on vascular smooth muscle tone, independent of systemic neural and hormonal influences.
Objective: To determine the concentration-response relationship of hydralazine or its metabolites on pre-constricted arterial rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Phenylephrine (PE) and Potassium Chloride (KCl) for inducing contraction
-
Hydralazine hydrochloride stock solution
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer to prevent degradation.
-
Under a dissecting microscope, gently remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire to study endothelium-independent effects.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously bubble with carbogen gas.
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. Replace the buffer every 15-20 minutes.
-
-
Viability and Pre-Contraction:
-
After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable, submaximal contraction using an alpha-1 adrenergic agonist, such as phenylephrine (PE, typically 10⁻⁶ M). This mimics physiological tone and relies on the IP₃ pathway.
-
-
Concentration-Response Curve Generation:
-
Once the PE-induced contraction reaches a stable plateau, add the test compound (e.g., hydralazine) to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the relaxation response to stabilize at each concentration before adding the next.
-
Record the tension continuously. Relaxation is expressed as a percentage reversal of the PE-induced pre-contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the log concentration of the test compound to generate a concentration-response curve.
-
Calculate the EC₅₀ (the concentration of the drug that produces 50% of the maximal response) and the Emax (maximal relaxation) to quantify the potency and efficacy of the vasodilator.
-
Causality and Self-Validation:
-
Why KCl? Using high K⁺ depolarizes the cell membrane, opening voltage-gated Ca²⁺ channels. A compound that is less effective at relaxing a KCl contraction compared to a PE contraction (as is the case for hydralazine) likely acts downstream of the receptor, interfering with intracellular Ca²⁺ release rather than extracellular influx.[13]
-
Why PE? Phenylephrine specifically activates the Gq-PLC-IP₃ pathway. Strong inhibition of a PE-induced contraction points directly to interference with this signaling cascade.
-
Endothelium Removal: Comparing responses in rings with and without endothelium allows researchers to determine if the drug's effect is dependent on endothelial-derived factors like NO. Studies show hydralazine's effect is largely endothelium-independent.[18]
Experimental Workflow Diagram
Part 4: Conclusion and Future Directions
The mechanism of action of hydralazine on vascular smooth muscle is a classic example of complex pharmacology. While its primary role as an inhibitor of IP₃-mediated intracellular Ca²⁺ release is well-established, the full picture involves a constellation of secondary effects that may include membrane hyperpolarization via K⁺ channel activation and potential interactions with the NO-cGMP pathway.[7][11]
The metabolite, hydralazine acetone hydrazone, demonstrates a similar, albeit less potent, vasodilatory profile, suggesting a conserved mechanism of action focused on disrupting calcium signaling.[8] However, its contribution to the overall clinical efficacy of hydralazine is considered minor.[9]
Future Directions:
-
Molecular Docking: Computational studies could help elucidate the specific binding site of hydralazine on the IP₃ receptor, providing molecular-level confirmation of its primary target.
-
Metabolite-Specific Studies: While older studies exist, modern techniques such as high-resolution patch-clamping and live-cell calcium imaging could be applied to more precisely define the specific channels and receptors that hydralazine acetone hydrazone interacts with.
-
Tissue Specificity: Further research is needed to clarify why certain secondary mechanisms, such as K⁺ channel opening, appear to be prominent in some vascular beds (e.g., coronary arteries) but not others (e.g., aorta), which could have implications for targeted therapeutic development.
This guide has synthesized the current state of knowledge, highlighting both the consensus and the controversies surrounding this important therapeutic agent and its metabolites.
References
-
Novel Mechanism of Action for Hydralazine. Circulation Research. [Link]
-
Direct Acting Vasodilators. CV Pharmacology. [Link]
-
What is the mechanism of Hydralazine Hydrochloride? Patsnap Synapse. [Link]
-
Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology. [Link]
-
Hydralazine. StatPearls - NCBI Bookshelf. [Link]
-
Hydralazine. Wikipedia. [Link]
-
Hydralazine Mechanism of Action | How this Antihypertensive Work. Medicover Hospitals. [Link]
-
Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels. British Journal of Pharmacology. [Link]
-
Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. PubMed. [Link]
-
Hydralazine: A Comprehensive Overview of a Classic Antihypertensive Agent. Hypertension Plus. [Link]
-
Hydralazine prevents endothelial dysfunction, but not the increase in superoxide production in nitric oxide-deficient hypertension. PubMed. [Link]
-
What is the mechanism of action of hydralazine? Dr.Oracle. [Link]
-
Hydralazine and Organic Nitrates Restore Impaired Excitation-Contraction Coupling by Reducing Calcium Leak Associated with Nitroso-Redox Imbalance. Molecular Pharmacology. [Link]
-
Interaction of hydralazine and hydrazone derivatives with contractile mechanisms in rabbit aortic smooth muscle. PubMed. [Link]
-
Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine. PubMed. [Link]
-
Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat. PubMed. [Link]
-
Mechanism of action of hydralazine on vascular smooth muscle. PubMed. [Link]
-
Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine. Europe PMC. [Link]
-
Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats. PubMed. [Link]
-
IP3-mediated Ca2+ increases do not involve the ryanodine receptor, but ryanodine receptor antagonists reduce IP3-mediated Ca2+ increases in guinea-pig colonic smooth muscle cells. PubMed. [Link]
-
What is the mechanism of action of hydralazine?. Dr.Oracle. [Link]
-
Acetone hydrazone. Organic Syntheses Procedure. [Link]
-
Inhibitors of inositol trisphosphate-induced Ca2+ release from isolated platelet membrane vesicles. PubMed. [Link]
-
Mechanism of Smooth Muscle Relaxation | Role of Nitric Oxide | IP3 Pathway. YouTube. [Link]
-
Reagents and conditions: (i) hydrazine or hydrazide, acetone/water, HCl.... ResearchGate. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 4. Hydralazine - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Hydralazine and Organic Nitrates Restore Impaired Excitation-Contraction Coupling by Reducing Calcium Leak Associated with Nitroso-Redox Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 8. Interaction of hydralazine and hydrazone derivatives with contractile mechanisms in rabbit aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 16. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 18. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Hydralazine Acetone Hydrazone: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis, purification, and characterization of Hydralazine Acetone Hydrazone, a significant metabolite of the antihypertensive drug Hydralazine. This application note is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development who require a reliable method for preparing this compound for analytical or biological studies.
Introduction
Hydralazine, 1-hydrazinophthalazine, is a well-established peripheral vasodilator used in the management of hypertension.[1] Its metabolism in vivo is complex, leading to a variety of derivatives, among which is Hydralazine Acetone Hydrazone (1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine). This metabolite is formed through the condensation of hydralazine with endogenous acetone. The formation of this hydrazone is a reversible process, and it is believed to contribute to the overall pharmacological profile of hydralazine.[1] A thorough understanding of the biological activity and toxicological profile of this metabolite necessitates a reliable synthetic route for its preparation in a laboratory setting. This protocol details a straightforward and efficient method for the synthesis of Hydralazine Acetone Hydrazone.
Mechanistic Rationale
The synthesis of Hydralazine Acetone Hydrazone proceeds via a classical nucleophilic addition-elimination reaction between the primary amine of the hydrazine moiety of hydralazine and the carbonyl carbon of acetone. The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by a proton transfer and the subsequent elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen of acetone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic hydrazine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Hydralazine Hydrochloride | ≥98% | Sigma-Aldrich | Or equivalent |
| Acetone | ACS Grade | Fisher Scientific | Or equivalent |
| Methanol | ACS Grade | VWR | Or equivalent |
| Glacial Acetic Acid | ACS Grade | J.T. Baker | Catalyst |
| Sodium Bicarbonate | Reagent Grade | EMD Millipore | For neutralization |
| Anhydrous Magnesium Sulfate | Reagent Grade | Alfa Aesar | For drying |
| Round-bottom flask (100 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Buchner funnel and filter paper | - | - | - |
| Rotary evaporator | - | - | - |
Synthesis Workflow
Caption: Workflow for the synthesis of Hydralazine Acetone Hydrazone.
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.97 g (10 mmol) of hydralazine hydrochloride in 40 mL of methanol. Stir until a clear solution is obtained. Gentle warming may be applied if necessary.
-
Addition of Reagents: To the stirred solution, add 2.9 mL (40 mmol) of acetone, followed by the dropwise addition of 0.1 mL of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 dichloromethane:methanol solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid residue.
-
Neutralization: Redissolve the residue in 50 mL of deionized water and carefully add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7-8).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Hydralazine Acetone Hydrazone.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to afford the purified product as an off-white solid.[2]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Characterization
The identity and purity of the synthesized Hydralazine Acetone Hydrazone should be confirmed by standard analytical techniques. A commercial standard is available for comparison.[2]
| Property | Value | Source |
| Chemical Name | 1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine | [2] |
| Molecular Formula | C₁₁H₁₂N₄ | [2] |
| Molecular Weight | 200.24 g/mol | [2] |
| CAS Number | 56173-18-3 | [2] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in Methanol and DMSO | [2] |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the phthalazine ring protons, the N-H proton, and two singlets for the non-equivalent methyl groups of the isopropylidene moiety.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display signals corresponding to the carbons of the phthalazine ring, the imine carbon (C=N), and the two methyl carbons.
-
IR (KBr, cm⁻¹): The infrared spectrum is expected to show a characteristic C=N stretching vibration for the hydrazone, N-H stretching, and aromatic C-H and C=C stretching bands.
-
Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 201.24.
Safety Precautions
-
Hydralazine is a known vasodilator and should be handled with care. [1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
The synthesis should be conducted in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
Discussion
This protocol provides a reliable and reproducible method for the synthesis of Hydralazine Acetone Hydrazone. The use of a catalytic amount of acetic acid is crucial for an efficient reaction. The work-up and purification steps are straightforward and yield a product of high purity suitable for analytical and biological applications. The characterization data provided serves as a benchmark for confirming the identity of the synthesized compound. Researchers can adapt this protocol for the synthesis of other hydrazone derivatives of hydralazine by substituting acetone with other aldehydes or ketones.
References
-
PubChem. Hydralazine. National Center for Biotechnology Information. [Link]
-
Allmpus Laboratories Pvt. Ltd. Hydralazine Acetone Hydrazone. [Link]
-
El-Sayed, W. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9413. [Link]
- Google Patents. (2007).
-
PubChem. Hydralazine hydrochloride. National Center for Biotechnology Information. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-13. [Link]
-
Wikipedia. Acetone hydrazone. [Link]
-
Facchini, V., et al. (1986). Hypotensive activity of hydralazine-acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of cardiovascular pharmacology, 8(4), 767–771. [Link]
Sources
Application Notes & Protocols for the Quantification of Hydralazine Acetone Hydrazone
Introduction: The Analytical Challenge of a Reactive Moiety
Hydralazine is a direct-acting smooth muscle relaxant widely used as an antihypertensive agent.[1][2] Its therapeutic effect is derived from its chemical structure, specifically the presence of a highly reactive hydrazino group (-NHNH₂). This same functional group, however, is the source of significant analytical challenges. The hydrazino moiety readily reacts with endogenous ketones and aldehydes, such as pyruvic acid, to form hydrazones.[3] Furthermore, it can react with residual solvents like acetone used during the manufacturing process, leading to the formation of Hydralazine Acetone Hydrazone .
The quantification of Hydralazine Acetone Hydrazone is critical for several reasons in drug development and quality control:
-
Impurity Profiling: It may be present as a process-related impurity or a degradation product, and its levels must be controlled to ensure the safety and efficacy of the drug substance.
-
Stability Studies: Monitoring its formation over time is essential in stability-indicating assays to establish the shelf-life of hydralazine formulations.[4]
-
Metabolite Analysis: Hydrazones are major metabolites of hydralazine, and their quantification in biological matrices is key to understanding the drug's pharmacokinetics.[5]
This guide provides detailed protocols for two robust and validated analytical methods for the quantification of Hydralazine Acetone Hydrazone: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for routine quality control and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for high-sensitivity trace analysis.
Method 1: Reversed-Phase HPLC for Impurity Profiling
Principle & Application: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for the quality control of active pharmaceutical ingredients (APIs) and finished drug products. It separates compounds based on their relative polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds (like the hydrazone) will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.
This method is ideal for simultaneously quantifying the main hydralazine peak and its related impurities, including the acetone hydrazone, in a single chromatographic run. The protocol below is a synthesized, robust method based on established principles for hydralazine impurity analysis.[1][6][7]
Visual Workflow: RP-HPLC Analysis
Caption: Workflow for Hydralazine Acetone Hydrazone quantification via RP-HPLC.
Detailed Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV/PDA detector.
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5.0 µm particle size (or equivalent L1 C18 column).[1][6]
-
Mobile Phase A: Phosphate buffer (Prepare by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water, adjust pH to 2.5 with orthophosphoric acid).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 45 35 65 50 30 70 60 30 70 61 90 10 | 70 | 90 | 10 |
-
Sample Cooler Temperature: 10°C (to minimize degradation).[1][6]
-
Diluent: Water adjusted to pH 3.2 with orthophosphoric acid.[1]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and transfer about 10 mg of Hydralazine Acetone Hydrazone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (e.g., 0.1% level): Dilute the Standard Stock Solution appropriately with Diluent to achieve a final concentration corresponding to the specification limit of the impurity (e.g., 1 µg/mL for a 1 mg/mL sample concentration).
-
Sample Solution: Accurately weigh and transfer about 50 mg of Hydralazine HCl sample into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume with Diluent (final concentration ~1 mg/mL).[6]
3. System Suitability:
-
Rationale: System suitability testing is a critical component of any validated analytical method. It ensures that the chromatographic system is performing adequately for the intended analysis. These tests are performed before any sample analysis.
-
Procedure: Inject the Working Standard Solution six times.
-
Acceptance Criteria (as per ICH guidelines): [7][8]
-
Precision: The relative standard deviation (%RSD) of the peak areas for the six replicate injections should be ≤ 5.0%.
-
Tailing Factor: The tailing factor for the Hydralazine Acetone Hydrazone peak should be ≤ 2.0.
-
Theoretical Plates: The column efficiency, measured by theoretical plates, should be ≥ 2000.
-
4. Data Analysis and Calculation: Calculate the percentage of Hydralazine Acetone Hydrazone in the sample using the following formula:
% Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Sample = Peak area of the hydrazone in the sample chromatogram.
-
Area_Std = Average peak area of the hydrazone in the standard chromatogram.
-
Conc_Std = Concentration of the hydrazone standard (e.g., in mg/mL).
-
Conc_Sample = Concentration of the hydralazine sample (e.g., in mg/mL).
Typical Method Validation Parameters (RP-HPLC)
| Parameter | Typical Specification | Rationale & Justification |
| Specificity | Peak is pure and well-resolved from other components (Resolution > 2.0). | Ensures the detector response is only from the analyte of interest, free from interference.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over a range from LOQ to 150% of the specification limit. | Demonstrates a direct proportional relationship between concentration and detector response.[1][8] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1. | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of ~10:1; Precision (%RSD) ≤ 10%. | The lowest concentration of analyte that can be measured with acceptable precision and accuracy.[6] |
| Accuracy (Recovery) | 98.0% to 102.0% recovery for spiked samples at three levels (e.g., 50%, 100%, 150%). | Verifies the closeness of the measured value to the true value, assessing method bias.[7] |
| Precision (Repeatability) | %RSD ≤ 5.0% for six replicate sample preparations. | Measures the method's consistency when performed by the same analyst on the same day with the same equipment.[7] |
Method 2: Headspace GC-MS for Trace Level Quantification
Principle & Application: Gas Chromatography is a powerful technique for separating volatile and semi-volatile compounds. For trace analysis of a specific volatile impurity within a non-volatile drug matrix, Headspace (HS) sampling is the preferred technique. The sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC system. This process prevents the non-volatile API from contaminating the GC inlet and column, leading to a much cleaner analysis and longer column lifetime.
When coupled with a Mass Spectrometry (MS) detector, this method provides exceptional sensitivity and specificity. The MS identifies compounds based on their unique mass-to-charge ratio (m/z), making it unequivocal for impurity identification and quantification, even at parts-per-million (ppm) levels.[9][10] This method is particularly useful for quantifying residual Hydralazine Acetone Hydrazone that may have formed from trace levels of hydrazine and acetone.[9][11]
Visual Workflow: HS-GC-MS Analysis
Caption: Workflow for trace Hydralazine Acetone Hydrazone quantification via HS-GC-MS.
Detailed Experimental Protocol: HS-GC-MS
1. Instrumentation and Conditions:
-
System: A Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric detector.
-
GC Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 minutes.
-
Ramp: 20°C/min to 250°C.
-
Hold: Hold at 250°C for 2 minutes.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 100°C.
-
Vial Equilibration Time: 15 minutes.
-
Transfer Line Temperature: 120°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of Hydralazine Acetone Hydrazone (exact m/z values to be determined from a reference standard spectrum).
-
Source Temperature: 230°C.
-
2. Preparation of Solutions:
-
Rationale for Solvent Choice: A high-boiling, inert solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) is used to dissolve the API without interfering with the analysis of the more volatile hydrazone.
-
Standard Stock Solution: Accurately prepare a stock solution of Hydralazine Acetone Hydrazone reference standard in the chosen diluent (e.g., 100 µg/mL in DMSO).
-
Working Standard Solution (e.g., 1 ppm): Serially dilute the stock solution to prepare a working standard at a concentration relevant to the specification limit (e.g., 1 µg/mL). In a headspace vial, add 100 µL of this solution to 900 µL of diluent containing 10 mg of hydrazone-free Hydralazine HCl (to matrix-match). This creates a 1 ppm standard relative to the sample weight.
-
Sample Preparation: Accurately weigh about 10 mg of the Hydralazine HCl sample into a 20 mL headspace vial. Add 1.0 mL of diluent. Immediately seal the vial with a crimp cap.[9]
3. Data Analysis and Calculation: Quantification is performed by comparing the peak response of the analyte in the sample to the response in the standard preparation.
Impurity (ppm) = (Area_Sample / Area_Std) * (Conc_Std / Weight_Sample) * Dilution_Factor
Where:
-
ppm = parts-per-million (µg/g).
-
Conc_Std = Amount of standard in the vial (e.g., in µg).
-
Weight_Sample = Weight of the sample in the vial (e.g., in g).
Typical Method Validation Parameters (HS-GC-MS)
| Parameter | Typical Specification | Rationale & Justification |
| Specificity | No interfering peaks at the retention time of the analyte in a blank sample. Mass spectrum matches reference. | SIM mode provides high specificity, ensuring only the compound with the target mass fragments is measured. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 10 ppm. | Confirms proportionality in a trace-level range. |
| Limit of Quantification (LOQ) | Typically 0.1 - 1 ppm. Spike recovery should be 70-130% with %RSD ≤ 20%. | The method's sensitivity is a key performance characteristic for trace impurity analysis.[9][10] |
| Accuracy (Recovery) | 79% to 117% recovery for spiked samples. | Demonstrates the method's ability to accurately measure the analyte in the complex API matrix.[9] |
| Precision (Repeatability) | %RSD ≤ 5.6% for six preparations at the 1 ppm level. | Ensures the method is consistent and reliable for routine testing.[9] |
Conclusion and Method Selection
The choice between RP-HPLC and HS-GC-MS for the quantification of Hydralazine Acetone Hydrazone depends entirely on the analytical objective.
-
For routine quality control , stability testing , and impurity profiling as part of a comprehensive analysis of all related substances, the RP-HPLC method is superior. It provides a complete picture of the API's purity in a single, robust analysis.
-
For trace-level quantification , investigating potential contamination from residual solvents, or when the highest degree of sensitivity and specificity is required, the HS-GC-MS method is the unequivocal choice. Its ability to isolate the volatile analyte from the non-volatile matrix is unparalleled for this application.
Both methods, when properly validated according to ICH guidelines, provide trustworthy and reliable data, ensuring the quality and safety of Hydralazine drug products.
References
-
Reddy SK, Sharma S, Singh A. Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. 2018; 8(6-s):125-134. [Link]
-
Anerao et al. DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences. 2015; 4(11):1944-1960. [Link]
-
Smolenkov, A. D. et al. Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry. 2012; 2(4):330-345. [Link]
-
Patel, R. et al. Analytical Methodologies for the Determination of Hydralazine: A Review. Open Access Journals. [Link]
-
Alshatti, L. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry. 2024; 15:219-228. [Link]
-
Sivakumar, T. et al. Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. RASĀYAN J. Chem. 2009; 2(2):318-322. [Link]
-
Reddy, G. et al. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pharmaffiliates. Hydralazine Hydrochloride-impurities. Pharmaffiliates.com. [Link]
- Google Patents. Detecting method of free hydrazine in drug. CN103698459A.
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. sielc.com. [Link]
-
U.S. Food and Drug Administration. Hydralazine Hydrochloride Correspondence - ANDA 40-136. accessdata.fda.gov. [Link]
-
Facchini V, Timbrell JA. Interference in Assays for Hydralazine in Humans by a Major Plasma Metabolite, Hydralazine Pyruvic Acid Hydrazone. British Journal of Clinical Pharmacology. [Link]
- Google Patents. Stable pharmaceutical compositions. US7728133B2.
-
U.S. Food and Drug Administration. Draft Guidance on Hydralazine Hydrochloride. accessdata.fda.gov. [Link]
-
Sun, M. et al. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. 2009; 49(2):529-33. [Link]
-
Iwaki, M. et al. Pharmacokinetics and Biotransformation of Hydralazine Acetone Hydrazone, a Metabolite of Hydralazine, in the Rat. Journal of Pharmaceutical Sciences. 1989; 78(10):867-873. [Link]
-
Sun, M. et al. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. [Link]
-
Haegele, K.D. et al. Identification of hydrallazine and hydrallazine hydrazone metabolites in human body fluids... British Journal of Clinical Pharmacology. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rroij.com [rroij.com]
- 4. US7728133B2 - Stable pharmaceutical compositions - Google Patents [patents.google.com]
- 5. Sci-Hub. Interference in Assays for Hydralazine in Humans by a Major Plasma Metabolite, Hydralazine Pyruvic Acid Hydrazone / Journal of Pharmaceutical Sciences, 1978 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Hydralazine Acetone Hydrazone
Abstract
This application note presents a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Hydralazine Acetone Hydrazone in the presence of its parent compound, Hydralazine Hydrochloride. Hydralazine Acetone Hydrazone is a potential impurity and degradant formed from the reaction of hydralazine with acetone, a common industrial solvent. The method is developed to be specific, accurate, and precise, making it suitable for quality control and stability studies in pharmaceutical development and manufacturing. The scientific rationale behind the selection of chromatographic parameters is discussed in depth, and a comprehensive protocol for method validation, aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is provided.
Introduction: The Significance of Impurity Profiling
Hydralazine is a direct-acting smooth muscle relaxant used as a vasodilator in the treatment of hypertension.[1][2] Like many pharmaceutical compounds, hydralazine is susceptible to degradation and the formation of impurities during synthesis, formulation, and storage. One such potential impurity is Hydralazine Acetone Hydrazone, which can be formed through the reaction of hydralazine with acetone.[2][3] Given that acetone is a widely used solvent, the presence of this hydrazone is a critical quality attribute to monitor. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), and guidelines from the ICH mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy.[4]
The development of a robust, stability-indicating analytical method is therefore paramount. Such a method must be capable of separating the main compound from its impurities and degradation products, allowing for accurate quantification of all components. This application note provides a comprehensive guide to an HPLC method specifically designed for the analysis of Hydralazine Acetone Hydrazone.
Chromatographic Method Development: A Rationale-Driven Approach
The core of this analytical method lies in the principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Selection of Stationary Phase
A C18 (octadecylsilane) column is chosen as the stationary phase due to its versatility and proven efficacy in separating a wide range of pharmaceutical compounds and their polar impurities.[1][4] The non-polar nature of the C18 chains provides excellent retention for both hydralazine and the slightly more hydrophobic Hydralazine Acetone Hydrazone. An Inertsil ODS 3V column (4.6 mm x 250 mm, 5 µm particle size) is recommended for its high-resolution capabilities.[1]
Mobile Phase Composition and Gradient Elution
To achieve optimal separation, a gradient elution strategy is employed. This involves changing the composition of the mobile phase during the chromatographic run.
-
Mobile Phase A: An aqueous buffer, such as a phosphate buffer at pH 2.5, is used to control the ionization of the analytes and ensure reproducible retention times.[1] The acidic pH protonates the amine groups in both hydralazine and its hydrazone, enhancing their interaction with the stationary phase.
-
Mobile Phase B: An organic modifier, such as acetonitrile or methanol, is used to elute the compounds from the column.[1][5] Acetonitrile is often preferred for its lower viscosity and UV transparency.
A gradient program starting with a low percentage of the organic modifier allows for the retention and separation of polar impurities, while gradually increasing the organic content facilitates the elution of the more retained compounds, including Hydralazine Acetone Hydrazone and hydralazine itself.
Detector Settings
A UV detector set at a wavelength of 230 nm is suitable for the detection of both hydralazine and Hydralazine Acetone Hydrazone, as both molecules contain a phthalazine chromophore.[1][6]
Detailed Experimental Protocol
Materials and Reagents
-
Hydralazine Hydrochloride Reference Standard (USP grade)[7]
-
Hydralazine Acetone Hydrazone (characterized in-house or from a custom synthesis provider)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid[1] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min[1][6] |
| Column Temperature | 30 °C |
| Detector Wavelength | 230 nm[1][6] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (90:10 v/v) |
Preparation of Solutions
-
Standard Stock Solution (Hydralazine): Accurately weigh about 25 mg of Hydralazine Hydrochloride RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
-
Standard Stock Solution (Hydralazine Acetone Hydrazone): Accurately weigh about 10 mg of Hydralazine Acetone Hydrazone into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
-
System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Hydralazine Hydrochloride and 10 µg/mL of Hydralazine Acetone Hydrazone in diluent.
-
Sample Preparation: Accurately weigh and transfer a sample portion equivalent to about 25 mg of Hydralazine Hydrochloride into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes, and dilute to volume with diluent. Filter through a 0.45 µm nylon syringe filter before injection.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.[4][8]
-
Protocol: Expose the sample solution to acidic (0.1 N HCl at 60 °C for 24 hours), basic (0.1 N NaOH at 60 °C for 1 hour), oxidative (3% H₂O₂ at room temperature for 24 hours), thermal (105 °C for 48 hours), and photolytic (UV light for 7 days) stress conditions.[4]
-
Acceptance Criteria: The method is considered stability-indicating if the degradation products are well-resolved from the main peaks of hydralazine and Hydralazine Acetone Hydrazone. Peak purity analysis should be performed to confirm that the analyte peaks are free from co-eluting impurities.
Linearity
-
Protocol: Prepare a series of at least five concentrations of Hydralazine Acetone Hydrazone ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[1]
Accuracy
-
Protocol: Perform recovery studies by spiking a placebo or sample matrix with known amounts of Hydralazine Acetone Hydrazone at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[5]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify the impurity at the required reporting threshold.
Robustness
-
Protocol: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Data Presentation and System Suitability
| Parameter | Acceptance Criteria |
| Resolution | ≥ 2.0 between Hydralazine and Hydralazine Acetone Hydrazone |
| Tailing Factor | ≤ 2.0 for both peaks |
| Theoretical Plates | ≥ 2000 for both peaks |
| %RSD of replicate injections | ≤ 2.0% |
Visualizing the Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the analysis of Hydralazine Acetone Hydrazone in the presence of hydralazine. By following the outlined protocols for method development, execution, and validation, researchers, scientists, and drug development professionals can ensure the quality and stability of hydralazine-containing products. The emphasis on the scientific rationale behind the method's parameters provides a solid foundation for troubleshooting and further optimization if required.
References
-
Anerao, A. et al. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1957-1967. Link
-
Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Link
- Keerthana, S. et al. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF HYDRALAZINE, METYL PARABEN AND PRO. International Journal of Novel Research and Development.
-
Shah, K. V. et al. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Journal of Pharmaceutical Analysis, 3(2), 2321-0812. Link
-
Kalpana, J., & Himaja, M. (2016). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. International Journal of ChemTech Research, 9(1), 142-146. Link
-
Alshatti, L. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 15, 219-228. Link
-
ResearchGate. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Link
-
USP29-NF24. (n.d.). USP Monographs: Hydralazine Hydrochloride. Link
-
Olesiejuk, P. et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 25(21), 5037. Link
-
Moore, G. W. et al. (1980). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. Journal of Cardiovascular Pharmacology, 2(4), 443-452. Link
-
ResearchGate. (2014). Stability studies for Hydralazine and Hydrochlorothiazide. Link
-
YouTube. (2023). Reaction of Acetone with Hydrazine| Acetone Hydrazone|Carbony Compounds| Organic Chemsitry|Class-12|. Link
-
Allmpus. (n.d.). Hydralazine Acetone Hydrazone. Link
-
Manual for Procurement & Supply of Quality-Assured MNCH Commodities. (n.d.). Hydralazine. Link
-
International Journal of Pharmaceutical Sciences Review and Research. (2016). Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Hydralazine Hydrochloride and Isosorbide Dinitrate in Bulk and in Pharmaceutical Dosage Form. Link
Sources
Application Notes and Protocols for the In Vitro Use of Hydralazine Acetone Hydrazone
Introduction: Unveiling the Potential of a Hydralazine Metabolite in Cellular Research
Hydralazine, a long-standing antihypertensive medication, has garnered renewed interest within the research community for its epigenetic modifying properties, specifically as a non-nucleoside DNA methyltransferase inhibitor.[1] This has led to its investigation as a potential anti-cancer agent, capable of reactivating tumor suppressor genes silenced by promoter hypermethylation.[1][2] Hydralazine Acetone Hydrazone (HAH), a prominent and labile metabolite of hydralazine, presents a unique avenue for research.[3][4] Emerging evidence suggests that HAH is not merely an inert byproduct but possesses intrinsic biological activity, including effects on vascular smooth muscle that are distinct from its parent compound.[5][6]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Hydralazine Acetone Hydrazone in cell culture experiments. We will delve into its mechanism of action, provide detailed protocols for its application, and discuss key considerations for experimental design and data interpretation.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Hydralazine Acetone Hydrazone is fundamental for its proper handling and use in experimental settings.
| Property | Value | Source |
| Chemical Name | 1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine | [7] |
| Synonyms | HAH, Hydralazine Acetonide | [5] |
| CAS Number | 56173-18-3 | [7][8][9][10] |
| Molecular Formula | C₁₁H₁₂N₄ | [7][10] |
| Molecular Weight | 200.24 g/mol | [7][10] |
| Appearance | Off-white to dark yellow solid | [7][8] |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [7] |
| Storage | 2-8°C, under inert atmosphere, hygroscopic | [8] |
Mechanism of Action: A Multifaceted Profile
The precise cellular and molecular mechanisms of Hydralazine Acetone Hydrazone are still under active investigation. However, research on its parent compound, hydralazine, provides a strong foundation for understanding its potential biological effects. It is crucial to consider that HAH can hydrolyze back to hydralazine in aqueous solutions, suggesting that its observed effects may be a combination of the hydrazone itself and its parent compound.[3]
Epigenetic Modification: DNA Demethylation
Hydralazine is recognized as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[1] By reducing DNA hypermethylation, it can lead to the re-expression of silenced tumor suppressor genes.[1][2] This epigenetic reprogramming can inhibit cancer cell growth and induce apoptosis.[2] It is plausible that Hydralazine Acetone Hydrazone, either directly or through its conversion to hydralazine, can exert similar effects.
Modulation of Intracellular Calcium
Studies on vascular smooth muscle have indicated that both hydralazine and Hydralazine Acetone Hydrazone can interfere with calcium ion (Ca²⁺) fluxes.[5] This includes effects on both the influx of extracellular Ca²⁺ and the release of Ca²⁺ from intracellular stores. Given the central role of calcium signaling in a myriad of cellular processes, including proliferation, apoptosis, and migration, this mechanism could be a key aspect of HAH's activity in various cell types.
Anti-Angiogenic and Hypoxia-Modulating Effects
The parent compound, hydralazine, has been shown to possess anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[11] It can also modulate the cellular response to hypoxia, a critical factor in the tumor microenvironment.[12] These effects are often linked to the downregulation of key signaling pathways such as HIF-1 and VEGF.[11][12]
Experimental Protocols
The following protocols provide a general framework for the use of Hydralazine Acetone Hydrazone in cell culture. Optimization will be necessary for specific cell lines and experimental questions.
Protocol 1: Preparation of Stock Solutions
Rationale: The choice of solvent and storage conditions is critical to maintaining the stability and activity of Hydralazine Acetone Hydrazone. Due to its hygroscopic nature and potential for hydrolysis, anhydrous solvents and proper storage are paramount.
Materials:
-
Hydralazine Acetone Hydrazone powder (CAS 56173-18-3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh the desired amount of Hydralazine Acetone Hydrazone powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for a limited time, though stability should be verified.
Note: It is recommended to prepare fresh dilutions in cell culture medium immediately before each experiment.
Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
Rationale: To determine the effective concentration range of Hydralazine Acetone Hydrazone for a specific cell line, it is essential to perform a dose-response experiment. The MTT assay is a common colorimetric method to assess cell viability.
Materials:
-
Selected cancer cell line (e.g., MDA-MB-231, HeLa, DU145)
-
Complete cell culture medium
-
96-well cell culture plates
-
Hydralazine Acetone Hydrazone stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of Hydralazine Acetone Hydrazone in complete cell culture medium from the stock solution. A suggested starting range, based on data for hydralazine, could be from 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizing the Experimental Workflow and Potential Mechanisms
To aid in the conceptualization of experimental design and the potential signaling pathways involved, the following diagrams are provided.
Caption: Potential mechanisms of action of Hydralazine Acetone Hydrazone.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your findings, incorporate the following validation steps into your experimental design:
-
Purity and Identity Confirmation: Whenever possible, obtain a Certificate of Analysis (CoA) for the batch of Hydralazine Acetone Hydrazone being used to confirm its purity and identity. [7]* Vehicle Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound to account for any solvent-induced effects.
-
Positive and Negative Controls: In functional assays, use appropriate positive and negative controls to validate the assay's performance.
-
Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, if a decrease in cell viability is observed with an MTT assay, validate this with a trypan blue exclusion assay or a real-time cell analysis system.
-
Stability Assessment: Given the potential for hydrolysis, consider assessing the stability of Hydralazine Acetone Hydrazone in your specific cell culture medium over the time course of your experiment, for example, using HPLC.
Conclusion and Future Directions
Hydralazine Acetone Hydrazone is a promising research compound that warrants further investigation, particularly in the context of cancer biology. Its potential to act as a pro-drug for hydralazine, coupled with its own intrinsic biological activities, makes it a compelling tool for studying epigenetic regulation, calcium signaling, and cellular responses to the tumor microenvironment. Future research should focus on elucidating its specific molecular targets, defining its efficacy in a broader range of cancer cell lines, and exploring its potential in combination with other therapeutic agents.
References
-
Combination of hydralazine and all-trans retinoic acid targeting breast cancer cells. (2025). BMC Cancer. Available at: [Link]
-
Hydralazine and Panobinostat Attenuate Malignant Properties of Prostate Cancer Cell Lines. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. (1981). Journal of Cardiovascular Pharmacology. Available at: [Link]
-
Acetone hydrazone. Organic Syntheses. Available at: [Link]
-
Endogenous generation of hydralazine from labile hydralazine hydrazones. (1985). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Assay for hydralazine as its stable p-nitrobenzaldehyde hydrazone. (1985). Journal of Chromatography. Available at: [Link]
-
In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent. (2016). European Journal of Pharmacology. Available at: [Link]
-
Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. (1981). Journal of Cardiovascular Pharmacology. Available at: [Link]
-
Antineoplastic effects of the DNA methylation inhibitor hydralazine and the histone deacetylase inhibitor valproic acid in cancer cell lines. (2008). Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat. (1987). Journal of Pharmacobio-Dynamics. Available at: [Link]
-
Acetone Hydralazine Hydrazone. Pharmaffiliates. Available at: [Link]
-
Stability study of hydrazones. ResearchGate. Available at: [Link]
-
Study of in vitro effects of hydralazine metabolites--comparative evaluation of products of hydroxylation, hydrolysis and conjugation. (1982). Journal of Cardiovascular Pharmacology. Available at: [Link]
-
Hydralazine Acetone Hydrazone. Allmpus. Available at: [Link]
-
Hydralazine inhibits human cervical cancer cell growth in vitro in association with APC demethylation and re-expression. (2008). Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Cellular mechanism of the positive inotropic effect of hydralazine in mammalian myocardium. (1995). British Journal of Pharmacology. Available at: [Link]
-
Hydralazine: mode of action at the neuroarterial junction. (1983). British Journal of Pharmacology. Available at: [Link]
-
Accelerated cytotoxic mechanism screening of hydralazine using an in vitro hepatocyte inflammatory cell peroxidase model. (2008). Toxicology and Applied Pharmacology. Available at: [Link]
-
Hydralazine. SA Health. Available at: [Link]
-
Antimetastatic effect of epigenetic drugs, hydralazine and valproic acid, in Ras-transformed NIH 3T3 cells. (2018). OncoTargets and Therapy. Available at: [Link]
-
Hydralazine and its metabolites: in vitro and in vivo activity in the rat. (1980). Journal of Cardiovascular Pharmacology. Available at: [Link]
-
Stability of hydralazine hydrochloride in aqueous vehicles. (1985). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sequential carbonyl derivatives and hydrazone adduct formation on myeloperoxidase contribute to development of ANCA vasculitis. (2025). Journal of Clinical Investigation. Available at: [Link]
-
Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. National Center for Biotechnology Information. Available at: [Link]
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate. Available at: [Link]
-
Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. (2021). Journal of the Iranian Chemical Society. Available at: [Link]
-
In vitro and in vivo testing of hydralazine genotoxicity. (1987). Mutation Research. Available at: [Link]
-
Acetone hydralazine hydrazone. Amerigo Scientific. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydralazine inhibits human cervical cancer cell growth in vitro in association with APC demethylation and re-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinetic studies of the reaction of hydralazine and its acetone hydrazone with pyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of hydralazine and hydrazone derivatives with contractile mechanisms in rabbit aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Acetone Hydralazine Hydrazone | CAS No- 56173-18-3 | NA [chemicea.com]
- 10. scbt.com [scbt.com]
- 11. In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of hydralazine and all-trans retinoic acid targeting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vivo Pharmacological Profiling of Hydralazine Acetone Hydrazone
Abstract
This document provides a comprehensive guide for the in vivo pharmacological characterization of Hydralazine Acetone Hydrazone (HAH), a derivative and known metabolite of the antihypertensive drug Hydralazine.[1][2] Hydralazine is a direct-acting vasodilator, but its clinical use is tempered by a complex pharmacokinetic profile and specific adverse effects.[3] HAH, formed by the reaction of hydralazine with acetone, represents a chemically distinct entity that warrants a full preclinical evaluation to determine its own therapeutic potential, unique mechanistic properties, and safety profile.[4] This guide is intended for researchers in pharmacology and drug development, offering a structured approach with detailed, self-validating protocols for assessing the cardiovascular, potential antioxidant, pharmacokinetic, and safety profiles of HAH in rodent models.
Introduction and Scientific Rationale
Hydralazine has a long history in the management of hypertension and heart failure, exerting its effect primarily through direct relaxation of arterial smooth muscle.[3][5] Its precise mechanism is multifaceted, involving the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum, potential opening of potassium channels, and modulation of endothelial nitric oxide availability.[4][6] However, the parent drug undergoes extensive and variable first-pass metabolism, with key pathways including acetylation and the formation of hydrazones with endogenous keto-acids like pyruvic acid.[7][8]
Hydralazine Acetone Hydrazone (HAH) is one such derivative.[4] While historically considered a metabolite, early research suggests it possesses its own distinct biological activity. Notably, HAH was found to be 6- to 10-fold less potent than the parent hydralazine in lowering blood pressure in rats.[1] However, it was paradoxically more potent than hydralazine in inhibiting potassium-induced vasoconstriction in vitro.[1] This discrepancy highlights a potentially different mechanism of action and underscores the necessity of a systematic in vivo evaluation.
The primary objectives for profiling HAH are:
-
To definitively quantify its antihypertensive efficacy and potency relative to the parent compound.
-
To elucidate its pharmacokinetic (PK) behavior, including its stability and potential conversion back to hydralazine in vivo.[2]
-
To explore secondary pharmacological properties, such as antioxidant effects, a known characteristic of some hydrazine-containing compounds.
-
To establish a preliminary safety and tolerability profile.
This application note provides the foundational protocols to achieve these objectives, grounded in established preclinical testing standards.[9]
Preclinical Experimental Design
A robust experimental design is critical for generating reproducible and interpretable data. This section outlines the core considerations for initiating an in vivo profiling campaign for HAH.
Test Article and Formulation
-
Identity and Purity: Obtain Hydralazine Acetone Hydrazone (CAS: 56173-18-3) with a purity of >95% as confirmed by HPLC.[10] The material should be an off-white solid.[10]
-
Vehicle Selection: Based on its reported solubility in Methanol-DMSO, a suitable vehicle for in vivo administration must be developed.[10] A common starting point for preclinical studies is a vehicle such as 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. The final formulation must be sterile-filtered and proven to be non-irritating at the administered volume. The stability of HAH in the chosen vehicle should be confirmed prior to the study.
Animal Model Selection
-
Rationale: To assess antihypertensive effects, the Spontaneously Hypertensive Rat (SHR) is the gold-standard and most widely used genetic model.[11][12] These rats develop hypertension naturally and closely mimic essential hypertension in humans.[12] For general pharmacokinetic and safety studies, normotensive strains such as Wistar or Sprague-Dawley rats are appropriate.
-
Ethical Considerations: All animal procedures must be prospectively approved by an Institutional Animal Care and Use Committee (IACUC). Studies should be designed to use the minimum number of animals necessary to obtain statistically significant results, adhering to the 3Rs (Replacement, Reduction, Refinement).
Dose Selection and Administration
-
Dose-Range Finding: An initial acute dose-range finding study is mandatory to identify a well-tolerated dose range. This can be part of the acute toxicity assessment (see Section 5.1).
-
Therapeutic Dose Levels: Based on historical data showing HAH is 6-10 times less potent than hydralazine, initial dose levels should be selected accordingly.[1] If a typical effective dose for hydralazine in SHRs is 1-5 mg/kg, the starting range for HAH could be 10, 30, and 100 mg/kg.
-
Controls: Each experiment must include:
-
Vehicle Control Group: Receives only the formulation vehicle.
-
Positive Control Group: Receives the parent drug, Hydralazine HCl, at a known effective dose.
-
-
Route of Administration: The intended clinical route should be used when feasible.[13] For initial characterization, intravenous (i.v.) administration is preferred for PK studies to determine fundamental parameters, while oral gavage (p.o.) is essential to assess bioavailability and suitability as an oral therapeutic.
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols for the core pharmacological assessments.
Workflow Diagram: Overall Experimental Plan
The following diagram outlines the logical flow of the in vivo profiling campaign.
Caption: High-level workflow for the in vivo profiling of HAH.
Protocol 3.1: Cardiovascular Assessment in Spontaneously Hypertensive Rats (SHR)
-
Principle: This protocol aims to quantify the dose-dependent effects of HAH on systemic blood pressure and heart rate in a relevant genetic model of hypertension. Telemetry is the preferred method for its ability to provide continuous, stress-free data from conscious, unrestrained animals.
-
Materials:
-
Male SHR, 16-20 weeks old.
-
Implantable telemetry transmitters (e.g., DSI PhysioTel™ PA-C40).
-
HAH, Hydralazine HCl (positive control).
-
Dosing vehicle.
-
Surgical tools for transmitter implantation.
-
Telemetry data acquisition system.
-
-
Methodology:
-
Surgical Implantation: Anesthetize SHR and surgically implant telemetry transmitters with the catheter inserted into the abdominal aorta. Allow a minimum of 7-10 days for post-operative recovery and stabilization of cardiovascular parameters.
-
Acclimatization & Baseline: House animals individually in their home cages placed on telemetry receivers. Acclimatize them to the oral gavage procedure with vehicle for 3 days prior to the study. Record baseline blood pressure (Systolic, Diastolic, Mean Arterial) and heart rate for at least 24 hours before dosing.
-
Group Allocation: Randomize animals into treatment groups (n=6-8 per group): Vehicle, HAH (e.g., 10, 30, 100 mg/kg, p.o.), and Hydralazine HCl (e.g., 5 mg/kg, p.o.).
-
Dosing: Administer a single dose of the assigned treatment via oral gavage.
-
Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis: Calculate the change from baseline for each parameter. Determine the time to maximum effect (Tmax) and the duration of action. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.
-
-
Data Presentation Example:
| Treatment Group (p.o.) | Dose (mg/kg) | Max ΔMAP (mmHg) | Tmax (hours) | Duration of >15% Reduction (hours) |
| Vehicle | - | -2 ± 3 | - | 0 |
| Hydralazine HCl | 5 | -45 ± 5 | 2 | 6 |
| HAH | 10 | -10 ± 4 | 3 | 1 |
| HAH | 30 | -25 ± 6 | 3 | 4 |
| HAH | 100 | -40 ± 7 | 2.5 | 7 |
| Table 1: Example data summary for cardiovascular assessment. |
Protocol 3.2: Assessment of In Vivo Antioxidant Activity
-
Principle: Chronic hypertension is associated with increased oxidative stress. This protocol assesses whether HAH can modulate key biomarkers of oxidative stress in tissues. This involves measuring the activity of endogenous antioxidant enzymes and the levels of lipid peroxidation products.[14]
-
Materials:
-
Male SHR from the cardiovascular study (tissues collected at endpoint) or a separate cohort.
-
Tissue homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Commercial assay kits for:
-
Superoxide Dismutase (SOD) activity.
-
Catalase (CAT) activity.
-
Glutathione Peroxidase (GPx) activity.
-
Malondialdehyde (MDA) levels (as a marker of lipid peroxidation).
-
-
Spectrophotometer or plate reader.
-
-
Methodology:
-
Tissue Collection: At the study endpoint (e.g., 24 hours post-dose), humanely euthanize the animals. Promptly excise key organs such as the heart, aorta, and kidneys.
-
Homogenate Preparation: Weigh a portion of each tissue, rinse with ice-cold saline, and homogenize in the appropriate buffer on ice.
-
Centrifugation: Centrifuge the homogenates (e.g., at 10,000 x g for 15 minutes at 4°C) to obtain the supernatant, which will be used for the assays.
-
Biochemical Assays: Perform the SOD, CAT, GPx, and MDA assays on the supernatants according to the manufacturer's instructions. These are typically colorimetric or fluorescent assays.[15]
-
Protein Quantification: Determine the total protein concentration in each supernatant (e.g., using a BCA assay) to normalize the enzyme activity/MDA levels.
-
Data Analysis: Express results as units of enzyme activity per mg of protein or nmol of MDA per mg of protein. Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA).
-
Pharmacokinetic (PK) Profiling
Protocol 4.1: Single-Dose Pharmacokinetic Study in Normotensive Rats
-
Principle: This study defines the absorption, distribution, metabolism, and excretion (ADME) profile of HAH. It is crucial to simultaneously measure plasma concentrations of both HAH and the parent hydralazine to understand if HAH acts as a pro-drug.[2]
-
Materials:
-
Male Sprague-Dawley or Wistar rats with cannulated jugular veins for serial blood sampling.
-
HAH and Hydralazine analytical standards.
-
Dosing formulations for both i.v. and p.o. routes.
-
Blood collection tubes (containing an anticoagulant like K2-EDTA and a stabilizing agent, as hydralazine is unstable in plasma).[7]
-
LC-MS/MS system for bioanalysis.
-
-
Methodology:
-
Group Allocation: Assign animals to two groups (n=4-5 per group):
-
Group 1: HAH, single i.v. bolus dose (e.g., 5 mg/kg).
-
Group 2: HAH, single p.o. dose (e.g., 30 mg/kg).
-
-
Dosing: Administer the dose to each animal.
-
Blood Sampling: Collect blood samples (approx. 150 µL) via the jugular vein cannula at specific time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to obtain plasma. Transfer plasma to a new tube and immediately freeze at -80°C pending analysis. The rapid handling is critical due to the instability of hydralazine.[7]
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of HAH and hydralazine in plasma.
-
PK Parameter Calculation: Use non-compartmental analysis (NCA) with software like Phoenix® WinNonlin® to calculate key PK parameters including:
-
For i.v. data: Clearance (CL), Volume of distribution (Vdss), Half-life (t½).
-
For p.o. data: Maximum concentration (Cmax), Time to Cmax (Tmax), Area under the curve (AUC).
-
Oral Bioavailability (F%): Calculated as (AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100.
-
-
Safety Pharmacology & Toxicology
Hypothesized Mechanism of Action & Safety Considerations
Hydralazine's vasodilatory effect is linked to interference with calcium signaling in vascular smooth muscle.[5][6] A potential concern with hydrazine derivatives is genotoxicity.[16] Therefore, safety profiling must address both on-target (cardiovascular) and potential off-target liabilities.
Sources
- 1. Hydralazine and its metabolites: in vitro and in vivo activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hydralazine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. ClinPGx [clinpgx.org]
- 9. fda.gov [fda.gov]
- 10. allmpus.com [allmpus.com]
- 11. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq [frontiersin.org]
- 16. In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydralazine Acetone Hydrazone: A Prodrug Approach to Investigating Vascular Biology and Hypertension
Introduction: Beyond a Metabolite, A Research Tool
For decades, hydralazine has been a cornerstone in the management of severe hypertension and heart failure, valued for its direct vasodilatory action on arterial smooth muscle.[1] However, its complex metabolism, which includes the formation of various hydrazones, has often been viewed as a pharmacokinetic intricacy rather than an opportunity for deeper pharmacological exploration.[2][3] Among these metabolites, hydralazine acetone hydrazone (HAH) emerges not merely as a metabolic byproduct, but as a potent research tool in its own right.
This comprehensive guide delineates the application of hydralazine acetone hydrazone in hypertension research. We will explore its unique characteristics, offering a rationale for its use as a distinct pharmacological agent. This document provides detailed protocols for its synthesis, in vitro characterization, and in vivo evaluation, empowering researchers to leverage HAH to dissect the nuanced mechanisms of vasodilation and antihypertensive drug action.
The primary advantage of employing HAH in research stems from its dual nature: it possesses intrinsic vasodilatory properties and, perhaps more significantly, it undergoes in vivo hydrolysis to regenerate the parent hydralazine.[4][5] This positions HAH as a prodrug, offering a more gradual onset of action compared to the direct administration of hydralazine.[4] Such a characteristic is invaluable for studies aiming to differentiate between the acute and chronic effects of hydralazine, or for investigating the physiological responses to a sustained, rather than bolus, exposure to the active compound.
Mechanism of Action: A Multi-faceted Approach to Vasodilation
The vasodilatory effect of hydralazine, and by extension its hydrazone metabolite, is not attributed to a single, discrete molecular interaction but rather a convergence of several cellular events within the vascular smooth muscle cells. While the precise mechanism has been a subject of extensive research, a consensus points towards the modulation of intracellular calcium levels as a central theme.[6]
Hydralazine acts as a direct-acting smooth muscle relaxant, primarily targeting resistance arterioles.[6] Its molecular mechanism is thought to involve the inhibition of inositol trisphosphate (IP3)-induced Ca2+ release from the sarcoplasmic reticulum, a critical step in the smooth muscle contraction cascade.[6] By preventing this calcium release, hydralazine effectively uncouples the signaling pathway that leads to vasoconstriction, resulting in vasodilation, decreased peripheral resistance, and a subsequent lowering of blood pressure.[6]
Recent studies have also shed light on other potential pathways, including the opening of high-conductance Ca2+-activated K+ channels (BKCa), which would lead to hyperpolarization of the cell membrane and further contribute to muscle relaxation. Additionally, some evidence suggests a role for nitric oxide (NO) signaling pathways, although this remains an area of active investigation.
Hydralazine acetone hydrazone has been shown to possess its own intrinsic activity on vascular smooth muscle, producing dose-dependent decreases in potassium-induced tone in isolated aortic strips.[7][8] The magnitude of this effect is reported to be greater than that of hydralazine at concentrations above the threshold.[7][8] However, in the in vivo context, its hypotensive effects are largely attributed to its back-conversion to the parent hydralazine.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for hydralazine and hydralazine acetone hydrazone, providing a comparative overview for experimental design.
| Parameter | Hydralazine | Hydralazine Acetone Hydrazone | Animal Model | Reference |
| In Vitro Vasodilation | ||||
| Threshold Concentration | 11.89 ± 4.5 x 10⁻⁵ M | 9.7 ± 4.6 x 10⁻⁵ M | Rabbit Aorta | [7][8] |
| In Vivo Hypotensive Effect | ||||
| Potency Ratio (HAH to H) | 1 | ~0.2 | Hypertensive Rabbits | [5] |
| Onset of Action | Rapid | Gradual | Rats and Rabbits | [4] |
| Pharmacokinetics | ||||
| In vitro half-life (plasma) | ~6 minutes at 37°C | Unstable, generates Hydralazine | Human Plasma | [2] |
| In vivo conversion to Hydralazine | - | Yes | Rats and Rabbits | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Hydralazine Acetone Hydrazone
This protocol is adapted from standard procedures for the synthesis of hydrazones and should be performed by personnel trained in synthetic organic chemistry in a properly ventilated fume hood.
Materials and Reagents:
-
Hydralazine hydrochloride
-
Acetone (analytical grade)
-
Anhydrous sodium sulfate or other suitable drying agent
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Filtration apparatus
-
NMR spectrometer and/or other analytical instrumentation for characterization
Procedure:
-
Dissolution: In a round-bottom flask, dissolve hydralazine hydrochloride in a minimal amount of warm anhydrous ethanol.
-
Reaction: Add a 1.5 to 2-fold molar excess of acetone to the hydralazine solution.
-
Stirring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Drying: Add a sufficient amount of anhydrous sodium sulfate to the reaction mixture to remove any water formed during the reaction. Stir for an additional 30 minutes.
-
Filtration: Filter the mixture to remove the drying agent and any unreacted starting material.
-
Solvent Removal: Remove the ethanol and excess acetone from the filtrate using a rotary evaporator under reduced pressure.
-
Purification (if necessary): The resulting product can be further purified by recrystallization from a suitable solvent system if required.
-
Characterization: Confirm the identity and purity of the synthesized hydralazine acetone hydrazone using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Storage: Due to the potential instability of hydrazones, it is recommended to use the synthesized product as soon as possible. If storage is necessary, it should be done in a desiccated, inert atmosphere at low temperatures.
Protocol 2: In Vitro Vasodilation Assessment using Aortic Ring Assay
This protocol outlines the procedure for assessing the vasodilatory effects of hydralazine acetone hydrazone on isolated arterial segments.
Materials and Reagents:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine or other vasoconstrictor agent
-
Hydralazine acetone hydrazone (prepared as in Protocol 1)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection microscope and surgical instruments
Procedure:
-
Tissue Preparation:
-
Euthanize the rat according to approved animal welfare protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the rings to isometric force transducers to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) to check for tissue viability. Once a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
-
Experimental Protocol:
-
Induce a stable contraction with phenylephrine (1 µM).
-
Once the contraction plateau is reached, add cumulative concentrations of hydralazine acetone hydrazone to the organ bath at regular intervals (e.g., every 10-15 minutes).
-
Record the relaxation response at each concentration.
-
A vehicle control (DMSO) should be run in parallel to account for any solvent effects.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of HAH that produces 50% of the maximal relaxation).
-
Protocol 3: In Vivo Assessment of Hypotensive Effects
This protocol describes the in vivo evaluation of the blood pressure-lowering effects of hydralazine acetone hydrazone in a hypertensive animal model. All procedures should be performed in accordance with institutional animal care and use guidelines.
Materials and Reagents:
-
Spontaneously hypertensive rats (SHR) or other suitable hypertensive model
-
Hydralazine acetone hydrazone
-
Vehicle solution (e.g., sterile saline)
-
Anesthetic agent (if required for catheterization)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
Catheters for drug administration (e.g., intravenous or intraperitoneal)
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the experimental conditions for several days prior to the study.
-
For continuous blood pressure monitoring, animals may be instrumented with telemetry devices or indwelling arterial catheters. Alternatively, a non-invasive tail-cuff method can be used.
-
-
Baseline Measurement:
-
Record baseline systolic and diastolic blood pressure and heart rate for a sufficient period to establish a stable baseline.
-
-
Drug Administration:
-
Prepare a solution of hydralazine acetone hydrazone in the appropriate vehicle at the desired concentration.
-
Administer the solution to the animals via the chosen route (e.g., intravenous, intraperitoneal, or oral gavage).
-
A control group receiving only the vehicle should be included.
-
-
Post-Dosing Monitoring:
-
Continuously monitor and record blood pressure and heart rate for a defined period after drug administration (e.g., up to 6 hours).
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline at various time points.
-
Compare the responses between the HAH-treated group and the vehicle control group using appropriate statistical methods.
-
The time to onset of the hypotensive effect and the duration of action can also be determined.
-
Conclusion: A Versatile Tool for Cardiovascular Research
Hydralazine acetone hydrazone offers a unique and valuable approach for researchers in the field of hypertension and vascular biology. Its dual functionality as a compound with intrinsic vasodilatory activity and a prodrug of hydralazine allows for a more nuanced investigation of the mechanisms underlying vasodilation and the physiological responses to antihypertensive agents. The protocols provided in this guide offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of this promising research tool. By employing hydralazine acetone hydrazone, scientists can continue to unravel the complexities of cardiovascular pharmacology and contribute to the development of more effective therapeutic strategies.
References
-
McNay, J. L., & Haegele, K. D. (1982). Endogenous generation of hydralazine from labile hydralazine hydrazones. Clinical Pharmacology & Therapeutics, 31(5), 693-699. [Link]
-
Reece, P. A., Cozamanis, I., & Zacest, R. (1980). Clinical pharmacokinetics of hydralazine. Clinical Pharmacokinetics, 5(4), 301-314. [Link]
-
Luo, W., Chen, Y., & Wang, L. (2016). In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent. European Journal of Pharmacology, 780, 193-201. [Link]
-
Wikipedia. (n.d.). Hydralazine. [Link]
-
Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34. [Link]
-
Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(10), 799-815. [Link]
-
Ogiso, T., Iwaki, M., & Ohtsuki, N. (1987). Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat. Journal of Pharmacobio-Dynamics, 10(10), 523-531. [Link]
-
McLean, A. J., Haegele, K. D., & McNay, J. L. (1977). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. British Journal of Pharmacology, 61(3), 345-349. [Link]
-
McLean, A. J., Haegele, K. D., & McNay, J. L. (1977). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. British Journal of Pharmacology, 61(3), 345-349. [Link]
-
Talseth, T., McNay, J. L., & Haegele, K. D. (1982). Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of Cardiovascular Pharmacology, 4(3), 370-374. [Link]
-
Baker, M., Robinson, S. D., & Lechertier, T. (2012). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 1, 123-128. [Link]
-
Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]
-
Allmpus Laboratories Private Limited. (n.d.). Hydralazine Acetone Hydrazone. [Link]
-
Alexander, K. S., Pudipeddi, M., & Vangala, S. (2014). Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. International Journal of Pharmaceutical Compounding, 18(4), 334-339. [Link]
-
Ascend Laboratories Limited. (2019). Product Monograph: ASN-HYDRALAZINE. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydralazine. StatPearls. [Link]
-
Patel, J., & Rawat, S. (2015). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Scientific Innovation, 4(4), 226-230. [Link]
-
PharmGKB. (n.d.). Hydralazine Pathway, Pharmacokinetics. [Link]
-
Baker, M., Robinson, S. D., & Lechertier, T. (2012). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 1, 123-128. [Link]
-
Khan, R. A., & Khan, A. (2022). A review on the clinical pharmacokinetics of hydralazine. Expert Opinion on Drug Metabolism & Toxicology, 18(9), 629-642. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Shah, K. V., Chauhan, S. P., & Suhagia, B. N. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Research and Reviews: Journal of Pharmaceutical Analysis, 3(2), 1-6. [Link]
-
Shepherd, A. M., Ludden, T. M., & McNay, J. L. (1980). Variability of plasma hydralazine concentrations in male hypertensive patients. Journal of Pharmacokinetics and Biopharmaceutics, 8(3), 235-247. [Link]
-
JoVE. (2023, August 5). Aortic Ring Assay [Video]. YouTube. [Link]
-
Das Gupta, V., Stewart, K. R., & Bethea, C. (1986). Stability of hydralazine hydrochloride in aqueous vehicles. Journal of Clinical and Hospital Pharmacy, 11(3), 215-223. [Link]
-
LookChem. (n.d.). Preparation of Acetone hydrazone. Chempedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydralazine. StatPearls. [Link]
-
Ogiso, T., Iwaki, M., & Ohtsuki, N. (1985). Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats. The Journal of Pharmacology and Experimental Therapeutics, 233(2), 485-490. [Link]
-
Provuncher, G. K., & Needham, L. L. (1983). Separation and quantitation of hydralazine metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 248-254. [Link]
Sources
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. ClinPGx [clinpgx.org]
- 4. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Methodological Framework for Investigating Hydralazine Acetone Hydrazone as a Putative DNA Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methyltransferases (DNMTs) are critical enzymes in epigenetic regulation, and their aberrant activity is a hallmark of cancer and other diseases. This has made them a prime target for therapeutic intervention. While nucleoside analogs like 5-azacytidine are clinically approved, their toxicity and instability have spurred the search for non-nucleoside inhibitors.[1][2][3] Hydralazine, a well-known antihypertensive drug, has been repurposed and investigated as a non-nucleoside DNMT inhibitor, though its precise mechanism remains a subject of investigation.[4][5] This application note focuses on Hydralazine Acetone Hydrazone , a primary metabolite of hydralazine[6], as a novel candidate for DNMT inhibition. We provide a comprehensive framework, including detailed protocols and theoretical grounding, to systematically evaluate its potential as an epigenetic modulator.
Introduction: The Rationale for Investigating a Hydralazine Metabolite
DNA methylation is a fundamental epigenetic mechanism that, when dysregulated, can lead to the silencing of tumor suppressor genes, contributing to oncogenesis.[7][8] Reversing this hypermethylation with DNMT inhibitors is a promising therapeutic strategy.[9][10] The parent compound, hydralazine, has shown promise in demethylating and reactivating gene expression.[5] However, its mechanism is debated; some studies suggest it indirectly downregulates DNMT expression by inhibiting the ERK signaling pathway[11], while others propose a direct interaction with the enzyme's catalytic site.[4][12]
When a drug is administered, its metabolites can possess their own distinct pharmacological activities.[6][13] Hydralazine Acetone Hydrazone is a known metabolic product of hydralazine.[14][15] Given the epigenetic activity of the parent compound, it is logical and necessary to investigate whether this major metabolite contributes to, or possesses independent, DNMT-inhibiting properties. This guide provides the essential protocols to test this hypothesis, from direct enzymatic assays to cell-based functional analyses.
Hypothesized Mechanisms of Action
Based on the literature for the parent compound, hydralazine, two primary mechanisms can be postulated for Hydralazine Acetone Hydrazone. A thorough investigation should aim to elucidate which, if any, of these pathways are relevant.
2.1. Indirect Inhibition via Signaling Pathway Modulation One proposed mechanism for hydralazine is the inhibition of the ERK pathway, which in turn leads to decreased transcription of DNMT1 and DNMT3a genes, reducing the overall cellular capacity for DNA methylation.[11]
Caption: Indirect mechanism of DNMT inhibition via ERK pathway.
2.2. Direct Enzymatic Inhibition Molecular modeling studies on hydralazine suggest it can fit into the catalytic pocket of DNMT1, forming hydrogen bonds with key residues and physically blocking the enzyme's function.[4][12] This direct competitive or non-competitive inhibition is a primary hypothesis to test for its acetone hydrazone metabolite.
Caption: Direct inhibition of the DNMT1 catalytic site.
Compound Profile: Hydralazine Acetone Hydrazone
A clear understanding of the test article is crucial before beginning any experimental work.
| Property | Value |
| Chemical Name | 1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine |
| Synonyms | Isopropylidenehydrazine |
| CAS Number | 56173-18-3[16] |
| Molecular Formula | C₁₁H₁₂N₄[16] |
| Molecular Weight | 200.24 g/mol [16] |
| Solubility | Soluble in DMSO, Methanol[16] |
| Appearance | Off-white solid[16] |
Experimental Protocols
The following protocols provide a tiered approach to systematically evaluate Hydralazine Acetone Hydrazone, starting with direct enzyme interaction and progressing to cellular effects.
Protocol 1: In Vitro DNMT Activity & Inhibition Assay (Colorimetric)
This initial screen directly measures the compound's ability to inhibit recombinant DNMT1 activity. The principle relies on an ELISA-like format where a universal DNMT substrate is coated on a plate. The enzyme methylates this substrate, and a specific antibody for 5-methylcytosine (5-mC) is used for detection.
Causality Check: This assay isolates the enzyme from all other cellular processes. A positive result (inhibition) strongly suggests a direct interaction between the compound and the DNMT enzyme, validating the mechanism proposed in section 2.2.
Caption: Workflow for the in vitro colorimetric DNMT inhibition assay.
A. Materials & Reagents
-
Hydralazine Acetone Hydrazone
-
DMSO (cell culture grade)
-
Recombinant Human DNMT1 enzyme
-
S-Adenosyl Methionine (SAM)
-
DNMT Activity/Inhibition Assay Kit (e.g., Abcam ab113467, EpigenTek P-3010) containing:
-
Substrate-coated 96-well plate
-
Assay Buffers
-
Anti-5mC Antibody (Capture)
-
HRP-conjugated Secondary Antibody (Detector)
-
Developing Solution and Stop Solution
-
-
Microplate Reader
B. Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of Hydralazine Acetone Hydrazone in DMSO. Create a serial dilution series (e.g., 200 µM to 1 µM) in assay buffer. Ensure the final DMSO concentration in all wells is <0.5%.
-
Reaction Setup: In designated wells of the substrate-coated plate, add:
-
Inhibitor Wells: Assay buffer, diluted compound, SAM, and DNMT1 enzyme.
-
No Inhibitor Control: Assay buffer, vehicle (DMSO), SAM, and DNMT1 enzyme.
-
Blank (No Enzyme): Assay buffer, vehicle, and SAM (no DNMT1).
-
-
Incubation: Cover the plate and incubate at 37°C for 90-120 minutes to allow the methylation reaction to occur.
-
Detection:
-
Wash wells 3 times with the provided wash buffer.
-
Add the diluted anti-5mC capture antibody to each well. Incubate for 60 minutes at room temperature.
-
Wash wells 3 times.
-
Add the diluted HRP-conjugated detection antibody. Incubate for 30 minutes at room temperature.
-
Wash wells 4-5 times.
-
-
Readout: Add the developing solution and incubate in the dark for 5-15 minutes, or until color develops in the control wells. Add the stop solution.
-
Data Acquisition: Immediately read the absorbance at 450 nm on a microplate reader.
C. Data Analysis
-
Subtract the blank absorbance value from all other readings.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (OD_Inhibitor / OD_NoInhibitorControl)] * 100
-
Plot the % Inhibition against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Example Data Presentation:
| Compound | IC₅₀ (µM) |
|---|---|
| Hydralazine Acetone Hydrazone | (Experimental Value) |
| Procainamide (Control) | ~100-200 µM[17] |
| 5-Aza-CdR (Control) | Not applicable* |
| SGI-1027 (Control) | ~5-10 µM |
*Nucleoside analogs require cellular incorporation and are not suitable for this in vitro assay.
Protocol 2: Cell-Based Global DNA Methylation Analysis
This protocol assesses the compound's ability to alter DNA methylation levels within a cellular context, which is the ultimate therapeutic goal. It involves treating a cancer cell line and quantifying changes in global methylation.
Causality Check: This multi-step workflow validates the in vitro findings in a biological system. If the compound was effective in vitro, this experiment determines if it can penetrate cells and engage its target. If it was ineffective in vitro but shows activity here, it points towards an indirect mechanism (section 2.1).
Caption: Workflow for cell-based global DNA methylation analysis.
A. Materials & Reagents
-
Cancer cell line (e.g., T24 bladder cancer, HT29 colon cancer)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Hydralazine Acetone Hydrazone
-
Positive Control: 5-Aza-2'-deoxycytidine (Decitabine)
-
Genomic DNA Extraction Kit
-
Bisulfite Conversion Kit
-
PCR reagents and primers for a globally methylated region (e.g., LINE-1 repetitive element)
-
Pyrosequencing instrument and reagents
B. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Hydralazine Acetone Hydrazone (e.g., 10 µM, 20 µM, 50 µM) and a positive control (e.g., 1 µM 5-Aza-CdR). Include a vehicle-only control.
-
Incubate for 48-72 hours. It is critical to allow for at least two cell doublings for passive demethylation to occur.
-
-
Genomic DNA Extraction: Harvest cells and extract high-quality gDNA using a commercial kit. Quantify the DNA and assess its purity (A260/A280 ratio).
-
Bisulfite Conversion:
-
Take 500 ng to 1 µg of gDNA from each sample.
-
Perform bisulfite conversion using a commercial kit. This process converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.[18][19] This step is crucial as it transforms the epigenetic mark into a sequence difference that can be read by sequencing.
-
-
Quantification by Pyrosequencing of LINE-1:
-
Amplify the bisulfite-converted DNA using PCR primers specific for a region of the LINE-1 repetitive element. One of the primers should be biotinylated for pyrosequencing.
-
Perform pyrosequencing analysis according to the instrument manufacturer's protocol.
-
-
Data Analysis: The pyrosequencing output will provide a quantitative percentage of methylation at individual CpG sites within the LINE-1 amplicon. Compare the average methylation percentage across the different treatment groups. A statistically significant decrease relative to the vehicle control indicates demethylating activity.
Data Interpretation & Troubleshooting
| Observation | Possible Interpretation | Next Steps |
| Potent in in vitro assay, weak/no effect in cells. | The compound may have poor cell permeability or be rapidly metabolized/effluxed by the cells. | Perform cell uptake studies. Consider formulation strategies to improve bioavailability. |
| Weak in in vitro assay, potent effect in cells. | The compound likely works via an indirect mechanism (e.g., ERK pathway inhibition) or is a pro-drug that is metabolized into an active inhibitor inside the cell. | Perform Western blots for p-ERK/ERK and RT-qPCR for DNMT1/DNMT3a mRNA levels after treatment to test the indirect inhibition hypothesis.[11] |
| No change in global (LINE-1) methylation, but gene re-expression is seen. | The inhibitor may be highly specific for certain genomic loci, such as CpG islands in gene promoters, without affecting repetitive elements. | Perform targeted methylation analysis of specific tumor suppressor gene promoters (e.g., via bisulfite sequencing or Methylation-Specific PCR) and RT-qPCR for gene expression. |
| High cytotoxicity observed at effective concentrations. | The compound may have off-target effects. The therapeutic window is narrow. | Compare the dose-response curves for cytotoxicity (e.g., MTT assay) and demethylation to calculate a therapeutic index. |
Conclusion
The investigation of Hydralazine Acetone Hydrazone as a DNMT inhibitor represents a logical and compelling step in the field of epigenetic drug discovery. It builds upon previous research into its parent compound, hydralazine, while exploring the unique pharmacological potential of a key metabolite. The methodological framework presented here provides a robust, step-by-step guide for researchers to produce reliable and interpretable data. By combining direct enzymatic assays with functional cell-based analyses, this approach enables a comprehensive evaluation of the compound's mechanism, potency, and therapeutic potential, paving the way for the development of novel, non-nucleoside epigenetic drugs.
References
-
Wikipedia. Acetone hydrazone. [Link]
-
Lübbert, M. DNA methyltransferase inhibitors for cancer therapy. PubMed. [Link]
-
Moore, G. A., et al. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. PMC - NIH. [Link]
-
Stark, A. L., et al. A Practical Guide to the Measurement and Analysis of DNA Methylation. PMC - NIH. [Link]
-
Baran, P., et al. Synthesis and Characterization of Acetone Hydrazones. ResearchGate. [Link]
-
Chen, Y., et al. Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy. PubMed. [Link]
-
Deng, C., et al. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling. PubMed. [Link]
-
Luo, Y., et al. Recent progress in DNA methyltransferase inhibitors as anticancer agents. Frontiers. [Link]
-
Allmpus. Hydralazine Acetone Hydrazone. [Link]
-
Wikipedia. Hydralazine. [Link]
-
URNCST. Nucleoside and Non-Nucleoside DNA Methyltransferase 1 Inhibitors in Epigenetic and Combination Therapies in Cancer: A Scoping Review. [Link]
-
EpigenTek. EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. [Link]
-
MDPI. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment. [Link]
-
PubChem - NIH. Hydralazine. [Link]
-
Kuck, D., et al. Molecular modeling and molecular dynamics studies of hydralazine with human DNA methyltransferase 1. PubMed. [Link]
-
Valente, S., et al. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. ACS Publications. [Link]
-
Illumina. DNA Methylation Analysis | Genome-wide methylation profiling. [Link]
-
OMICS International. Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. [Link]
-
Gnyszka, A., et al. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. IntechOpen. [Link]
-
Organic Syntheses. Acetone hydrazone. [Link]
-
Singh, N. P., et al. Hydralazine target: From blood vessels to the epigenome. PMC - PubMed Central. [Link]
-
Lin, R. K., et al. Comparison of biological effects of non-nucleoside DNA methylation inhibitors versus 5-aza-2′-deoxycytidine. AACR Journals. [Link]
-
Ooi, S. K., et al. DNA Methyltransferase Activity Assays: Advances and Challenges. PMC. [Link]
-
Epigenomics Workshop 2025. DNA Methylation: Array Workflow. [Link]
-
VJHemOnc. DNA methyltransferase inhibitors: daratumumab enhancement for MM. YouTube. [Link]
-
Slideshare. synthesis and characterization of hydrazone ligand and their metal complexes. [Link]
-
ResearchGate. Effects of hydralazine on DNA methylation and DNA methyltransferase activity. [Link]
-
Mai, A., et al. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. PubMed Central. [Link]
-
Shin, S., et al. Inhibition of DNMT1 methyltransferase activity via glucose- regulated O- GlcNAcylation alters the epigenome. eLife. [Link]
-
CD Genomics. Overview of DNA Methylation Sequencing Methods. [Link]
-
Bentham Science. Computational Studies of 1-Hydrazinophthalazine (Hydralazine) as Antineoplasic Agent. Docking Studies on Methyltransferase. [Link]
-
MDPI. Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. [Link]
Sources
- 1. urncst.com [urncst.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 7. DNA methyltransferase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Methylation Analysis | Genome-wide methylation profiling [illumina.com]
- 9. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular modeling and molecular dynamics studies of hydralazine with human DNA methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydralazine - Wikipedia [en.wikipedia.org]
- 15. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. allmpus.com [allmpus.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epicypher.com [epicypher.com]
Application Notes & Protocols: Investigating Hydralazine Acetone Hydrazone as a Potential Anti-Angiogenic Agent
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process crucial for development, reproduction, and wound healing.[1][2] However, it is also a hallmark of several pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, obtain necessary nutrients, and metastasize to distant organs.[1][3] The signaling cascade governed by Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR) is a primary driver of this process.[4][5] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy, with numerous drugs developed to target the VEGF/VEGFR pathway and other pro-angiogenic factors.[6]
This document provides a detailed guide for investigating the anti-angiogenic potential of Hydralazine Acetone Hydrazone, a metabolite of the well-known antihypertensive drug, hydralazine.
Compound Profile: Hydralazine and its Acetone Hydrazone Metabolite
Hydralazine is a direct-acting smooth muscle relaxant used to treat hypertension.[7][8] Its clinical application has led to extensive study, revealing complex biological activities. Interestingly, the literature presents a conflicting picture of its role in angiogenesis.
-
Pro-Angiogenic Evidence: Some research indicates that hydralazine can activate the Hypoxia-Inducible Factor (HIF-1α) pathway, a master regulator of cellular response to low oxygen, which in turn upregulates VEGF and promotes a pro-angiogenic phenotype.[9][10]
-
Anti-Angiogenic Evidence: Conversely, a separate line of investigation has demonstrated that hydralazine possesses anti-angiogenic properties, inhibiting endothelial cell proliferation, migration, and tube formation by interfering with VEGF and basic Fibroblast Growth Factor (bFGF) signaling pathways.[11]
This dichotomy underscores the need for rigorous, context-specific investigation. Our focus here is on Hydralazine Acetone Hydrazone (1-(Phthalazin-1-yl)-2-(propan-2-ylidene)hydrazine), a primary and labile metabolite of hydralazine.[7][12][13] While some studies suggest that such hydrazones are inactive until they hydrolyze back to the parent compound[14], others have found that the acetone hydrazone possesses intrinsic activity on vascular smooth muscle, distinct from hydralazine itself.[15]
This guide, therefore, establishes a framework to dissect the specific effects of Hydralazine Acetone Hydrazone, using the established anti-angiogenic investigation of its parent compound as a methodological blueprint.
Synthesis of Hydralazine Acetone Hydrazone
The synthesis of hydrazones is a standard organic chemistry procedure involving the condensation of a hydrazine with an aldehyde or ketone.[16] For Hydralazine Acetone Hydrazone, the reaction involves hydralazine and acetone.
Protocol 1: Synthesis via Acetone Azine Intermediate
This method is often preferred for its convenience and safety over the direct reaction of hydralazine with acetone.[12]
Rationale: The reaction of acetone with hydrazine can be complex. Using acetone azine as an intermediate allows for a more controlled reaction with anhydrous hydrazine to yield the desired acetone hydrazone.[17]
Materials:
-
Acetone Azine
-
Anhydrous Hydrazine
-
Round-bottomed flask with reflux condenser and drying tube
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Combine equimolar amounts of acetone azine (1.00 mole, 112 g) and anhydrous hydrazine (1.0 mole, 32 g) in a 300-mL round-bottomed flask.[17]
-
Fit the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.
-
Heat the mixture at 100°C for 12-16 hours. Caution: This reaction and the subsequent distillation should be performed behind a safety screen.[17]
-
After the reaction period, allow the mixture to cool slightly.
-
Set up for simple distillation and rapidly distill the crude product through a water-cooled condenser.
-
Collect the colorless fraction boiling between 122–126°C. This fraction is the essentially pure Hydralazine Acetone Hydrazone.[17]
-
Confirm product identity and purity using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
Application Notes: A Framework for Investigating Anti-Angiogenic Potential
Hypothesized Mechanism of Action
Based on the findings for the parent hydralazine compound[11], a primary hypothesis is that Hydralazine Acetone Hydrazone exerts anti-angiogenic effects by disrupting key signaling pathways in endothelial cells. The VEGF/VEGFR2 axis is the most critical pathway for pathological angiogenesis.[3][4] Upon VEGF-A binding, VEGFR2 dimerizes and autophosphorylates, triggering downstream cascades like PLCγ-PKC-MAPK and PI3K-Akt, which collectively promote endothelial cell survival, proliferation, migration, and permeability.[4]
Our investigation will test the hypothesis that Hydralazine Acetone Hydrazone inhibits these processes.
Caption: A validated workflow for assessing anti-angiogenic compounds.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear positive and negative controls. Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as they are a standard and well-characterized primary cell line for angiogenesis research. [18]
Protocol 2: In Vitro Endothelial Cell Migration (Wound Healing Assay)
Principle: This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a mechanically created "wound." Inhibition of migration is a key indicator of anti-angiogenic potential.
Materials:
-
HUVECs
-
24-well tissue culture plates
-
Complete endothelial cell growth medium (EGM-2)
-
Basal medium (EBM-2) + 0.5% FBS (starvation medium)
-
Hydralazine Acetone Hydrazone (HAH) stock solution
-
Positive control: Sunitinib or another known angiogenesis inhibitor
-
Vehicle control (e.g., DMSO)
-
Sterile 200 µL pipette tips
-
Inverted microscope with camera
Procedure:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow to 95-100% confluency in complete EGM-2.
-
Starvation: Replace the medium with starvation medium and incubate for 4-6 hours. This synchronizes the cells and minimizes proliferation, isolating the effect on migration.
-
Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.
-
Washing: Gently wash each well twice with PBS to remove detached cells.
-
Treatment: Add starvation medium containing the desired concentrations of HAH, positive control, or vehicle control to the respective wells.
-
Imaging (Time 0): Immediately after adding the treatments, capture images of the scratch in each well. Mark the location for consistent imaging later.
-
Incubation: Incubate the plate at 37°C, 5% CO₂.
-
Imaging (Final Time): After 12-18 hours, capture images of the exact same locations as Time 0.
-
Analysis: Measure the width of the scratch at multiple points for both time points. Calculate the percentage of wound closure.
Data Interpretation: A significant decrease in the percentage of wound closure in HAH-treated wells compared to the vehicle control indicates an inhibitory effect on cell migration.
| Treatment Group | Initial Wound Area (t=0) | Final Wound Area (t=x) | % Wound Closure |
| Vehicle Control | A₀ | Aₓ | ((A₀ - Aₓ) / A₀) * 100 |
| HAH (Low Conc.) | B₀ | Bₓ | ((B₀ - Bₓ) / B₀) * 100 |
| HAH (High Conc.) | C₀ | Cₓ | ((C₀ - Cₓ) / C₀) * 100 |
| Sunitinib (Control) | D₀ | Dₓ | ((D₀ - Dₓ) / D₀) * 100 |
Protocol 3: In Vitro Endothelial Cell Tube Formation Assay
Principle: When cultured on a basement membrane extract like Matrigel, endothelial cells will differentiate and form capillary-like tubular structures. This assay models the latter stages of angiogenesis. [19][20] Materials:
-
HUVECs
-
96-well tissue culture plates (pre-chilled)
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
Complete EGM-2 and starvation medium
-
HAH, positive control, vehicle control
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in starvation medium at a concentration of 2-3 x 10⁵ cells/mL.
-
Treatment: In separate tubes, mix the cell suspension with the various concentrations of HAH, controls, or vehicle.
-
Seeding: Carefully add 100 µL of the cell/treatment mixture to each corresponding well on the solidified Matrigel.
-
Incubation: Incubate at 37°C, 5% CO₂ for 6-18 hours.
-
Visualization & Analysis: Observe the formation of tube-like networks. Quantify the results by measuring parameters such as total tube length, number of nodes, and number of meshes using imaging software (e.g., ImageJ with Angiogenesis Analyzer plugin).
Data Interpretation: A dose-dependent reduction in total tube length, nodes, and meshes in HAH-treated wells compared to the vehicle control indicates potent anti-angiogenic activity.
| Treatment Group | Total Tube Length (µm) | Number of Nodes | Number of Meshes |
| Vehicle Control | X₁ | Y₁ | Z₁ |
| HAH (Low Conc.) | X₂ | Y₂ | Z₂ |
| HAH (High Conc.) | X₃ | Y₃ | Z₃ |
| Sunitinib (Control) | X₄ | Y₄ | Z₄ |
Protocol 4: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo that serves as an excellent in vivo model to study angiogenesis. [1][21][22][23]Its immature immune system allows for the application of test compounds without rejection. [24] Materials:
-
Fertilized chicken eggs (Day 7-8)
-
Egg incubator (37.5°C, ~85% humidity)
-
Sterile filter paper disks or gelatin sponges
-
HAH, positive control (e.g., Retinoic Acid), vehicle control (PBS or DMSO)
-
Dremel tool with a cutting wheel or sterile scissors
-
Sterile forceps
-
Stereomicroscope with camera
-
70% Ethanol
Procedure:
-
Egg Preparation: On Day 3 of incubation, clean the eggs with 70% ethanol. Create a small window (1x1 cm) in the shell over the air sac, taking care not to damage the underlying membrane. [25]2. Incubation: Return the eggs to the incubator until Day 7 or 8.
-
Sample Preparation: Saturate sterile filter paper disks or small pieces of gelatin sponge with known concentrations of HAH, positive control, or vehicle. Allow them to air dry under sterile conditions.
-
Implantation: Carefully place one prepared disk onto the CAM of each embryo, avoiding large pre-existing vessels. [24][25]5. Sealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Observation: After the incubation period, re-open the window. Observe the area around the implanted disk under a stereomicroscope.
-
Quantification: Capture images of the vascular network. Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the disk. [25]The formation of an "avascular zone" around the disk is a strong indicator of anti-angiogenic activity.
Data Interpretation: A significant reduction in the number of vessel branch points in the HAH-treated group compared to the vehicle control confirms in vivo anti-angiogenic efficacy.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of Hydralazine Acetone Hydrazone as a potential anti-angiogenic agent. The conflicting reports on its parent compound, hydralazine, make a direct and systematic evaluation of the metabolite essential. The proposed workflow, from synthesis and in vitro screening to in vivo validation, is designed to yield clear, quantifiable, and reproducible results.
Should Hydralazine Acetone Hydrazone demonstrate significant anti-angiogenic activity, future studies should focus on:
-
Mechanistic Elucidation: Using techniques like Western Blotting and ELISA to confirm the inhibition of VEGF/bFGF signaling pathways and explore effects on other pathways (e.g., Angiopoietin/Tie2). [6]* Pharmacokinetics: Determining the stability of the hydrazone in vivo and the extent to which its effects are attributable to the parent compound versus its intrinsic activity.
-
Tumor Models: Evaluating its efficacy in reducing tumor growth and microvessel density in established preclinical cancer models. [24] By following these rigorous protocols, researchers can effectively determine the therapeutic potential of Hydralazine Acetone Hydrazone and contribute valuable data to the field of anti-angiogenic drug development.
References
-
Wikipedia. Hydralazine. [Link]
-
Knowles, H. J., Tian, Y. M., Mole, D. R., & Harris, A. L. (2004). Novel Mechanism of Action for Hydralazine. Circulation Research, 95(2), 162-169. [Link]
-
Knowles, H. J., Tian, Y. M., Mole, D. R., & Harris, A. L. (2004). Novel Mechanism of Action for Hydralazine. Circulation Research. [Link]
-
Wikipedia. Acetone hydrazone. [Link]
-
Auerbach, R., et al. (2003). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC - NIH. [Link]
-
Luo, W., et al. (2016). In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent. European Journal of Pharmacology, 780, 195-202. [Link]
-
YouTube. (2024). Pharmacology of Hydralazine ; Overview, Mechanism of action, Pharmacokinetics, Uses, Side Effects. [Link]
-
Rupan, R. R., et al. (2025). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. PMC - NIH. [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry, 150(2), 13-19. [Link]
-
Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). In vivo models of angiogenesis. PMC - NIH. [Link]
-
Organic Syntheses. Acetone hydrazone. [Link]
-
Amsbio. In Vitro Angiogenesis Assays. [Link]
-
Cusabio. VEGF Signaling Pathway. [Link]
-
Bio-protocol. (2017). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. [Link]
-
Allmpus. Hydralazine Acetone Hydrazone. [Link]
-
Reaction Biology. Angiogenesis Assay Service for Drug Discovery. [Link]
-
Pousa, A. M. S., et al. (2025). Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. MDPI. [Link]
-
Clement, B., et al. (1991). Endogenous generation of hydralazine from labile hydralazine hydrazones. Journal of Pharmaceutical Sciences, 80(3), 255-261. [Link]
-
JoVE. (2014). The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. [Link]
-
Teleanu, R. I., et al. (2022). Novel Drugs with High Efficacy against Tumor Angiogenesis. MDPI. [Link]
-
Nambiar, D. K., et al. (2012). Evaluation of Angiogenesis Assays. MDPI. [Link]
-
Nowicki, M., et al. (2021). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Bio-protocol, 11(10), e3991. [Link]
-
Staton, C. A., Reed, M. W., & Brown, N. J. (2004). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Experimental Pathology, 85(5), 233-248. [Link]
-
Moore, G. W., & Lappe, R. W. (1985). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. Journal of Cardiovascular Pharmacology, 7(5), 899-904. [Link]
-
Creative Bioarray. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. [Link]
-
ResearchGate. (2008). Synthesis and Characterization of Acetone Hydrazones. [Link]
-
ResearchGate. (2009). In vivo models of angiogenesis. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cusabio.com [cusabio.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydralazine - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 13. allmpus.com [allmpus.com]
- 14. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. mdpi.com [mdpi.com]
- 19. amsbio.com [amsbio.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 24. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Investigating the Anticancer Potential of Hydralazine Acetone Hydrazone in Cancer Cell Line Studies
Introduction: Unveiling a Potential Anticancer Agent from a Known Vasodilator
Hydralazine, a long-established antihypertensive medication, has garnered renewed interest within the oncology research community for its epigenetic modifying properties, specifically as a DNA methylation inhibitor.[1][2] This has led to its investigation as a potential anticancer agent, often in combination with other therapies.[2][3] Hydralazine is metabolized in the body into several compounds, including hydralazine acetone hydrazone.[4][5] While the parent compound has been the primary focus of cancer research, its metabolites remain largely unexplored in this context.
This document provides a comprehensive guide for researchers and drug development professionals on the investigation of Hydralazine Acetone Hydrazone as a potential therapeutic agent in cancer cell line studies. We will delve into the scientific rationale for this exploration, provide detailed protocols for key in vitro assays, and discuss the interpretation of potential results. The methodologies outlined herein are designed to be robust and self-validating, providing a solid foundation for the preclinical evaluation of this compound.
The broader class of hydrazones has shown significant promise in cancer research, with various derivatives exhibiting cytotoxic effects against a range of cancer cell lines, including breast, colon, and neuroblastoma.[6][7][8] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[7][9] Given this precedent, and the known anticancer activities of its parent compound, a thorough investigation into the specific effects of hydralazine acetone hydrazone is warranted.
Part 1: Rationale and Initial Screening
The initial phase of investigation focuses on determining whether hydralazine acetone hydrazone exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines representing different tumor types should be selected for initial screening. It is also crucial to include a non-cancerous cell line to assess for selective toxicity.
Experimental Workflow for Initial Screening
Caption: A streamlined workflow for the initial investigation of Hydralazine Acetone Hydrazone's anticancer activity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of hydralazine acetone hydrazone that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.
Materials:
-
Hydralazine Acetone Hydrazone
-
Cancer and non-cancerous cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of hydralazine acetone hydrazone in complete medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the wells. Include a vehicle control (DMSO or media).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.2 |
| HCT-116 | Colon Carcinoma | 32.8 |
| SH-SY5Y | Neuroblastoma | 15.1 |
| HL-7702 | Normal Liver | > 100 |
Table 1: A template for presenting hypothetical IC50 values of Hydralazine Acetone Hydrazone against various cancer cell lines and a normal cell line.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic effects of hydralazine acetone hydrazone are established, the next critical step is to understand how it induces cell death. The following protocols are designed to investigate the induction of apoptosis and cell cycle arrest.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Hydralazine Acetone Hydrazone
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with hydralazine acetone hydrazone at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Hydralazine Acetone Hydrazone
-
Selected cancer cell line
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
| Treatment | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 60.5 | 25.3 | 14.2 |
| Hydralazine Acetone Hydrazone (IC50) | 55.1 | 20.8 | 24.1 |
| Hydralazine Acetone Hydrazone (2x IC50) | 48.7 | 15.4 | 35.9 |
Table 2: A template for presenting hypothetical data from a cell cycle analysis experiment, suggesting a G2/M arrest.
Part 3: Investigating Molecular Pathways
Based on the known effects of hydralazine and other hydrazones, a plausible mechanism of action for hydralazine acetone hydrazone could involve the induction of oxidative stress and the modulation of key apoptotic and cell cycle regulatory proteins.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway for the anticancer action of Hydralazine Acetone Hydrazone.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Materials:
-
Hydralazine Acetone Hydrazone
-
Selected cancer cell line
-
DCFH-DA dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with hydralazine acetone hydrazone for a shorter duration (e.g., 6-24 hours).
-
Dye Loading: Incubate the cells with DCFH-DA solution.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[10]
Protocol 5: Western Blotting for Key Regulatory Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This can be used to assess the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3) and cell cycle regulation (e.g., p53, p21, Cdk1, Cyclin B1).
Materials:
-
Hydralazine Acetone Hydrazone
-
Selected cancer cell line
-
Lysis buffer
-
Primary and secondary antibodies
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
Procedure:
-
Protein Extraction: Treat cells with hydralazine acetone hydrazone, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The protocols and framework provided in these application notes offer a comprehensive approach to the initial investigation of hydralazine acetone hydrazone's potential as an anticancer agent. The proposed experiments are designed to be conducted in a logical sequence, with the results of each step informing the next.
Should hydralazine acetone hydrazone demonstrate significant and selective anticancer activity in these in vitro studies, further investigations would be warranted. These could include more in-depth mechanistic studies, such as assessing its effects on DNA methylation, and in vivo studies using animal models to evaluate its efficacy and safety in a more complex biological system.
The exploration of metabolites of known drugs represents a promising avenue for drug discovery. With its origins from a well-characterized pharmaceutical and the known anticancer potential of its parent compound and chemical class, hydralazine acetone hydrazone is a compelling candidate for further research in the field of oncology.
References
-
Hydralazine | C8H8N4 | CID 3637 - PubChem. National Center for Biotechnology Information. [Link]
-
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Center for Biotechnology Information. [Link]
-
Antineoplastic effects of the DNA methylation inhibitor hydralazine and the histone deacetylase inhibitor valproic acid in cancer cell lines. National Center for Biotechnology Information. [Link]
-
The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. National Center for Biotechnology Information. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
-
Hydralazine-induced tumor hypoxia: a potential target for cancer chemotherapy. PubMed. [Link]
-
Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. PubMed. [Link]
-
New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. PubMed. [Link]
-
Hydralazine. Wikipedia. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
-
Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. National Center for Biotechnology Information. [Link]
-
Acetone hydrazone. Organic Syntheses. [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]
- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
Sources
- 1. Antineoplastic effects of the DNA methylation inhibitor hydralazine and the histone deacetylase inhibitor valproic acid in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydralazine-induced tumor hypoxia: a potential target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydralazine - Wikipedia [en.wikipedia.org]
- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of Hydralazine Acetone Hydrazone in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of Hydralazine Acetone Hydrazone (HAH) in animal models. This document outlines the scientific rationale, detailed experimental protocols, and critical considerations for preclinical studies involving this compound.
Introduction: Understanding Hydralazine Acetone Hydrazone
Hydralazine Acetone Hydrazone (HAH) is a known metabolite of the widely used antihypertensive drug, hydralazine.[1] It is formed through the reaction of hydralazine with endogenous acetone.[2] While HAH itself exhibits hypotensive effects, studies suggest that its pharmacological activity is largely attributed to its in vivo back-conversion to the parent compound, hydralazine.[2][3] This makes the study of HAH crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of hydralazine.
The primary mechanism of action of hydralazine involves direct relaxation of arterial smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4] While the precise molecular targets are still under investigation, it is understood to interfere with calcium ion signaling within vascular smooth muscle cells.[5]
Rationale for In Vivo Studies of Hydralazine Acetone Hydrazone
The investigation of HAH in animal models is essential for several reasons:
-
Metabolite Activity: To determine the intrinsic pharmacological activity of HAH and its contribution to the overall therapeutic and toxicological profile of hydralazine.
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of HAH, including the rate and extent of its conversion back to hydralazine.
-
Prodrug Potential: To explore the possibility of using HAH as a prodrug of hydralazine, potentially offering altered pharmacokinetic properties such as a more sustained release profile.
-
Toxicity Assessment: To evaluate the safety profile of HAH and identify any potential toxicities that may differ from the parent compound.
Animal Model Selection and Husbandry
The most commonly used animal models for studying the cardiovascular effects of hydralazine and its derivatives are rats and rabbits.[1][2] Sprague-Dawley or Wistar rats are frequently employed for their well-characterized physiology and ease of handling.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.
Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures to minimize stress-related physiological variations.
Formulation and Preparation of Dosing Solutions
Due to its poor aqueous solubility, a specialized vehicle is required for the intravenous administration of HAH.[6] A recommended vehicle for preclinical studies in rats is a mixture of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400).[7]
Table 1: Recommended Vehicle for Intravenous Administration
| Component | Percentage |
| N,N-Dimethylacetamide (DMA) | 20% |
| Propylene Glycol (PG) | 40% |
| Polyethylene Glycol 400 (PEG-400) | 40% |
Protocol for Preparation of Dosing Solution:
-
Weighing: Accurately weigh the required amount of Hydralazine Acetone Hydrazone powder.
-
Initial Solubilization: In a sterile container, add the weighed HAH to the N,N-Dimethylacetamide (20% of the final volume). Vortex or sonicate until the compound is fully dissolved.
-
Addition of Co-solvents: Sequentially add the Propylene Glycol (40% of the final volume) and Polyethylene Glycol 400 (40% of the final volume) to the dissolved HAH solution.
-
Mixing: Vortex the solution thoroughly until a clear and homogenous solution is obtained.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: The prepared dosing solution should be stored at 2-8°C and protected from light. Due to the potential for instability, it is recommended to prepare the solution fresh on the day of the experiment.[2]
In Vivo Administration Protocols
Intravenous (i.v.) administration is the preferred route for assessing the direct hypotensive effects and pharmacokinetics of HAH, bypassing absorption variability.
Protocol for Intravenous Tail Vein Injection in Rats:
Materials:
-
Rat restrainer
-
Heat lamp or warming pad
-
25-27 gauge sterile needles
-
1 mL sterile syringes
-
70% Isopropyl alcohol wipes
-
Sterile gauze
Procedure:
-
Animal Preparation: Place the rat in a suitable restrainer. To facilitate vasodilation of the tail veins, warm the tail using a heat lamp or a warming pad for a few minutes.
-
Site Preparation: Clean the lateral tail vein with a 70% isopropyl alcohol wipe.
-
Injection: With the bevel of the needle facing upwards, insert the needle into the vein at a shallow angle. A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Administration: Inject the dosing solution slowly and steadily. The maximum recommended bolus injection volume for a rat is 5 mL/kg.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Pharmacodynamic Assessment: Blood Pressure Monitoring
Continuous monitoring of blood pressure in conscious and freely moving animals is crucial for accurately assessing the hypotensive effects of HAH.
Gold Standard: Radiotelemetry
Implantable radiotelemetry devices provide the most accurate and stress-free method for continuous blood pressure and heart rate monitoring. This involves the surgical implantation of a telemetry transmitter, with the catheter placed in the abdominal aorta. A post-operative recovery period of at least one week is necessary before baseline data collection and drug administration.
Alternative Method: Tail-Cuff Plethysmography
The tail-cuff method is a non-invasive technique for measuring systolic blood pressure. While less accurate than telemetry and susceptible to stress-induced artifacts, it can be a useful screening tool. Acclimatization of the animals to the restraining device and procedure is critical to obtain reliable data.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to determine the ADME properties of HAH and its conversion to hydralazine.
Protocol for Serial Blood Sampling in Rats:
Method: Saphenous or tail vein sampling. For serial sampling, a catheter may be implanted in the jugular or carotid artery.
Procedure:
-
Blood Collection: At predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect small blood samples (approximately 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
A specific and sensitive HPLC method is required for the simultaneous quantification of HAH, hydralazine, and other metabolites in plasma. This typically involves protein precipitation followed by chromatographic separation and detection.
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution
-
Detection: UV or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity
Toxicity Evaluation
Assessing the potential toxicity of HAH is a critical component of its preclinical evaluation.
Protocol for Acute Toxicity Assessment:
-
Dose Escalation: Administer escalating doses of HAH to different groups of animals.
-
Clinical Observations: Monitor the animals for clinical signs of toxicity, such as changes in behavior, posture, and activity, as well as any signs of pain or distress.
-
Body Weight: Record body weights before and at regular intervals after dosing.
-
Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
Histopathology: Collect major organs (liver, kidneys, heart, lungs, spleen, and brain) and preserve them in 10% neutral buffered formalin for histopathological examination.
Data Presentation and Visualization
Table 2: Comparative Potency of Hydralazine and its Metabolites in Rats[1]
| Compound | Route | Animal Model | Relative Potency (vs. Hydralazine) |
| Hydralazine | i.v. | Normotensive Rat | 1 |
| Hydralazine Acetone Hydrazone | i.v. | Normotensive Rat | 1/6 |
| Hydralazine Pyruvic Acid Hydrazone | i.v. | Normotensive Rat | 1/33 |
| Hydralazine | i.v. | Renal Hypertensive Rat | 1 |
| Hydralazine Acetone Hydrazone | i.v. | Renal Hypertensive Rat | 1/10 |
| Hydralazine Pyruvic Acid Hydrazone | i.v. | Renal Hypertensive Rat | 1/14 |
Experimental Workflows
Graphviz Diagram: In Vivo Administration and Monitoring Workflow
Caption: Workflow for in vivo administration and monitoring of HAH.
Graphviz Diagram: Back-Conversion of HAH to Hydralazine
Caption: In vivo conversion of HAH to its active parent compound.
References
- Reid, J. L., & MacLeod, C. M. (1981). Hydralazine and its metabolites: in vitro and in vivo activity in the rat. Journal of cardiovascular pharmacology, 3(3), 543–550.
- Talseth, T., McNay, J. L., & Haegele, K. D. (1982). Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of cardiovascular pharmacology, 4(3), 370–374.
-
Hydralazine Mechanism and Side Effects. (2021). YouTube. Retrieved from [Link]
- Clement, B., & Weh-Hallas, B. (1993). Endogenous generation of hydralazine from labile hydralazine hydrazones. Journal of pharmaceutical sciences, 82(12), 1243–1246.
-
VCA Animal Hospitals. Hydralazine. Retrieved from [Link]
- Shepherd, A. M., Ludden, T. M., Haegele, K. D., Talseth, T., & McNay, J. L. (1979). Pharmacokinetics of hydralazine, apparent hydralazine and hydralazine pyruvic acid hydrazone in humans. Research communications in chemical pathology and pharmacology, 26(1), 129–144.
-
Médecins Sans Frontières. (2022). HYDRALAZINE injectable. MSF Medical Guidelines. Retrieved from [Link]
-
Allmpus Laboratories Pvt. Ltd. (n.d.). HYDRALAZINE ACETONE HYDRAZONE. Retrieved from [Link]
- Kittleson, M. D., & Eyster, G. E. (1983). Oral hydralazine therapy for chronic mitral regurgitation in the dog.
- Ogiso, T., Iwaki, M., & Ohtsuki, N. (1985). Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats. The Journal of pharmacology and experimental therapeutics, 233(2), 485–490.
- Iwaki, M., & Ogiso, T. (1989). Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat. Journal of pharmaceutical sciences, 78(10), 867–871.
- Moore-Jones, D., & Perry, H. M. (1966). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. British journal of pharmacology and chemotherapy, 28(2), 238–245.
- Pugsley, M. K., Towart, R., & Authier, S. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of pharmacological and toxicological methods, 81, 168–175.
-
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]
- Fiette, L., & Slaoui, M. (2011). Necropsy and Sampling Procedures in Rodents. In A practical guide to the histology of the mouse (pp. 39-55). Humana Press.
- van den Broek, F. A., & van der Meer, M. (2009). Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats. Journal of hypertension, 27(4), 779-787.
-
National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls. Retrieved from [Link]
- Ruehl-Fehlert, C., Kittel, B., Morawietz, G., O'Sullivan, M. G., & Stuart, B. P. (2003). Revised guides for organ sampling and trimming in rats and mice--Part 1.
- Tran, P., Pyo, Y. C., & Kim, D. H. (2019). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 11(10), 507.
- Liu, L., & Ku, M. S. (2007). Understanding the degradation pathway of a poorly water-soluble drug formulated in PEG-400. Journal of pharmaceutical and biomedical analysis, 44(1), 226–233.
- Brambilla, G., Martelli, A., & Mattioli, F. (1993). In vitro and in vivo testing of hydralazine genotoxicity.
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
-
Research Animal Training. (2020). Intravenous Injection in the Rat. Retrieved from [Link]
-
Semantic Scholar. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Retrieved from [Link]
- Kim, Y. G., Lee, J. H., & Kim, S. H. (2014). A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin. Journal of pharmacological and toxicological methods, 70(1), 35–40.
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613.
-
JoVE. (2015). Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. Retrieved from [Link]
-
ILAR Journal. (2017). Balancing Blood Sample Volume with 3Rs: Implementation and Best Practices for Small Molecule Toxicokinetic Assessments in Rats. Retrieved from [Link]
-
ClinPGx. (n.d.). Hydralazine Pathway, Pharmacokinetics. Retrieved from [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 29(3-4), 278–287.
-
ResearchGate. (2025). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. Retrieved from [Link]
-
ResearchGate. (2022). A review on the clinical pharmacokinetics of hydralazine. Retrieved from [Link]
Sources
- 1. Hydralazine and its metabolites: in vitro and in vivo activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. niehs.nih.gov [niehs.nih.gov]
- 6. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.ilabsolutions.com [content.ilabsolutions.com]
Troubleshooting & Optimization
"Hydralazine acetone hydrazone" stability and degradation pathways
Welcome to the technical support guide for Hydralazine Acetone Hydrazone (HAH). This document is intended for researchers, scientists, and drug development professionals. Here, we will address common challenges related to the stability and degradation of HAH, providing field-proven insights, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Introduction to Hydralazine Acetone Hydrazone
Hydralazine Acetone Hydrazone (HAH) is a prominent and labile metabolite of the vasodilator drug, hydralazine.[1] It is formed by the condensation of hydralazine with acetone. A critical aspect of working with HAH is its inherent instability, particularly in aqueous environments, where it can readily hydrolyze back to its parent compound, hydralazine.[2][3] This characteristic means that the stability profile of hydralazine itself—its sensitivity to pH, light, and oxidative stress—is of paramount importance in any experimental work involving HAH. This guide will provide the necessary information to navigate these challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and analysis of Hydralazine Acetone Hydrazone.
Question 1: I've dissolved my HAH sample in an aqueous buffer for my experiment, and now my analytical results show a significant peak for hydralazine. Is my HAH contaminated?
Answer: It is highly unlikely that your sample is contaminated. The most probable cause is the hydrolysis of HAH back to hydralazine and acetone. HAH is known to be a labile hydrazone, and the imine bond is susceptible to cleavage by water.[1][2] This reaction is reversible and is catalyzed by the presence of moisture.[4]
Causality & Expert Insights: The stability of the hydrazone is intrinsically linked to the equilibrium of the reaction. In an aqueous solution, the equilibrium can shift, favoring the formation of hydralazine and acetone. The rate of this hydrolysis is influenced by pH and temperature. Therefore, the appearance of a hydralazine peak is an expected chemical behavior of HAH in aqueous media, not necessarily a sign of initial sample impurity.
Question 2: My HAH solution has developed a yellow-green tint and some particulate matter after a short period of storage. What is causing this?
Answer: This is a classic sign of degradation, not of HAH itself, but of the hydralazine formed from its hydrolysis. Hydralazine is notoriously unstable in solution and is prone to oxidation and other degradation reactions, which often result in discoloration and the formation of insoluble polymeric products.[5]
Causality & Expert Insights: Several factors can accelerate this degradation:
-
Presence of Metal Ions: Hydralazine can chelate metal ions like Cu²⁺, Fe²⁺, and Fe³⁺, which catalyzes its rapid oxidation.[5] Ensure all glassware is scrupulously clean and consider using buffers prepared with metal-free water.
-
pH of the Solution: Hydralazine has its maximum stability in a narrow pH range around 3.5.[6] In neutral or alkaline solutions (pH ≥ 7), its degradation is significantly faster.[7]
-
Dissolved Oxygen: The presence of oxygen can contribute to oxidative degradation. For sensitive experiments, consider de-gassing your solvents.
Question 3: I am developing an HPLC method to quantify HAH, but I'm seeing multiple, unexpected peaks in my chromatogram after my sample has been stressed. What are these peaks?
Answer: These additional peaks are likely degradation products resulting from a forced degradation study. Given that HAH reverts to hydralazine, the degradation products you are observing are likely those of hydralazine itself. The primary degradation product of hydralazine is often phthalazine.[6] Other potential products can arise from further reactions.
Causality & Expert Insights: Forced degradation studies are designed to produce these degradants to ensure your analytical method is "stability-indicating." This means the method can resolve the active pharmaceutical ingredient (API) from its degradation products. The conditions you've used (e.g., strong acid, strong base, oxidation) will dictate the specific degradation profile. For instance, hydralazine is known to be resistant to acidic conditions but sensitive to alkaline and oxidative stress.[7]
Question 4: Can I use a formulation containing sugars like lactose or dextrose as a vehicle for my HAH experiments?
Answer: It is strongly advised against. Hydralazine is known to be incompatible with reducing sugars such as dextrose, fructose, lactose, and maltose.[5] Since HAH will hydrolyze to hydralazine in an aqueous vehicle, the same incompatibility will be observed. This interaction can lead to a rapid loss of the active compound.
Causality & Expert Insights: The reactive hydrazino group of hydralazine can react with the aldehyde or ketone groups of reducing sugars, leading to the formation of osazones or other condensation products. This is a chemical incompatibility that will compromise the integrity of your sample. If a sweetening or bulking agent is needed, non-reducing polyols like mannitol or sorbitol are more suitable choices, though stability should still be verified.
Part 2: Degradation Pathways and Stability Profile
Understanding the chemical transformations HAH and its parent compound can undergo is crucial for experimental design and data interpretation.
Primary Degradation Pathway: Hydrolysis
The most immediate and significant degradation pathway for HAH in aqueous solution is hydrolysis. This is a reversible reaction that yields hydralazine and acetone.
Caption: Primary and secondary degradation pathways.
Summary of Hydralazine Stability
Since the stability of HAH in solution is largely dictated by the stability of hydralazine, the following table summarizes the known stability profile of hydralazine hydrochloride.
| Condition | Stability of Hydralazine | Observations and Recommendations |
| pH | Most stable at pH ~3.5. [6]Unstable in neutral and alkaline conditions. [7] | For aqueous solutions, use a buffer in the optimal pH range. Avoid phosphate buffers as they can catalyze decomposition. [6] |
| Temperature | Thermolabile; degradation increases with temperature. [7] | Store solutions at refrigerated temperatures (2-8 °C) when not in use. For long-term storage, consider lyophilization or storage as a solid at low temperatures. |
| Light | Sensitive to UV/Vis light. [7] | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Oxidation | Rapidly oxidizes in the presence of oxygen and metal ions. [5] | Prepare solutions in high-purity, de-gassed water. Use metal-free systems where possible. |
| Excipients | Incompatible with reducing sugars (e.g., lactose, dextrose). [5] | Avoid formulations containing these excipients. Use alternative, non-reactive excipients like mannitol. |
Part 3: Experimental Protocols
To ensure the integrity of your results, rigorous stability testing is required. Below are step-by-step methodologies for assessing the stability of HAH.
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To generate likely degradation products of HAH under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of HAH in a suitable organic solvent where it is stable (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 70°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 70°C for 2 hours. [7] * Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 2 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period. [8]3. Sample Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
-
Dilution: Dilute all samples to a final concentration suitable for your analytical method (e.g., 100 µg/mL) using the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating HAH from its parent compound (hydralazine) and all major degradation products.
Workflow Diagram:
Caption: HPLC method development and validation workflow.
Starting HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to ensure all components are eluted.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for both hydralazine and HAH (e.g., 240 nm).
-
Column Temperature: 30°C.
Self-Validating System: The success of this protocol is validated by its output. A successful stability-indicating method will show baseline resolution (Rs > 2) between the HAH peak, the hydralazine peak, and any degradation products generated in the forced degradation study. Peak purity analysis using a diode array detector is essential to confirm that no co-eluting peaks are present.
References
-
Organic Syntheses Procedure. Acetone hydrazone. Available from: [Link]
-
Gumieniczek, A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health. Available from: [Link]
-
ResearchGate. Stability studies for Hydralazine and Hydrochlorothiazide. Available from: [Link]
-
ResearchGate. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Available from: [Link]
-
UNFPA. HYDRALAZINE. Available from: [Link]
-
Clementi, W. A., et al. (1981). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. National Institutes of Health. Available from: [Link]
-
Das Gupta, V., et al. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. PubMed. Available from: [Link]
-
Facchini, V., et al. (1984). Endogenous generation of hydralazine from labile hydralazine hydrazones. PubMed. Available from: [Link]
-
ResearchGate. Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. Available from: [Link]
-
ResearchGate. (2015). Analytical methodologies for the Determination of Hydralazine:A Review. Available from: [Link]
-
GoodRx. 9 Hydralazine Side Effects You Should Know About. Available from: [Link]
-
Wikipedia. Acetone hydrazone. Available from: [Link]
-
Drugs.com. Hydralazine Side Effects: Common, Severe, Long Term. Available from: [Link]
-
International Journal of Pharma Sciences and Research. Stability Study of Hydralazine HCl Oral Solutions Compounded in Humco Oral Vehicles to Determine a Beyond-use Date. Available from: [Link]
- Google Patents. Stable pharmaceutical compositions.
-
ResearchGate. Kinetics of catalyzed hydrolysis of hydrazine hydrate by acetone azine. Available from: [Link]
-
Open Access Journals. Analytical Methodologies for the Determination of Hydralazine: A Review. Available from: [Link]
-
Mayo Clinic. Hydralazine (oral route). Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Available from: [Link]
-
ResearchGate. Chemical Stability of Hydralazine Hydrochloride after Reconstitution in 0.9% Sodium Chloride Injection or 5% Dextrose Injection for Infusion. Available from: [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available from: [Link]
-
Oie, S., et al. (1983). Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats. PubMed. Available from: [Link]
-
Reece, P. A., et al. (1982). acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. PubMed. Available from: [Link]
-
RxList. Hydralazine: Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]
-
Defense Technical Information Center. (1997). the chemical and biochemical degradation of hydrazine. Available from: [Link]
-
YouTube. (2023). Reaction of Acetone with Hydrazine| Acetone Hydrazone|Carbony Compounds| Organic Chemsitry|Class-12|. Available from: [Link]
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Hydrazines. Available from: [Link]
-
Talseth, T. (1976). Hydralazine kinetics after single and repeated oral doses. PubMed. Available from: [Link]
-
ClinPGx. Hydralazine Pathway, Pharmacokinetics. Available from: [Link]
Sources
- 1. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 2. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6825196B2 - Stable pharmaceutical compositions - Google Patents [patents.google.com]
- 6. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of "Hydralazine acetone hydrazone" to hydralazine
Welcome to the technical support guide for Hydralazine Acetone Hydrazone. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing the hydrolysis of Hydralazine Acetone Hydrazone back to its parent compound, hydralazine. As a key metabolite and a substance of interest in its own right, maintaining the integrity of the hydrazone form is paramount for accurate experimental results and formulation stability.[1] This guide provides in-depth, field-proven insights and practical solutions to ensure the stability of your compound.
Understanding the Challenge: The Hydrolysis of Hydrazones
Hydrazones, while versatile, are susceptible to hydrolysis, a reversible reaction that cleaves the carbon-nitrogen double bond (C=N) to regenerate the parent carbonyl compound (acetone) and the hydrazine derivative (hydralazine).[2] This reaction is primarily catalyzed by acid, where protonation of the hydrazone makes the carbon atom more electrophilic and vulnerable to nucleophilic attack by water.[3][4][5] The stability of the hydrazone linkage is therefore highly dependent on its chemical environment.
Below is a diagram illustrating the acid-catalyzed hydrolysis mechanism.
Caption: Troubleshooting workflow for identifying hydrolysis sources.
Data & Protocols for Ensuring Stability
Table 1: Recommended Handling & Storage Conditions
| Parameter | Recommended Condition | Poor Practice (High Risk of Hydrolysis) | Rationale |
| Physical Form | Solid, crystalline powder | Aqueous solution | Water is a necessary reactant for hydrolysis. The solid state minimizes molecular mobility and interaction with atmospheric moisture. [6] |
| Temperature | ≤8°C (Refrigerated) | Room Temperature (uncontrolled) or elevated | Lower temperatures decrease the kinetic rate of the hydrolysis reaction. [7] |
| Atmosphere | Dry, inert (e.g., under Argon/Nitrogen), in a desiccator | Humid, open air | Moisture catalyzes the disproportionation of hydrazones and facilitates hydrolysis. [8] |
| Light Exposure | Protected from light (amber vials) | Clear vials, exposed to direct light | Hydralazine and related compounds can be sensitive to light, which can cause degradation. [9][10] |
| pH (if in solution) | pH 7.0 - 8.0 (Buffered) | Acidic pH (< 6.0) | Acidic conditions provide the catalytic protons required to initiate the hydrolysis mechanism. [3][4] |
Protocol 1: Preparation of Stock Solutions
This protocol is designed to minimize hydrolysis during the initial solubilization of the compound.
Objective: To prepare a concentrated stock solution of Hydralazine Acetone Hydrazone with maximum stability.
Materials:
-
Hydralazine Acetone Hydrazone (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Acetonitrile (ACN)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Pre-condition Vial: Flame-dry the vial under vacuum or dry in an oven at 120°C for at least 2 hours. Allow to cool to room temperature in a desiccator.
-
Weigh Compound: Weigh the desired amount of Hydralazine Acetone Hydrazone directly into the pre-conditioned vial.
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., Argon) for 1-2 minutes to displace air and moisture.
-
Add Solvent: Using a dry syringe, add the required volume of anhydrous DMSO or ACN to the vial to achieve the target concentration.
-
Seal and Mix: Immediately cap the vial tightly. Mix by vortexing or sonicating until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the cold solution.
Causality: By using an anhydrous, aprotic solvent and an inert atmosphere, this protocol removes water, a key reactant for hydrolysis, from the system. [8]Storing frozen further reduces the reaction rate to a negligible level.
Protocol 2: Validating Analytical Method Stability
This protocol helps determine if the analytical method itself is the cause of hydrazone degradation.
Objective: To test the stability of Hydralazine Acetone Hydrazone in the chosen HPLC mobile phase.
Materials:
-
Hydralazine Acetone Hydrazone stock solution (prepared as in Protocol 1)
-
HPLC mobile phase (pre-mixed)
-
HPLC vials
Procedure:
-
Timepoint Zero (T=0): Dilute the hydrazone stock solution to the final analytical concentration using the mobile phase. Immediately inject this sample onto the HPLC and acquire the chromatogram. This is your baseline.
-
Incubation: Leave the remaining diluted sample in an HPLC vial on the autosampler bench (at ambient temperature) or at a controlled temperature if specified by your method.
-
Subsequent Timepoints: Inject the same sample at regular intervals (e.g., T=1h, 2h, 4h, 8h, 24h).
-
Data Analysis:
-
Calculate the peak area of Hydralazine Acetone Hydrazone at each timepoint.
-
Monitor for the appearance and growth of a hydralazine peak.
-
Plot the percentage of the initial hydrazone peak area remaining versus time.
-
Interpretation:
-
Stable: If the hydrazone peak area remains >95% of the T=0 value over the typical run time of your sequence, and no significant hydralazine peak appears, your analytical method is likely stable.
-
Unstable: If the hydrazone peak area decreases significantly and a corresponding hydralazine peak grows, your mobile phase is causing hydrolysis. You must reformulate the mobile phase to a more neutral pH.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
International Journal of Pharma Sciences and Research. (2017). Stability Study of Hydralazine HCl Oral Solutions Compounded in Humco Oral Vehicles to Determine a Beyond-use Date. International Journal of Pharma Sciences and Research, 8(6), 1-9. [Link]
-
USAID. (2022). HYDRALAZINE. Manual for Procurement & Supply of Quality-Assured MNCH Commodities. [Link]
-
Raines Lab, University of Wisconsin-Madison. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
- De Figueiredo, L. F. (1963). Method for the hydrolysis of hydrazones.
-
ResearchGate. (2014). Stability studies for Hydralazine and Hydrochlorothiazide. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6). [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(62), 37861–37873. [Link]
-
Moore, P. F., et al. (1979). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. Journal of Cardiovascular Pharmacology, 1(4), 345-353. [Link]
-
Akgun, B., & Aviyente, V. (2017). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Organic Chemistry, 82(2), 1033–1041. [Link]
-
Abu-Rabeah, K., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. AAPS PharmSciTech, 12(4), 1306–1314. [Link]
-
Organic Syntheses. (1966). Acetone hydrazone. Organic Syntheses, 46, 1. [Link]
-
Wikipedia. (n.d.). Hydralazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydralazine. PubChem Compound Summary for CID 3637. Retrieved from [Link]
-
ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
de Souza, A. C. S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13358–13364. [Link]
-
Schwartz, D. E., et al. (1981). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Pharmaceutical Sciences, 70(2), 209-212. [Link]
Sources
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 7. ijpsr.info [ijpsr.info]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ghsupplychain.org [ghsupplychain.org]
- 10. researchgate.net [researchgate.net]
Navigating the Lability of Hydralazine Acetone Hydrazone in Aqueous Solutions: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydralazine acetone hydrazone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of its stability in aqueous solutions. Our goal is to empower you with the knowledge to design robust experiments and interpret your results with confidence.
Introduction: The Challenge of Aqueous Stability
Hydralazine acetone hydrazone (HAH), a metabolite of the antihypertensive drug hydralazine, is a molecule of significant interest. However, its utility in experimental settings is often complicated by its inherent instability in aqueous environments. The central issue is its susceptibility to hydrolysis, a reaction that can significantly alter the concentration of the active compound, leading to variability and potential misinterpretation of experimental data. Understanding the kinetics and mechanisms of this degradation is paramount for any researcher working with this compound.
Core Concepts: The Chemistry of Hydrazone Instability
Hydrazones, including HAH, are formed by the condensation of a hydrazine with a carbonyl compound—in this case, hydralazine and acetone. This reaction is reversible, and the stability of the resulting C=N double bond is highly dependent on the conditions of the aqueous solution.
The primary degradation pathway for hydralazine acetone hydrazone in aqueous solution is hydrolysis , which breaks the hydrazone bond to regenerate hydralazine and acetone. This reaction is generally acid-catalyzed.[1][2][3][4] The generally accepted mechanism involves two main steps:
-
Nucleophilic attack: A water molecule attacks the carbon of the hydrazone's C=N bond.
-
Intermediate formation: This leads to the formation of an unstable carbinolamine intermediate.
-
Breakdown: The intermediate then breaks down to yield the original hydralazine and acetone.[5]
Another potential instability to be aware of is disproportionation , where the hydrazone can revert to hydrazine and acetone azine, a reaction that is catalyzed by moisture.[6]
Frequently Asked Questions (FAQs)
Q1: My stock solution of hydralazine acetone hydrazone is showing a rapid loss of purity. What is the most likely cause?
A1: The most probable cause is hydrolysis. Hydralazine acetone hydrazone is known to be labile in aqueous solutions, readily hydrolyzing back to hydralazine and acetone.[1][7] The rate of this hydrolysis is significantly influenced by the pH of your solution.
Q2: What is the optimal pH for storing aqueous solutions of hydralazine acetone hydrazone to maximize stability?
A2: While a specific pH-rate profile for hydralazine acetone hydrazone is not extensively published, general principles of hydrazone chemistry and data on the parent compound, hydralazine, can provide guidance. Hydrazone hydrolysis is acid-catalyzed.[1][2][4] However, the parent molecule, hydralazine, exhibits maximum stability at a pH of approximately 3.5.[2] At this pH, the rate of its own degradation is minimized. For short-term experiments, working in a buffered solution around neutral pH (e.g., 7.4) is common for physiological relevance, but be aware that hydrolysis will occur. An in vitro study at pH 7.4 and 37°C showed an apparent first-order loss of hydralazine acetone hydrazone.[8] For longer-term storage, preparing the stock solution in an anhydrous organic solvent and diluting it into the aqueous buffer immediately before the experiment is the recommended best practice.
Q3: I am observing unexpected peaks in my HPLC analysis of a hydralazine acetone hydrazone solution. What could they be?
A3: The most likely unexpected peak is hydralazine, the primary hydrolysis product. You may also see a peak for acetone, although it is often not well-retained on reverse-phase columns. Depending on the age of the sample and storage conditions, you might also detect acetone azine, a product of disproportionation.[6] It is crucial to have a validated, stability-indicating HPLC method that can resolve hydralazine acetone hydrazone from its potential degradants.[9][10]
Q4: Can the type of buffer I use affect the stability of hydralazine acetone hydrazone?
A4: Yes, the buffer composition can play a critical role. Studies on hydralazine hydrochloride have shown that its decomposition is catalyzed by phosphate buffers.[2] While this is for the parent drug, it is plausible that similar catalytic effects could influence the hydrolysis of the hydrazone. Aniline has also been shown to catalyze both the formation and hydrolysis of hydrazones.[11] When developing your experimental protocol, it is advisable to evaluate the stability of hydralazine acetone hydrazone in your chosen buffer system. If you observe unexpectedly rapid degradation, consider switching to a different buffer system (e.g., citrate if you are using phosphate).
Troubleshooting Guide
This section addresses common problems encountered during experiments with hydralazine acetone hydrazone and provides systematic solutions.
Problem 1: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent solution preparation and handling. | 1. Standardize Timing: Prepare fresh aqueous solutions of hydralazine acetone hydrazone immediately before each experiment. Avoid using solutions that have been stored for extended periods. 2. Control Temperature: Prepare and handle solutions at a consistent, and preferably low, temperature (e.g., on ice) to minimize degradation rates. 3. Consistent pH: Ensure the pH of your buffer is consistent across all replicates. Use a calibrated pH meter. |
| Progressive degradation during the experiment. | 1. Time-Course Analysis: Perform a preliminary experiment to quantify the degradation of hydralazine acetone hydrazone in your experimental matrix over the intended duration of your main experiment. 2. Shorten Incubation Times: If significant degradation is observed, consider redesigning your experiment to use shorter incubation or reaction times. 3. Internal Standard: Use an internal standard in your analytical method to account for variations in sample processing and injection volume. |
Problem 2: The measured concentration of hydralazine acetone hydrazone is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis prior to or during analysis. | 1. Immediate Analysis: Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store samples at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles. 2. Quench the Reaction: If your experiment involves a reaction, consider quenching it in a manner that also stabilizes the hydrazone (e.g., rapid freezing, addition of an organic solvent). 3. pH of Mobile Phase: Ensure the pH of your HPLC mobile phase is optimized for the stability of the analyte during the chromatographic run. |
| Inaccurate stock solution concentration. | 1. Use High-Purity Standard: Ensure the solid hydralazine acetone hydrazone used for preparing standards is of high purity and has been stored under appropriate conditions (cool, dry, protected from light). 2. Verify Stock Concentration: Use a validated analytical method to confirm the concentration of your stock solution immediately after preparation. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of Hydralazine Acetone Hydrazone
This protocol is designed to minimize degradation during the preparation of aqueous solutions for immediate use.
Materials:
-
High-purity solid hydralazine acetone hydrazone
-
Anhydrous DMSO or ethanol
-
Your chosen aqueous buffer (pre-chilled to 4°C)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh the required amount of solid hydralazine acetone hydrazone.
-
Dissolve the solid in a minimal amount of anhydrous DMSO or ethanol to create a concentrated stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Immediately before use, perform a serial dilution of the organic stock solution into the pre-chilled aqueous buffer to achieve the final desired concentration.
-
Keep the final aqueous solution on ice and use it as quickly as possible.
Protocol 2: Basic Stability Assessment of Hydralazine Acetone Hydrazone in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of HAH in your specific experimental conditions.
Materials:
-
Aqueous working solution of hydralazine acetone hydrazone (prepared as in Protocol 1)
-
Your chosen aqueous buffer
-
Temperature-controlled incubator or water bath
-
Validated HPLC method capable of separating HAH and hydralazine
-
Autosampler vials
Procedure:
-
Prepare a fresh aqueous solution of hydralazine acetone hydrazone in your buffer of interest at the desired concentration.
-
Immediately take a time-zero (T=0) sample and either inject it directly into the HPLC or quench and store it appropriately (e.g., at -80°C).
-
Place the remaining solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw aliquots of the solution.
-
Immediately analyze or quench and store each aliquot.
-
Analyze all samples by HPLC to determine the concentration of remaining hydralazine acetone hydrazone and the appearance of hydralazine.
-
Plot the concentration of hydralazine acetone hydrazone versus time to determine the degradation rate.
Visualizing the Degradation Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformation and a logical troubleshooting workflow.
Caption: Hydrolysis of Hydralazine Acetone Hydrazone.
Caption: Troubleshooting Workflow for HAH Instability.
References
-
Iwaki, M., Ogiso, T., & Ito, Y. (1988). In vitro kinetic studies of the reaction of hydralazine and its acetone hydrazone with pyruvic acid. Journal of Pharmaceutical Sciences, 77(3), 280-3. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]
-
Organic Syntheses Procedure. Acetone hydrazone. Available at: [Link]
-
Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34. Available at: [Link]
- Google Patents. (1963). Method for the hydrolysis of hydrazones. US3113971A.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. Available at: [Link]
-
Ogiso, T., Iwaki, M., & Ito, Y. (1989). Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat. Journal of Pharmacobio-Dynamics, 12(8), 483-490. Available at: [Link]
-
Iwaki, M., Ogiso, T., & Ito, Y. (1988). In vitro kinetic studies of the reaction of hydralazine and its acetone hydrazone with pyruvic acid. Journal of Pharmaceutical Sciences, 77(3), 280-283. Available at: [Link]
-
Reddy, S. K., Sharma, P., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Available at: [Link]
-
ResearchGate. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Available at: [Link]
-
ResearchGate. (2024). Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media. Available at: [Link]
-
Dirkx, G. L., & van der Marel, G. A. (2011). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 133(8), 2446-2449. Available at: [Link]
-
ResearchGate. (2015). Effect of temperature on the hydrazone formation. Available at: [Link]
-
ACS Publications. (2018). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. Available at: [Link]
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Hydralazine Acetone Hydrazone
Welcome to the Technical Support Center for "Hydralazine Acetone Hydrazone." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
Introduction to Hydralazine Acetone Hydrazone
Hydralazine, a potent vasodilator, is a well-established pharmaceutical agent for treating hypertension.[1] Its reactivity, primarily attributed to the hydrazine moiety, allows for the formation of various derivatives, including hydrazones. Hydralazine acetone hydrazone, formed by the condensation of hydralazine with acetone, is a significant metabolite and a compound of interest in its own right, exhibiting potential antihypertensive effects.[2] However, the inherent instability of the hydrazone linkage presents unique purification challenges that must be carefully addressed to obtain a pure and stable product.
This guide will delve into the critical aspects of purifying hydralazine acetone hydrazone, focusing on minimizing degradation and effectively removing process-related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Initial Work-up
Q1: What are the primary impurities I should be aware of during the synthesis of hydralazine acetone hydrazone?
A1: The impurity profile of your final product is significantly influenced by the purity of your starting materials and the reaction conditions. Key impurities to consider are:
-
Unreacted Hydralazine: Incomplete reaction will leave residual hydralazine.
-
Acetone Azine: This is formed by the disproportionation of acetone hydrazone, a reaction catalyzed by moisture.[3]
-
Impurities from Hydralazine Starting Material: Commercial hydralazine may contain degradation products such as phthalazine, phthalazinone, and triazolophthalazine.[4]
-
1-Chlorophthalazine: If your hydralazine was synthesized from this precursor, it could be a potential impurity.[5]
Q2: My reaction mixture is a persistent oil, and I'm struggling to isolate a solid crude product. What could be the issue?
A2: Oiling out is a common problem and can be attributed to several factors:
-
Excess Acetone or Water: Residual acetone or the presence of water can act as a solvent system that prevents your product from precipitating. Ensure your reaction is conducted under anhydrous conditions and that excess acetone is removed under reduced pressure.
-
Presence of Impurities: A high concentration of impurities can lower the melting point of the mixture, leading to an oily consistency.
-
Temperature: Ensure the reaction and work-up temperatures are appropriate for crystallization. Sometimes, cooling the mixture to a lower temperature (e.g., 0-4 °C) can induce precipitation.
Purification Strategies: Recrystallization
Q3: I'm having trouble finding a suitable solvent for the recrystallization of hydralazine acetone hydrazone. What do you recommend?
A3: Selecting the right recrystallization solvent is crucial for achieving high purity. Based on the properties of related compounds and general principles, here is a systematic approach to solvent selection:
-
Start with Alcohols: Ethanol and methanol are common choices for recrystallizing hydralazine and its derivatives.[6][7] They offer a good balance of polarity to dissolve the compound when hot and allow for crystallization upon cooling.
-
Consider Other Solvents: If alcohols are not effective, you can explore other options. A supplier data sheet indicates solubility in a methanol-DMSO mixture, suggesting that highly polar solvents are effective for dissolution.[8] For recrystallization, you might need to use a co-solvent system to decrease solubility upon cooling.
-
Two-Solvent System: A two-solvent system can be highly effective.[9] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, like methanol or DMSO) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, like water or a non-polar solvent like hexane) until turbidity persists. Reheat to dissolve the solid and then allow it to cool slowly.
Troubleshooting Recrystallization:
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause & Solution: The cooling rate may be too fast, or the solution may be too concentrated. Try slowing down the cooling process (e.g., by insulating the flask) or adding a small amount of the "good" solvent to the hot solution before cooling.
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: The solution may be too dilute, or the chosen solvent may be too good at all temperatures. Try evaporating some of the solvent to increase the concentration or switch to a less effective solvent. Scratching the inside of the flask with a glass rod can also induce nucleation.
-
-
Problem: The recovered product is still impure.
-
Cause & Solution: The impurities may have similar solubility profiles to your product. A second recrystallization may be necessary. Alternatively, consider a different purification technique like column chromatography.
-
Purification Strategies: Column Chromatography
Q4: I've heard that hydrazones can be unstable on silica gel. Is column chromatography a viable option for purifying hydralazine acetone hydrazone?
A4: Yes, column chromatography can be a powerful purification technique, but you must take precautions due to the potential instability of hydrazones on acidic stationary phases like silica gel.
Option 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an excellent choice for purifying polar compounds like hydralazine acetone hydrazone.
-
Stationary Phase: A C18 column is a standard choice.
-
Mobile Phase: A buffered mobile phase is crucial to control the pH and prevent hydrolysis. Based on analytical methods for hydralazine, a mobile phase consisting of a phosphate buffer (pH 2.5-4.5) and an organic modifier like acetonitrile or methanol is a good starting point.[4][10] The optimal pH for hydralazine stability is around 3.5.[11] A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, will likely be necessary to achieve good separation.
Option 2: Alumina Column Chromatography
Alumina is a good alternative to silica gel, especially for compounds that are sensitive to acidic conditions.
-
Types of Alumina: Alumina is available in acidic, neutral, and basic forms.[3]
-
Basic Alumina (pH ~10): Suitable for basic and neutral compounds that are stable in alkaline conditions.
-
Neutral Alumina (pH ~7): A good choice for a wider range of compounds, including ketones, esters, and lactones.[3] This is likely the most suitable option for hydralazine acetone hydrazone to avoid extreme pH conditions.
-
Acidic Alumina (pH ~4.5): Should be avoided for this compound due to the risk of hydrolysis.
-
-
Eluent Selection: Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). Note that acetone and ethyl acetate can react with basic alumina.[3]
Troubleshooting Column Chromatography:
-
Problem: The compound is degrading on the column.
-
Cause & Solution: If using silica, the acidic nature is likely the cause. Switch to neutral alumina or use RP-HPLC with a buffered mobile phase.
-
-
Problem: Poor separation of impurities.
-
Cause & Solution: Optimize the mobile phase. For RP-HPLC, adjust the pH of the buffer or the gradient profile. For alumina chromatography, try a different solvent system with varying polarities.
-
Stability and Storage
Q5: How stable is hydralazine acetone hydrazone, and what are the optimal storage conditions?
A5: Hydralazine acetone hydrazone is susceptible to degradation, particularly through hydrolysis and disproportionation.
-
Hydrolysis: The hydrazone can hydrolyze back to hydralazine and acetone, especially in the presence of water and at non-optimal pH.[12] Hydralazine itself shows maximum stability in aqueous solutions around pH 3.5.[11]
-
Disproportionation: Simple acetone hydrazone is known to disproportionate to acetone azine and hydrazine, a reaction catalyzed by moisture.[3]
-
Forced Degradation: Studies on dihydralazine have shown its sensitivity to high temperature, humidity, and UV/Vis light.[5][13]
Recommended Storage:
-
Temperature: Store at 2-8 °C.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Protect from moisture to prevent hydrolysis and disproportionation.
-
Light: Protect from light.
Quality Control and Characterization
Q6: How can I assess the purity of my final product?
A6: A combination of analytical techniques is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity. A stability-indicating RP-HPLC method, similar to the one described for hydralazine, should be used.[4]
-
Column: Inertsil ODS 3V (or equivalent C18 column)
-
Mobile Phase: Gradient elution with a phosphate buffer (pH ~3.5) and acetonitrile/methanol.
-
Detection: UV at 230 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Experimental Protocols and Workflows
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, dissolve the crude hydralazine acetone hydrazone in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Alumina Column Chromatography
-
Column Packing: Prepare a slurry of neutral alumina in the initial, non-polar eluent. Pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture of increasing polarity).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: A decision-making workflow for the purification of Hydralazine Acetone Hydrazone.
Impurity Formation and Degradation Pathways
Caption: Key impurity and degradation pathways for Hydralazine Acetone Hydrazone.
Summary of Key Purification Parameters
| Parameter | Recommendation | Rationale |
| Recrystallization Solvent | Ethanol, Methanol, or a co-solvent system. | Balances polarity for dissolution when hot and crystallization when cold.[6][7] |
| Chromatography Stationary Phase | Reverse-phase C18 or Neutral Alumina. | Avoids acidic conditions of silica gel which can cause degradation.[3] |
| Mobile Phase pH (for HPLC) | ~3.5 | Maximizes the stability of the hydralazine moiety, preventing hydrolysis.[11] |
| Storage Temperature | 2-8 °C | Reduces the rate of degradation reactions.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation of the hydrazine group. |
| Moisture Control | Use anhydrous solvents and store in a desiccator. | Prevents hydrolysis and moisture-catalyzed disproportionation.[3] |
References
- Google Patents. Manufacture of pure hydralazine salts. US7807830B2.
- Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
- Szeremeta, M., et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 25(21), 5038.
-
ResearchGate. Stability studies for Hydralazine and Hydrochlorothiazide. [Link]
- Moore, G. W., et al. (1981). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. British Journal of Clinical Pharmacology, 12(3), 345–349.
-
MP Biomedicals. Adsorbents for Chromatography. [Link]
- Sivakumar, T., et al. (2010). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. E-Journal of Chemistry, 7(4), 1431-1435.
- O'Donnell, J. P., et al. (1982). Acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of Cardiovascular Pharmacology, 4(4), 649-653.
-
Wikipedia. Hydralazine. [Link]
-
ResearchGate. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. [Link]
-
ResearchGate. How can I pack alumina well in column chromatography?. [Link]
-
CORE. FORMULATION DEVELOPMENT, MANUFACTURE AND EVALUATION OF HYDRALAZINE HYDROCHLORIDE MICROSPHERES. [Link]
-
ResearchGate. DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. [Link]
-
PubMed. Stability studies of hydralazine hydrochloride in aqueous solutions. [Link]
-
Allmpus. Hydralazine Acetone Hydrazone. [Link]
- Shah, K. V., Chauhan, S. P., & Suhagia, B. N. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Research and Reviews: Journal of Pharmaceutical Analysis, 3(2).
-
Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Quick Company. A Process For Preparation Of Hydralazine Hydrochloride. [Link]
-
SpringerLink. Alumina as stationary phase for ion chromatography and column-coupling techniques. [Link]
-
YouTube. How to Carry Out a Recrystallization. [Link]
-
Merck Index Online. Hydralazine. [Link]
-
PubMed Central. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. [Link]
-
Sagent. Hydralazine Hydrochloride Injection, USP. [Link]
Sources
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 7. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 8. allmpus.com [allmpus.com]
- 9. youtube.com [youtube.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 13. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hydralazine Acetone Hydrazone
Welcome to the comprehensive technical support guide for the synthesis of Hydralazine Acetone Hydrazone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific hydrazone formation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the reaction's mechanics, potential side reactions, and robust troubleshooting strategies.
Part 1: Understanding the Core Synthesis and Its Challenges
The synthesis of hydralazine acetone hydrazone is a condensation reaction between hydralazine and acetone.[1][2] While seemingly straightforward, the reactivity of the hydrazine moiety in hydralazine presents several potential pitfalls that can affect yield, purity, and stability. This guide will illuminate these challenges and provide actionable solutions.
Core Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group in hydralazine onto the electrophilic carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of hydralazine acetone hydrazone, providing probable causes and step-by-step corrective actions.
Issue 1: Low Product Yield
Symptom: The isolated yield of hydralazine acetone hydrazone is significantly lower than expected.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Troubleshooting Protocol |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, non-optimal temperature, or unfavorable pH. | 1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Continue the reaction until the starting material (hydralazine) is consumed. 2. Optimize Temperature: Gently heat the reaction mixture (e.g., to 40-50°C) to increase the reaction rate. Avoid excessive heat, which can promote side reactions. 3. pH Adjustment: Hydrazone formation is often catalyzed by acid.[1] Add a catalytic amount of a weak acid (e.g., acetic acid) to the reaction mixture. Hydralazine itself has maximum stability around pH 3.5 in aqueous solutions.[4][5] |
| Product Disproportionation | Hydralazine acetone hydrazone can be susceptible to hydrolysis, leading to a disproportionation reaction that reverts back to hydralazine and forms acetone azine.[2][6] This is particularly problematic in the presence of water. | 1. Use Anhydrous Solvents: Ensure that the acetone and any co-solvents (e.g., ethanol) are thoroughly dried before use. 2. Moisture-Free Environment: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 3. Immediate Isolation: Once the reaction is complete, proceed with the workup and isolation of the product without delay to minimize its exposure to aqueous conditions. |
Issue 2: Product Instability and Degradation
Symptom: The isolated product is unstable and shows signs of degradation over time, even during storage.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Troubleshooting Protocol |
| Hydrolytic Cleavage | Trace amounts of acid or water can catalyze the hydrolysis of the hydrazone back to hydralazine and acetone.[2][6] | 1. Thorough Drying: Ensure the final product is completely dry before storage. Use techniques like drying under high vacuum or over a desiccant. 2. Inert Storage Conditions: Store the purified product under an inert atmosphere and protect it from light.[7] Storage at low temperatures (2-8°C) is also recommended.[8] |
| Oxidative Degradation | The hydralazine moiety is susceptible to oxidation, which can lead to the formation of colored impurities and degradation products like phthalazine.[4][5] | 1. Degas Solvents: Before use in purification or storage, degas solvents to remove dissolved oxygen. 2. Antioxidant Addition: For long-term storage in solution, consider the addition of a suitable antioxidant, though compatibility must be verified. |
Issue 3: Presence of Significant Impurities
Symptom: Analytical characterization (e.g., HPLC, NMR) of the product reveals the presence of unexpected peaks.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Troubleshooting Protocol & Identification |
| Acetone Azine | This impurity arises from the reaction of acetone with hydrazine formed from the disproportionation of the product, or from the reaction of two molecules of acetone with one of hydrazine if present as an impurity.[2][6] | Identification: Look for characteristic signals in NMR and a corresponding mass in Mass Spectrometry. Solution: Minimize water in the reaction. During purification, acetone azine may be separated by chromatography or careful recrystallization. |
| Unreacted Hydralazine | The reaction did not proceed to completion. | Identification: Compare analytical data (e.g., retention time in HPLC) with a standard of hydralazine. Solution: Optimize reaction conditions as described in "Issue 1". Recrystallization or column chromatography can be used for purification. |
| Phthalazine and Related Byproducts | These can form from the degradation of hydralazine, especially under harsh conditions (e.g., high heat, extreme pH).[4][5] | Identification: Mass spectrometry will show a molecular weight corresponding to phthalazine. Solution: Use milder reaction conditions. Ensure the purity of the starting hydralazine. Purification can be achieved via chromatography. |
| Tetrazolo[5,1-a]phthalazine | This is a potential oxidative cyclization product of hydralazine, which can be promoted by certain conditions or impurities.[9][10] | Identification: This highly conjugated system will have a distinct UV-Vis spectrum and a specific mass.[9] Solution: Avoid harsh oxidizing conditions and ensure an inert atmosphere during the reaction. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
Ethanol or methanol are commonly used as they are good solvents for both hydralazine and acetone. It is crucial to use anhydrous grades of these solvents to minimize the risk of product disproportionation.
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (hydralazine), the product (hydralazine acetone hydrazone), and potential byproducts like acetone azine. The spots can be visualized under UV light. For more quantitative analysis, HPLC is the preferred method.[3]
Q3: What are the best practices for purifying the final product?
Recrystallization is often the method of choice for purification. A suitable solvent system might be ethanol/water or isopropanol, but care must be taken to minimize the amount of water to prevent hydrolysis. If significant impurities are present, column chromatography on silica gel may be necessary.
Q4: My final product has a yellow tint. What could be the cause?
A yellow coloration can indicate the presence of degradation products, possibly from oxidation.[11] Ensure that all steps of the synthesis and purification are carried out with minimal exposure to air and light. The starting hydralazine should also be of high purity and colorless.
Q5: Are there any incompatible reagents or conditions to be aware of?
Yes. Avoid strong acids or bases as they can promote the degradation of hydralazine.[4] Also, avoid reagents with reactive carbonyl groups (e.g., certain flavoring agents) or sugars, as these can react with the hydrazine moiety.[12]
Part 4: Visualizing Reaction Pathways
To better understand the chemical transformations during the synthesis, the following diagrams illustrate the main reaction and a key side reaction.
Main Synthesis Pathway
Caption: Desired reaction pathway for hydrazone formation.
Side Reaction: Disproportionation
Caption: Key side reaction leading to yield loss.
References
-
Wikipedia. Hydralazine. [Link]
-
Organic Syntheses. Acetone hydrazone. [Link]
-
Allmpus Laboratories Pvt. Ltd. Hydralazine Acetone Hydrazone. [Link]
-
UNFPA. Hydralazine. [Link]
-
ResearchGate. Reagents and conditions: (i) hydrazine or hydrazide, acetone/water, HCl.... [Link]
-
ResearchGate. Synthesis of hydralazine hydrochloride with by products in manufacture of o-cyanobenzylchloride. [Link]
-
Wikipedia. Acetone hydrazone. [Link]
-
PubChem, National Institutes of Health. Hydralazine. [Link]
-
Moore, G. W., & Louttit, J. B. (1982). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. Journal of cardiovascular pharmacology, 4(5), 785–790. [Link]
-
Sutan, A., Zarghi, A., Shafaati, A., & Foroutan, S. M. (2014). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Acta poloniae pharmaceutica, 71(1), 53–62. [Link]
-
PubChem, National Institutes of Health. Tetrazolo(5,1-a)phthalazine. [Link]
-
Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]
-
Das Gupta, V., & Stewart, K. R. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of pharmaceutical sciences, 79(1), 63–66. [Link]
-
El-Gendy, M. A., El-Enany, N., & Belal, F. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
-
ResearchGate. Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. [Link]
-
Slideshare. synthesis and characterization of hydrazone ligand and their metal complexes. [Link]
-
PDA Journal of Pharmaceutical Science and Technology. Stability Studies of Hydralazine Hydrochloride in Aqueous Solutions. [Link]
-
International Journal of Pharma Sciences and Research. Stability Study of Hydralazine HCl Oral Solutions Compounded in Humco Oral Vehicles to Determine a Beyond-use Date. [Link]
-
ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. [Link]
-
ResearchGate. (PDF) Synthesis and characterization of new aromatic hydrazones. [Link]
-
Circulation Research. Novel Mechanism of Action for Hydralazine. [Link]
-
ResearchGate. Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. [Link]
-
Journal of Chemical and Pharmaceutical Research. Hydrazones: Synthesis, biological activity and their spectral characterization. [Link]
-
Oxford Academic. Stability of Hydralazine Hydrochloride Syrup Compounded from Tablets. [Link]
-
Open Access Journals. Analytical Methodologies for the Determination of Hydralazine: A Review. [Link]
-
PubMed. Endogenous generation of hydralazine from labile hydralazine hydrazones. [Link]
-
Facchinetti, F., et al. (1978). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man. Journal of Pharmaceutical Sciences, 67(9), 1334-1335. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetone hydrazone - Wikipedia [en.wikipedia.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Studies of Hydralazine Hydrochloride in Aqueous Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ghsupplychain.org [ghsupplychain.org]
- 8. allmpus.com [allmpus.com]
- 9. Tetrazolo(5,1-a)phthalazine | C8H5N5 | CID 164571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ijpsr.info [ijpsr.info]
Navigating the Stability of Hydralazine Acetone Hydrazone: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydralazine Acetone Hydrazone. This guide is designed to provide you with in-depth, field-proven insights into the optimal storage and handling of this compound to ensure its stability and the integrity of your experiments. Given the limited direct stability data for Hydralazine Acetone Hydrazone, this guide synthesizes information from its parent compound, Hydralazine, and general principles of hydrazone chemistry to offer a robust framework for its use.
Introduction: Understanding the Inherent Instability
Hydralazine Acetone Hydrazone, a metabolite of the vasodilator drug Hydralazine, shares a similar chemical backbone and, consequently, similar stability concerns.[1][2] The hydrazine moiety is susceptible to oxidation and hydrolysis, making proper storage and handling critical for reproducible experimental outcomes. This guide will walk you through the key factors influencing its stability and provide actionable solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage temperatures for solid Hydralazine Acetone Hydrazone?
For long-term storage of the solid compound, a temperature of -20°C is recommended.[3] This minimizes the rate of potential degradation reactions. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to prevent frequent temperature fluctuations.
Q2: How should I protect Hydralazine Acetone Hydrazone from light?
Hydralazine and its derivatives are known to be sensitive to light.[4] Therefore, it is imperative to store Hydralazine Acetone Hydrazone in a light-protected environment. Use amber vials or wrap containers with aluminum foil. All handling and experimental procedures should be conducted with minimal exposure to direct light.
Q3: Is Hydralazine Acetone Hydrazone sensitive to moisture?
Yes, the compound should be protected from moisture.[1] Hydrazones can be susceptible to hydrolysis. Store the solid compound in a tightly sealed container, preferably in a desiccator, to minimize exposure to atmospheric humidity.
Q4: What is the recommended pH for solutions of Hydralazine Acetone Hydrazone?
Based on studies of Hydralazine hydrochloride, maximum stability in aqueous solutions is achieved at a pH of approximately 3.5.[5] Deviation from this pH, especially towards alkaline conditions, can accelerate degradation.[6][7] When preparing solutions, it is advisable to use a buffer system to maintain a stable acidic pH.
Q5: Which solvents are suitable for dissolving Hydralazine Acetone Hydrazone?
The choice of solvent is critical. While solubility data for Hydralazine Acetone Hydrazone is not extensively documented, its parent compound, Hydralazine, is soluble in water and slightly soluble in ethanol.[8] For experimental purposes, it is recommended to prepare fresh solutions and use them immediately. If storage of a stock solution is necessary, consider using anhydrous aprotic solvents and storing at -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Yellowing or discoloration of the solid compound | Oxidation or degradation due to exposure to light, air, or moisture. | Discard the discolored compound. Ensure future storage is in a dark, dry, and inert atmosphere. |
| Precipitation in a prepared solution | Poor solubility, pH shift, or degradation leading to insoluble byproducts. | Prepare fresh solutions for each experiment. If using a buffer, ensure its compatibility and that the pH is maintained within the optimal range (around 3.5). |
| Inconsistent experimental results or loss of activity | Degradation of the compound in solution. | Prepare solutions immediately before use. If a stock solution must be stored, perform a stability test to determine its viability over time under your specific storage conditions. Avoid repeated freeze-thaw cycles. |
| Formation of unexpected peaks in analytical chromatography | Presence of degradation products. | Review storage and handling procedures. Consider performing forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method. |
Understanding Degradation Pathways
The instability of Hydralazine Acetone Hydrazone is rooted in its chemical structure. The primary degradation pathways are analogous to those of Hydralazine and include:
-
Oxidation: The hydrazine group is readily oxidized, especially in the presence of oxygen and metal ions.[4] This can lead to the formation of various colored byproducts.
-
Hydrolysis: The hydrazone bond can be cleaved by water, particularly at non-optimal pH, reverting to Hydralazine and acetone. Hydralazine itself can undergo further hydrolysis.[5]
-
Interaction with Metal Ions: Hydralazine is known to chelate metal ions, which can catalyze its oxidation.[4] It is crucial to use high-purity solvents and avoid contact with metal spatulas or containers where possible.
Caption: Potential degradation pathways for Hydralazine Acetone Hydrazone.
Protocol: Basic Stability Assessment of a Hydralazine Acetone Hydrazone Solution
This protocol provides a framework for assessing the stability of your prepared solutions under your specific laboratory conditions.
Objective: To determine the short-term stability of a Hydralazine Acetone Hydrazone solution.
Materials:
-
Hydralazine Acetone Hydrazone
-
Chosen solvent/buffer system
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Light-protected vials
-
Storage environments (e.g., benchtop, refrigerator, freezer)
Methodology:
-
Solution Preparation: Prepare a stock solution of Hydralazine Acetone Hydrazone at a known concentration in your chosen solvent or buffer system.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method to determine the initial concentration and purity. This serves as your baseline.
-
Sample Aliquoting and Storage: Aliquot the remaining solution into multiple light-protected vials. Store these vials under different conditions you wish to test (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), retrieve one vial from each storage condition.
-
Sample Analysis: Analyze the samples and compare the concentration and purity to the T=0 baseline.
-
Data Evaluation: A significant decrease in the main peak area or the appearance of new peaks indicates degradation. A change of >10% is generally considered significant.
Caption: Workflow for a basic stability assessment of a solution.
Summary of Recommended Storage Conditions
| Form | Condition | Recommendation | Rationale |
| Solid | Temperature | Long-term: -20°CShort-term: 2-8°C | To minimize degradation kinetics. |
| Light | Protect from light (amber vial or foil) | To prevent photodegradation. | |
| Humidity | Store in a desiccator | To prevent hydrolysis. | |
| Solution | Temperature | Use immediately. If necessary, store at -80°C in single-use aliquots. | To minimize degradation in solution. |
| pH | Maintain at an acidic pH (approx. 3.5) | To enhance stability against hydrolysis.[5] | |
| Solvent | Use high-purity, anhydrous solvents. Prepare fresh. | To avoid contaminants that can catalyze degradation. |
References
-
World Health Organization. (n.d.). Hydralazine. Manual for Procurement & Supply of Quality-Assured MNCH Commodities. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability studies for Hydralazine and Hydrochlorothiazide. Retrieved from [Link]
-
Jaworska, M., et al. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 24(15), 2788. Retrieved from [Link]
-
Reddy, B. M., & Rao, N. V. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics, 8(6-s), 125-134. Retrieved from [Link]
- Google Patents. (n.d.). US6825196B2 - Stable pharmaceutical compositions.
-
O'Donnell, J. P., et al. (1989). Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat. Journal of Pharmaceutical Sciences, 78(10), 867-873. Retrieved from [Link]
- Das Gupta, V. (1990). Stability Studies of Hydralazine Hydrochloride in Aqueous Solutions. Journal of Pharmaceutical Science and Technology, 44(4), 204-208.
-
ResearchGate. (n.d.). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2016). A Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Hydralazine Hydrochloride and Isosorbide Dinitrate in Bulk and Pharmaceutical Dosage Form. 39(1), 163-171.
-
Alshatti, L. A. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 15(7), 219-228. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis, Formulation, and Clinical Pharmacological Evaluation of Hydralazine Pyruvic Acid Hydrazone in two Healthy Volunteers. Retrieved from [Link]
- ChemicalBook. (2023).
-
National Center for Biotechnology Information. (n.d.). Hydralazine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Retrieved from [Link]
-
LookChem. (n.d.). Hydralazine hydrochloride. Retrieved from [Link]
- Ascend Laboratories Limited. (2019). Hydralazine Hydrochloride Tablets, USP 10 mg, 25 mg and 50 mg Antihypertensive Agent.
Sources
- 1. Hydralazine HCl | Direct-acting vasodilator | antihypertensive agent | CAS 304-20-1 | Buy Adrolazine , Apresrex from Supplier InvivoChem [invivochem.com]
- 2. Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 304-20-1,Hydralazine hydrochloride | lookchem [lookchem.com]
- 4. ghsupplychain.org [ghsupplychain.org]
- 5. Stability Studies of Hydralazine Hydrochloride in Aqueous Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
Troubleshooting "Hydralazine acetone hydrazone" interference in bioassays
Technical Support Center: Hydralazine & Hydrazone Interference
A Senior Application Scientist's Guide to Navigating Bioassay Artifacts
Welcome to the technical support center for researchers encountering bioassay interference related to hydralazine. As a senior application scientist, I've seen firsthand how seemingly minor details in experimental setup can lead to confounding results. This guide is structured to help you diagnose, understand, and resolve issues stemming from the interaction of hydralazine with common laboratory reagents, specifically the formation of hydralazine acetone hydrazone. We will move from foundational concepts to specific, actionable troubleshooting protocols.
Part 1: The Core Problem - Understanding the Chemistry
Before troubleshooting, it's crucial to understand the underlying chemical reaction that causes this interference.
Q1: What is hydralazine, and why is it reactive?
Hydralazine is a direct-acting smooth muscle relaxant used as a vasodilator to treat hypertension.[1] Its chemical structure includes a highly reactive hydrazine moiety (-NHNH₂). This functional group is a potent nucleophile, meaning it readily donates electrons to react with electron-poor atoms.
Q2: What is "Hydralazine Acetone Hydrazone" and how does it form?
Hydralazine acetone hydrazone is the product of a condensation reaction between hydralazine and acetone.[2][3] Acetone, a common laboratory solvent, contains a carbonyl group (C=O). The nucleophilic nitrogen of the hydrazine group in hydralazine attacks the electrophilic carbon of acetone's carbonyl group. This reaction, often catalyzed by trace amounts of acid, results in the formation of a stable hydrazone and a molecule of water.[3][4]
This is not just a theoretical concern; hydralazine is known to react readily with endogenous ketones like pyruvic acid in biological samples, forming corresponding hydrazones that are major metabolites.[5][6][7] Its reaction with the exogenous ketone acetone is therefore highly probable in a lab setting.
Caption: Formation of Hydralazine Acetone Hydrazone.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a practical Q&A format.
Identification of Interference
Q3: My assay results are inconsistent when using hydralazine. How can I tell if hydrazone formation is the cause?
Anomalous results often manifest in several ways:
-
High Background: Abnormally high signal in wells containing hydralazine, even in the absence of the target analyte.
-
Signal Quenching: Unexpectedly low signal, suggesting the compound or its derivative is interfering with the detection mechanism (e.g., quenching fluorescence).
-
Poor Reproducibility: High variability between replicate wells that cannot be explained by pipetting error.
-
Assay Drift: Results change depending on how long the hydralazine solution was stored or incubated in a particular buffer, especially if that buffer was prepared using acetone-rinsed labware.
The definitive way to diagnose this interference is with a systematic control experiment. Do not assume the parent hydralazine compound is the sole variable. You must test the vehicle and potential reaction products as separate variables.
Protocol 1: Diagnostic Control Experiment
This protocol is designed to isolate the source of interference. It should be run in parallel with your main experiment, using the same detection reagents and instrument settings.
Objective: To determine if the observed interference is from hydralazine itself, the solvent (acetone), or the hydralazine acetone hydrazone adduct.
Materials:
-
Your standard assay plate and reagents.
-
Hydralazine stock solution.
-
Control Vehicle 1: The final buffer/media used in your assay (e.g., PBS, DMEM).
-
Control Vehicle 2: The final buffer/media containing the same concentration of acetone as your hydralazine-treated wells.
-
"Pre-formed" Hydrazone: Prepare a concentrated solution of hydralazine in acetone and let it stand for 30-60 minutes to encourage hydrazone formation. Then, dilute this into your final assay buffer.
Procedure:
-
Plate Setup: Designate wells on your assay plate for each control as outlined in the table below.
-
Incubation: Add the control solutions to the wells and incubate for the same duration as your experimental samples.
-
Detection: Add your assay's detection reagent(s) to all wells.
-
Read Plate: Measure the signal (e.g., absorbance, fluorescence, luminescence).
Data Interpretation Table:
| Well # | Contents | Expected Signal (No Interference) | Observed Signal (If...) | Implication |
| 1 | Buffer/Media Only (Blank) | Baseline | - | Establishes baseline signal. |
| 2 | Buffer/Media + Acetone | Baseline | High Signal | Acetone itself is interfering with the assay. |
| 3 | Buffer/Media + Hydralazine (from non-acetone stock) | Baseline | High Signal | The parent hydralazine molecule is the source of interference. |
| 4 | Buffer/Media + "Pre-formed" Hydrazone | Baseline | High Signal | The hydralazine acetone hydrazone adduct is the primary source of interference. |
| 5 | Buffer/Media + Hydralazine + Acetone (mixed in well) | Baseline | High Signal (potentially time-dependent) | Confirms that the interference is generated in situ from the reaction of hydralazine and acetone. |
By comparing the signal from these wells, you can pinpoint the exact source of the artifact. If well #4 and #5 show high signals while #2 and #3 are at baseline, you have confirmed interference from hydralazine acetone hydrazone.
Mechanisms of Interference
Q4: Why does hydralazine acetone hydrazone interfere with my assay?
Interference can occur through three primary mechanisms. Understanding which one is active in your system is key to solving the problem.
-
1. Spectral Interference: The hydrazone adduct may have intrinsic absorbance or fluorescence properties that overlap with your assay's detection wavelengths. For example, many hydrazone derivatives are chromogenic or fluorescent, which can directly add to the signal in colorimetric or fluorometric assays.[8][9]
-
2. Chemical Reactivity: The hydrazone may directly react with assay components. For instance, it could inhibit a reporter enzyme like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) in an ELISA, leading to signal loss. Hydrazone derivatives are known to be potent enzyme inhibitors.[10]
-
3. Biological Activity: In cell-based assays (e.g., MTT, XTT, CellTiter-Glo®), the hydrazone itself may be bioactive. Hydrazones are a well-documented class of compounds with diverse biological effects, including antimicrobial and cytotoxic properties.[11][12][13] This bioactivity can alter cell health, metabolism, or number, directly confounding the assay's endpoint. The acetone hydrazone of hydralazine has demonstrated biological activity, sometimes more potent than hydralazine itself.[14][15]
Caption: Potential Mechanisms of Hydrazone Interference.
Prevention & Mitigation Strategies
Q5: How can I prevent the formation of hydralazine acetone hydrazone?
Prevention is always the best strategy. The root cause is the presence of a ketone (acetone).
-
Solvent Substitution (Primary Recommendation): The most effective solution is to completely avoid acetone for any purpose when working with hydralazine.
-
Do not use acetone to dissolve hydralazine.
-
Do not use acetone to wash or dry glassware used for hydralazine experiments.
-
Use alternative solvents for preparing stock solutions.
-
Recommended Alternative Solvents Table:
| Solvent | Polarity | Use Case | Considerations |
| Dimethyl Sulfoxide (DMSO) | High | Gold standard for compound stocks. | Can be cytotoxic at >0.5% v/v in many cell-based assays. Ensure final concentration is low and consistent. |
| Ethanol (EtOH) | High | Good for many compounds. | Can have biological effects in some cell models. Volatile. |
| Methanol (MeOH) | High | Alternative to EtOH. | More toxic than ethanol. Volatile. |
| N,N-Dimethylformamide (DMF) | High | Strong solvent for difficult compounds. | Higher toxicity; handle with appropriate safety measures. |
| Sterile Water or PBS | Very High | Ideal if solubility allows. | Hydralazine is water-soluble.[16] Check stability; hydralazine is unstable in plasma in vitro.[5] Prepare fresh solutions. |
-
Strict Glassware Segregation: If acetone must be used in the same lab for other applications, maintain a dedicated set of glassware for hydralazine experiments that is never exposed to acetone.
Q6: I suspect hydrazone has already formed in my stock solution. What can I do?
If you cannot remake the stock solution, your options are limited and focus on mitigating the impact rather than eliminating the contaminant.
-
Purification (Advanced): For a precious sample, you could attempt to purify the parent hydralazine from the hydrazone using techniques like High-Performance Liquid Chromatography (HPLC), though this is often impractical for routine screening.[16]
-
Assay Modification:
-
For Immunoassays (ELISA): Increase the number and duration of wash steps to try and remove the interfering substance. Consider using a different, non-cross-reactive substrate for your reporter enzyme.
-
For Fluorescence Assays: Perform a spectral scan of the contaminant solution to identify its emission peak. If possible, switch to a fluorophore for your assay that emits at a wavelength far from the hydrazone's peak.
-
For Cell-Based Assays: There is no simple fix, as the interference is biological. The data is likely compromised. The best course of action is to discard the stock, switch to an approved solvent, and repeat the experiment.
-
-
Characterize and Subtract: Run a dose-response curve of the contaminated stock in a "reagent blank" version of your assay (all components except the biological target). This creates a "correction curve" that you can subtract from your experimental data. This is a salvage operation and should be interpreted with extreme caution, as it assumes the interference is purely additive and non-synergistic.
Troubleshooting Workflow
When faced with suspect data, follow a logical progression to diagnose and solve the issue.
Caption: Systematic Workflow for Troubleshooting Hydrazone Interference.
References
-
Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Organic Syntheses. Acetone hydrazone. [Link]
-
Shah, N., et al. (2021). Hydralazine-Induced Antineutrophil Cytoplasmic Antibody-Associated Vasculitis: Asymptomatic and Renal-Restricted Presentation. Case Reports in Nephrology. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Hydralazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Haeusler, G., & Gerold, M. (1982). Hydralazine and its metabolites: in vitro and in vivo activity in the rat. Journal of Cardiovascular Pharmacology. [Link]
-
Bosan, W. S., & Shank, R. C. (1985). Hydralazine and other hydrazine derivatives and the formation of DNA adducts. IARC Scientific Publications. [Link]
-
Patel, J. R., & Patel, K. C. (2015). Analytical methodologies for the Determination of Hydralazine: A Review. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Ludden, T. M., et al. (1982). Clinical Pharmacokinetics of Hydralazine. Clinical Pharmacokinetics. [Link]
-
Streeter, A. J., & Timbrell, J. A. (1983). The in vitro metabolism of hydralazine. Drug Metabolism and Disposition. [Link]
-
Moore-Jones, D., & Roberts, C. J. (1980). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. British Journal of Clinical Pharmacology. [Link]
-
Hahn, B. H., et al. (1975). Prospective study of immune response to hydralazine and development of antideoxyribonucleoprotein in patients receiving hydralazine. The American Journal of Medicine. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega. [Link]
-
de Oliveira, C. S., et al. (2018). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules. [Link]
-
ResearchGate. (n.d.). Methylhydrazine reaction with acetone. [Link]
-
Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]
-
Land of Chemistry. (2023). Reaction of Acetone with Hydrazine| Acetone Hydrazone|Carbony Compounds| Organic Chemsitry|Class-12|. YouTube. [Link]
-
PharmGKB. (n.d.). Hydralazine Pathway, Pharmacokinetics. [Link]
-
Shah, N., & Iftikhar, S. (2024). A Tale of Overlapping Autoimmune Serologies: Diagnosing Hydralazine-Induced Antineutrophilic Cytoplasmic Antibody (ANCA)-Associated Vasculitis (AAV) Related With Isolated Pulmonary Involvement. Cureus. [Link]
-
Degiacomi, G., et al. (2022). A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. International Journal of Molecular Sciences. [Link]
-
Wang, B., et al. (2024). Hydrazone-based photocages for precise sub-organelle visualization and drug release. Chemical Science. [Link]
-
Ohtsu, F., et al. (1990). Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats. Journal of Pharmacobio-Dynamics. [Link]
-
Hofstra, A. H., & Uetrecht, J. P. (1990). Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils. Toxicology and Applied Pharmacology. [Link]
-
Ak, S., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. [Link]
-
Abelson, M. B., et al. (1983). Topically applied hydralazine: effects on systemic cardiovascular parameters, blood-aqueous barrier, and aqueous humor dynamics in normotensive humans. Archives of Ophthalmology. [Link]
-
ResearchGate. (n.d.). Proposed metabolism of hydralazine (H). [Link]
-
Schmid, K., et al. (1985). Assay for hydralazine as its stable p-nitrobenzaldehyde hydrazone. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Hydralazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrazone-based photocages for precise sub-organelle visualization and drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hydralazine and its metabolites: in vitro and in vivo activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One moment, please... [jddtonline.info]
Minimizing azine formation during "Hydralazine acetone hydrazone" synthesis
Welcome to the technical support guide for the synthesis of hydralazine acetone hydrazone. This document is intended for researchers, chemists, and drug development professionals who are working with this specific synthesis and aims to provide in-depth, actionable guidance on a critical challenge: the formation of azine impurities. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the purity and yield of your target compound.
Introduction: The Challenge of Azine Formation
The synthesis of hydralazine acetone hydrazone is a standard condensation reaction between hydralazine and acetone. While seemingly straightforward, a common and often frustrating side reaction is the formation of acetone azine. This impurity arises from the reaction of the intermediate hydrazone with a second molecule of acetone.[1] The presence of this azine complicates purification, reduces the yield of the desired product, and can impact the quality of the final active pharmaceutical ingredient (API).
This guide provides a structured approach to understanding, troubleshooting, and ultimately minimizing the formation of this critical impurity.
Core Concepts: Hydrazone vs. Azine Formation
To effectively control the reaction, it's essential to understand the competing reaction pathways.
-
Desired Reaction (Hydrazone Formation): This is a nucleophilic addition-elimination reaction. The nucleophilic nitrogen of hydralazine attacks the electrophilic carbonyl carbon of acetone. Subsequent dehydration yields the target hydralazine acetone hydrazone. This reaction is typically acid-catalyzed.[2]
-
Side Reaction (Azine Formation): Acetone azine, [(CH3)2C=N]2, forms when two molecules of acetone react with one molecule of hydrazine, or when the initially formed hydrazone reacts with another molecule of acetone.[1][3] The hydrazone intermediate can sometimes be more reactive than the initial hydrazine, leading to preferential azine formation under suboptimal conditions.[4]
The key to a successful synthesis lies in kinetically and thermodynamically favoring the hydrazone pathway over the azine pathway.
Caption: Reaction pathways in the synthesis of hydralazine acetone hydrazone.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of azine formation?
Azine formation is primarily driven by the reaction stoichiometry and the relative reactivity of the species in the reaction mixture. If acetone is present in a significant molar excess, or if its local concentration is high, it is more likely to react with the newly formed, highly nucleophilic hydrazone intermediate, leading to the azine byproduct.[1][4]
Q2: How does pH influence the reaction?
The pH is a critical parameter. The reaction requires a slightly acidic medium (typically pH 4-6) for optimal results.
-
Too Acidic (pH < 4): The hydrazine nitrogen becomes protonated (-NH-NH3+). This significantly reduces its nucleophilicity, slowing down or even halting the desired reaction.
-
Neutral or Basic (pH > 7): While the hydrazine is a potent nucleophile, the carbonyl carbon of acetone is not sufficiently activated (protonated). This can slow the reaction and may favor other side reactions. The hydrazone bond itself is also known to be more stable in acidic conditions and can be susceptible to hydrolysis at neutral pH.[5][6]
Q3: Does temperature play a significant role?
Yes, temperature affects the rates of both the desired hydrazone formation and the side reaction. While higher temperatures can increase the overall reaction rate, they often disproportionately accelerate the formation of the azine byproduct.[7] Running the reaction at elevated temperatures can lead to a less selective transformation. Conversely, performing the reaction at room temperature or below can enhance the selectivity towards the desired hydrazone, albeit at the cost of a longer reaction time.
Q4: Can the order of addition of reagents make a difference?
Absolutely. The order of addition is a crucial process parameter for controlling local concentrations. Slowly adding acetone to the hydralazine solution is highly recommended. This strategy maintains a low concentration of acetone throughout the reaction, minimizing the chance of it reacting with the hydrazone intermediate to form the azine. A rapid addition or adding the hydralazine to the acetone will create conditions favorable for the side reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides a logical framework for resolving them.
Caption: Troubleshooting flowchart for minimizing azine impurity.
Experimental Protocols
Below are two protocols: a standard procedure that is susceptible to azine formation and an optimized procedure designed to minimize this impurity.
| Parameter | Standard Protocol (Prone to Azine) | Optimized Protocol (Azine Minimized) | Rationale for Optimization |
| Stoichiometry | 1.0 eq Hydralazine, 1.5 eq Acetone | 1.05 eq Hydralazine, 1.0 eq Acetone | Using a slight excess of hydralazine ensures complete consumption of acetone, preventing it from reacting with the product. |
| Solvent | Ethanol | Ethanol | Ethanol is a suitable solvent for both reactants and the product. |
| pH | Not controlled (relies on inherent pH) | Adjusted to pH 5.0 with acetic acid | Acid catalysis activates the acetone carbonyl for nucleophilic attack and stabilizes the resulting hydrazone.[2] |
| Order of Addition | All reagents mixed at once | Acetone added dropwise over 30 mins | Prevents high local concentration of acetone, which is a key driver of azine formation. |
| Temperature | Reflux (approx. 78°C) | Room Temperature (20-25°C) | Lower temperature increases selectivity by slowing the azine side reaction more significantly than the desired hydrazone formation.[7] |
| Reaction Time | 2 hours | 6-8 hours (monitored by TLC/HPLC) | The reaction is slower at room temperature, requiring longer time for completion. |
| Monitoring | Endpoint check | TLC (e.g., Hexane:EtOAc 7:3) or HPLC | Allows for determination of reaction completion and prevents unnecessary heating or extended reaction times. |
Detailed Optimized Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydralazine hydrochloride (1.05 eq) and ethanol.
-
pH Adjustment: While stirring, add a catalytic amount of glacial acetic acid to adjust the solution pH to approximately 5.0.
-
Reagent Preparation: In the dropping funnel, prepare a solution of acetone (1.0 eq) in a small amount of ethanol.
-
Addition: Add the acetone solution dropwise to the stirring hydralazine solution at room temperature over a period of 30-45 minutes.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress every hour using an appropriate analytical method like TLC or HPLC.[8][9] The reaction is typically complete within 6-8 hours.
-
Workup: Once the reaction is complete (disappearance of starting material), the product can be isolated by cooling the mixture to induce precipitation, followed by filtration. The resulting solid should be washed with cold ethanol and dried under vacuum.
Analytical Characterization
Confirming the purity of your product is essential.
-
Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction. Acetone azine is typically less polar than hydralazine acetone hydrazone and will have a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the percentage of any azine impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect and quantify volatile impurities like acetone azine, especially at trace levels.[10]
By implementing the principles and protocols outlined in this guide, you can effectively troubleshoot and control the formation of azine impurities, leading to a more robust and efficient synthesis of hydralazine acetone hydrazone.
References
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39157–39171. Available from: [Link]
-
Organic Chemistry Portal. Hydrazone synthesis. Available from: [Link]
-
Newhall, W. F., & El HWA, S. A. (1961). Acetone Hydrazone. Organic Syntheses, 41, 1. Available from: [Link]
-
ResearchGate. (2013, March 14). Synthesis of Asymmetric Azines. Available from: [Link]
-
Land of Chemistry. (2023, February 2). Reaction of Acetone with Hydrazine| Acetone Hydrazone|Carbony Compounds| Organic Chemsitry|Class-12. YouTube. Available from: [Link]
-
ResearchGate. Effect of temperature on the hydrazone formation. Available from: [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available from: [Link]
-
Wikipedia. Acetone azine. Available from: [Link]
-
Klick, S., et al. (2006). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 470-476. Available from: [Link]
-
Science.gov. ph-sensitive hydrazone bond: Topics. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Available from: [Link]
-
Guo, X., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 28(8), 1864-1876. Available from: [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available from: [Link]
-
Wikipedia. Acetone hydrazone. Available from: [Link]
-
ResearchGate. Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. Available from: [Link]
-
DergiPark. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Available from: [Link]
-
Gholampour, N., et al. (2021). Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors. Scientific Reports, 11(1), 19339. Available from: [Link]
-
Al-Raqa, S. Y., et al. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances, 4(94), 52067-52084. Available from: [Link]
Sources
- 1. Acetone azine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Hydralazine vs. Hydralazine Acetone Hydrazone: A Comparative Guide to Biological Activity
For decades, hydralazine has been a staple in the clinical management of hypertension, valued for its direct vasodilatory effects. However, emerging research has unveiled a second, compelling facet of its biological profile: epigenetic modulation and anticancer activity. This has spurred renewed interest in its chemical structure and that of its metabolites. Among these, hydralazine acetone hydrazone—a product of in vivo metabolism—presents a fascinating case study. Is it merely a metabolic byproduct, or does this derivatization alter or enhance the parent drug's activity?
This guide provides an in-depth, objective comparison of the biological activities of hydralazine and its acetone hydrazone derivative. We will dissect their mechanisms, compare their performance based on published experimental data, and provide detailed protocols for researchers seeking to investigate these compounds in their own work.
From Vasodilator to Epigenetic Modulator: The Dual Identity of Hydralazine
Hydralazine (1-hydrazinylphthalazine) is a direct-acting smooth muscle relaxant, exerting its antihypertensive effect primarily on arterioles.[1] Its classical mechanism, while not fully elucidated, is understood to involve the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[1] This reduction in intracellular calcium availability leads to smooth muscle relaxation, decreased peripheral resistance, and a subsequent drop in blood pressure.[1]
More recently, a distinct and equally significant mechanism has been identified: hydralazine acts as a non-nucleoside DNA methyltransferase (DNMT) inhibitor.[2][3] By inhibiting the enzymes that add methyl groups to DNA, hydralazine can reverse the epigenetic silencing of tumor suppressor genes.[2][4] This property underlies its repositioning as a potential anticancer agent, capable of inducing apoptosis and causing DNA damage in cancer cells.[4]
The Derivative in Focus: Hydralazine Acetone Hydrazone
Hydralazine acetone hydrazone is formed by the condensation reaction of hydralazine with acetone. This reaction occurs endogenously, making it a known human metabolite of hydralazine.[1][5] The core scientific question is whether this structural modification—the addition of an isopropylidene group to the terminal nitrogen of the hydrazine moiety—confers a unique biological activity profile or simply creates a prodrug that reverts to the parent compound.
Chemical Transformation
The formation of hydralazine acetone hydrazone from hydralazine is a straightforward condensation reaction. The nucleophilic hydrazine group of hydralazine attacks the electrophilic carbonyl carbon of acetone, followed by the elimination of a water molecule to form the hydrazone.
Caption: Synthesis of Hydralazine Acetone Hydrazone.
Comparative Analysis I: Vasodilator and Antihypertensive Activity
The primary pharmacological effect of hydralazine is vasodilation. Comparative studies reveal a complex and intriguing picture regarding the activity of its acetone hydrazone metabolite.
In Vitro Evidence: Intrinsic and Potentially Superior Activity
Direct investigation of vascular smooth muscle effects using ex vivo models like wire myography provides the cleanest comparison of intrinsic activity. A key study utilized isolated strips of rabbit aorta pre-constricted with potassium chloride (KCl) to assess the relaxant properties of both compounds.[6][7]
The results indicated that hydralazine acetone hydrazone possesses intrinsic vasodilator activity that is significantly greater than that of the parent hydralazine molecule at concentrations above the threshold.[6][7] While the initial threshold concentrations for inducing relaxation were similar, the dose-response curve for the acetone hydrazone was steeper, indicating greater efficacy at higher concentrations.[6] Another study found that the acetone hydrazone was tenfold more potent than hydralazine at inhibiting potassium-induced vasoconstriction in a rat mesenteric arterial bed.[8]
| Compound | Vasodilation Threshold Concentration (Rabbit Aorta)[6] |
| Hydralazine | 11.89 ± 4.5 x 10⁻⁵ M |
| Hydralazine Acetone Hydrazone | 9.7 ± 4.6 x 10⁻⁵ M |
This data demonstrates that under controlled in vitro conditions, preventing metabolic conversion, the acetone hydrazone is a potent vasodilator in its own right.
In Vivo Evidence: The Prodrug Hypothesis
In contrast to the in vitro findings, studies in living organisms suggest that the hypotensive effects of hydralazine acetone hydrazone are primarily, if not entirely, due to its metabolic conversion back to hydralazine.[5]
In a study using hypertensive rabbits, both compounds produced a dose-dependent reduction in blood pressure. However, the potency of hydralazine acetone hydrazone was only about 20% that of hydralazine.[5] Crucially, administration of the acetone hydrazone led to sustained plasma concentrations of hydralazine metabolites, demonstrating that it is hydrolyzed in vivo to yield the parent drug.[5][9] The authors concluded that the observed hypotensive effect of the hydrazone could be fully explained by the amount of hydralazine generated after administration.[5]
Synthesizing the Evidence
This apparent contradiction highlights the critical difference between in vitro and in vivo pharmacology.
-
Expertise & Experience Insight: The in vitro data tell us what the molecule is capable of at the tissue level, revealing a potent intrinsic activity for the acetone hydrazone.[6][8] The in vivo data show what actually happens in a complex biological system with metabolic processes. The rapid back-conversion suggests that hydralazine acetone hydrazone may act as a prodrug, with its own intrinsic activity being masked or supplemented by the release of the more pharmacokinetically established parent compound.[5] The slower onset of action observed for the hydrazone in vivo further supports the idea of a gradual release of active hydralazine.[9]
Comparative Analysis II: Anticancer Activity
While direct comparative cytotoxicity data between hydralazine and its acetone hydrazone is scarce in the literature, we can infer a strong scientific rationale for investigating the derivative based on the known mechanisms of the parent compound and the broader class of hydrazones.
Hydralazine's Anticancer Mechanism
Hydralazine's anticancer effects are rooted in its epigenetic activity. By inhibiting DNMTs, it can reactivate tumor suppressor genes that have been silenced by promoter hypermethylation.[2][4] This can lead to:
-
Induction of Apoptosis: Reactivation of pro-apoptotic genes can trigger programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: Restored expression of cell cycle regulators can halt uncontrolled proliferation.
-
DNA Damage: Hydralazine has also been shown to induce DNA strand breaks, further contributing to its cytotoxic effects.[4]
Hydralazone Acetone Hydrazone: A Rational Derivative for Cancer Research
The hydrazone moiety (R₁R₂C=NNR₃R₄) is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting potent anticancer properties.[10][11][12] The rationale for synthesizing and testing the acetone hydrazone of hydralazine in a cancer context is threefold:
-
Modulating Lipophilicity: The addition of the isopropylidene group increases the molecule's lipophilicity compared to hydralazine. This can alter its ability to cross cell membranes, potentially leading to improved intracellular accumulation and greater target engagement with DNMTs in the nucleus.
-
Bioavailability and Stability: The hydrazone may possess different metabolic stability and pharmacokinetic properties than hydralazine, potentially serving as a more stable prodrug that delivers active hydralazine to the tumor site.
-
Novel Target Interactions: While likely sharing the DNMT inhibition mechanism, the altered shape and electronics of the hydrazone could lead to interactions with other cellular targets, potentially resulting in a synergistic or novel cytotoxic effect.
Given that hydralazine itself shows limited growth-inhibitory properties in many cancer cell lines when used alone, derivatization is a logical next step to enhance its potency.[2]
Experimental Protocols for Comparative Assessment
To facilitate further research in this area, we provide detailed, self-validating protocols for the key assays discussed.
Protocol 1: Ex Vivo Assessment of Vasodilator Activity via Wire Myography
This protocol allows for the direct measurement of isometric tension in isolated arterial segments, providing a quantitative comparison of the intrinsic vasodilator properties of the two compounds.
Caption: Workflow for Wire Myography Vasodilation Assay.
Causality and Self-Validation:
-
Why use KCl for pre-constriction? KCl causes depolarization-induced contraction by opening voltage-gated Ca²⁺ channels, providing a strong, reproducible, and endothelium-independent contraction. This ensures you are measuring a direct effect on the smooth muscle.
-
Why a "wake-up" protocol? The dissection and mounting process can temporarily stun the tissue. A wake-up protocol involving stimulation with a high-K⁺ solution ensures the vessel is viable and responsive before the main experiment begins.[13]
-
Trustworthiness: The protocol is self-validating. A vessel that does not show a robust and stable contraction to the pre-constricting agent should be excluded. A positive control (e.g., sodium nitroprusside) can be used to confirm the tissue's capacity for maximal relaxation. Comparing paired strips from the same animal (one for each compound) minimizes biological variability.[6]
Protocol 2: In Vitro Assessment of Cytotoxicity via MTT Assay
This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of mitochondria. It provides a quantitative measure of a compound's cytotoxic or cytostatic effects.
Caption: Workflow for MTT Cell Viability Assay.
Causality and Self-Validation:
-
Why incubate for 24h before treatment? This allows the cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring that the measured effect is on proliferation and viability, not on cell attachment.
-
Why use a solubilization step? The formazan product of MTT reduction is an insoluble crystal. The solubilizing agent dissolves these crystals, creating a homogenous colored solution necessary for accurate absorbance reading.
-
Trustworthiness: The inclusion of multiple controls is critical. The "untreated" control represents 100% viability, while the "vehicle" control (the solvent used to dissolve the drugs, like DMSO) ensures that the solvent itself is not toxic at the concentrations used. A positive control (e.g., a known cytotoxic drug like doxorubicin) validates that the assay system is working correctly.[14]
Conclusion and Future Directions
The comparison between hydralazine and its acetone hydrazone derivative reveals a nuanced relationship between chemical structure and biological function.
In the context of vasodilation , the acetone hydrazone demonstrates potent intrinsic activity in vitro, even surpassing the parent compound in some assays.[6][8] However, its in vivo hypotensive effect appears to be largely dependent on its conversion back to hydralazine, positioning it as a potential prodrug.[5] This dual character warrants further pharmacokinetic studies to determine if the intrinsic activity of the hydrazone contributes to the overall therapeutic effect.
In the realm of oncology , the acetone hydrazone remains an under-investigated but highly promising derivative. The established anticancer mechanisms of hydralazine, combined with the proven utility of the hydrazone scaffold in drug design, provides a compelling rationale for its direct comparative evaluation.[4][10] Future studies should focus on direct cytotoxicity comparisons (IC₅₀ values) across various cancer cell lines and mechanistic studies to determine if the derivatization enhances DNMT inhibition or confers novel anticancer properties.
For researchers, the path forward is clear. The derivatization of a well-known drug like hydralazine opens new avenues for optimizing its therapeutic window, be it for cardiovascular disease or for its emerging role in epigenetic cancer therapy.
References
-
Barron, K., et al. (1977). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. British Journal of Pharmacology, 61(3), 345–349. [Link]
-
Wikipedia contributors. (2024). Hydralazine. Wikipedia, The Free Encyclopedia. [Link]
-
Talseth, T., et al. (1982). Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of Cardiovascular Pharmacology, 4(3), 370-374. [Link]
-
Haegele, K. D., et al. (1978). Identification of hydrallazine and hydrallazine hydrazone metabolites in human body fluids and quantitative in vitro comparisons of their smooth muscle relaxant activity. British Journal of Clinical Pharmacology, 5(6), 489–494. [Link]
-
PubChem. (n.d.). Hydralazine. National Center for Biotechnology Information. [Link]
-
Segura-Pacheco, B., et al. (2007). Hydralazine target: From blood vessels to the epigenome. Journal of Translational Medicine, 5, 20. [Link]
-
Vanhoutte, P. M., et al. (2017). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Journal of Physiology-Heart and Circulatory Physiology, 312(1), H1-H13. [Link]
-
McLean, A. J., et al. (1978). Study of in vitro effects of hydralazine metabolites--comparative evaluation of products of hydroxylation, hydrolysis and conjugation. Archives Internationales de Pharmacodynamie et de Thérapie, 235(1), 19-25. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. PMC - PubMed Central. [Link]
-
ResearchGate. (2007). Hydralazine target: From blood vessels to the epigenome. [Link]
-
McLean, A. J., et al. (1978). Study of in vitro effects of hydralazine metabolites--comparative evaluation of products of hydroxylation, hydrolysis and conjugation. Archives Internationales de Pharmacodynamie et de Thérapie, 235(1), 19-25. [Link]
-
Frontiers Media S.A. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. [Link]
-
ClinPGx. (n.d.). Hydralazine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]
-
REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). REPROCELL Inc. [Link]
-
DMT. (n.d.). EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. DMT A/S. [Link]
-
ACS Publications. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]
-
Larraya, C., et al. (2015). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. Oncotarget, 6(22), 19047–19062. [Link]
-
MDPI. (2021). Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. International Journal of Molecular Sciences. [Link]
-
protocols.io. (2023). MTT (Assay protocol). F1000Research. [Link]
-
Williams, G. M., et al. (1984). Genotoxicity of the antihypertensive drugs hydralazine and dihydralazine. Mutation research, 136(3), 159-165. [Link]
-
ResearchGate. (2018). Effects of hydralazine on DNA methylation and DNA methyltransferase activity. [Link]
-
Frontiers Media S.A. (2022). Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques. Frontiers in Physiology. [Link]
-
McLean, A. J., et al. (1981). Hydralazine and its metabolites: in vitro and in vivo activity in the rat. Journal of Cardiovascular Pharmacology, 3(5), 953-963. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
ResearchGate. (2024). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
McLean, A. J., et al. (1983). Endogenous generation of hydralazine from labile hydralazine hydrazones. Journal of Pharmacology and Experimental Therapeutics, 224(3), 633-638. [Link]
-
Gautam, D., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(22), 19573–19586. [Link]
-
Oie, S., et al. (1989). Pharmacokinetics and biotransformation of hydralazine acetone hydrazone, a metabolite of hydralazine, in the rat. Journal of Pharmacobio-Dynamics, 12(11), 697-705. [Link]
-
Chazan, B. I., et al. (1986). Comparative study of endralazine and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic. Current Medical Research and Opinion, 10(3), 150-158. [Link]
-
ResearchGate. (2016). A review on the clinical pharmacokinetics of hydralazine. [Link]
-
Griffiths, K., & Madhani, M. (2022). The Use of Wire Myography to Investigate Vascular Tone and Function. ResearchGate. [Link]
-
Bosan, W. S., & Shank, R. C. (1986). Hydralazine and other hydrazine derivatives and the formation of DNA adducts. Toxicology and applied pharmacology, 82(2), 299-309. [Link]
-
Dr.Oracle. (2025). What are the pharmacokinetics of hydralazine?. [Link]
Sources
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydralazine and its metabolites: in vitro and in vivo activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dmt.dk [dmt.dk]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Hypotensive Effects of Hydralazine and its Metabolite, Hydralazine Acetone Hydrazone
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of antihypertensive therapeutics, hydralazine has long been a noteworthy direct-acting vasodilator. Its clinical utility, however, is accompanied by a complex metabolic profile, giving rise to several derivatives, including Hydralazine Acetone Hydrazone (HAH). This guide offers an in-depth, objective comparison of the hypotensive effects of hydralazine and HAH, synthesizing available experimental data to inform preclinical and clinical research. While in vitro studies suggest a potent vasodilatory action for HAH, in vivo evidence points towards a more nuanced role as a prodrug of its parent compound.
Unraveling the Chemical and Pharmacological Relationship
Hydralazine, a phthalazine derivative, exerts its hypotensive effect by directly relaxing arterial smooth muscle, leading to a decrease in peripheral resistance.[1][2] One of its metabolic pathways involves the formation of hydrazones, with Hydralazine Acetone Hydrazone being a prominent metabolite.[2] This chemical relationship has prompted investigations into whether HAH possesses intrinsic pharmacological activity or merely serves as a metabolic byproduct.
Mechanism of Action: A Tale of Two Potencies
The vasodilatory mechanism of hydralazine, while not fully elucidated, is understood to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[2] This interference with calcium mobilization, a critical step in muscle contraction, leads to vasodilation.[1]
Interestingly, in vitro studies on isolated rabbit aorta strips have demonstrated that Hydralazine Acetone Hydrazone also produces a dose-dependent relaxation of vascular smooth muscle.[3] In fact, this research indicated that the magnitude of the effect of HAH was greater than that of hydralazine at concentrations above the threshold, suggesting a significant intrinsic activity on vascular smooth muscle.[3]
However, the narrative shifts when moving from the controlled environment of in vitro experiments to the complexity of a living organism.
In Vivo Hypotensive Effects: The Prodrug Hypothesis
Direct comparative studies in animal models have revealed a different perspective on the hypotensive effects of HAH. In a study conducted on conscious hypertensive rabbits, both hydralazine and HAH elicited a dose-dependent decrease in blood pressure.[4] Critically, the potency of HAH was found to be approximately 20% of that of hydralazine.[4] This in vivo study also provided compelling evidence for the back-conversion of HAH to hydralazine, suggesting that HAH functions as a prodrug.[4] The hypotensive effect of HAH could be entirely explained by its in vivo hydrolysis to the parent hydralazine compound.[4]
Further supporting this, research in normotensive rats demonstrated that while hydralazine's hydrazone metabolites, including the acetone hydrazone, did exhibit a hypotensive effect at high doses (10 mg/kg), their potency was significantly lower than that of hydralazine.[5] This study concluded that the contribution of these hydrazones to the overall vasodilatory properties of hydralazine is likely partial or negligible, with the hypotensive effect primarily attributable to the concentration of free hydralazine.[5]
This discrepancy between in vitro and in vivo findings underscores the critical importance of whole-organism studies in pharmacological evaluation. The greater in vitro effect of HAH may be due to factors such as membrane permeability or direct interaction with cellular components that do not translate to a superior hypotensive effect in a complex physiological system where metabolic conversion plays a pivotal role.
Comparative Data Summary
| Compound | In Vitro Effect on Vascular Smooth Muscle | In Vivo Hypotensive Potency (vs. Hydralazine) | Primary Mechanism of In Vivo Action |
| Hydralazine | Direct vasodilation[3] | 1.0 (Reference) | Direct relaxation of arterial smooth muscle[1][2] |
| Hydralazine Acetone Hydrazone | Greater magnitude of effect than hydralazine[3] | ~0.2[4] | Prodrug; conversion to hydralazine[4] |
Experimental Protocols for In Vivo Evaluation
To rigorously assess the comparative hypotensive effects of hydralazine and Hydralazine Acetone Hydrazone, a well-controlled in vivo study is paramount. The following is a detailed, step-by-step methodology based on established protocols for evaluating antihypertensive agents in rodent models.
Objective:
To compare the dose-dependent hypotensive effects of intravenously administered hydralazine and Hydralazine Acetone Hydrazone in a hypertensive rat model.
Animal Model:
Spontaneously Hypertensive Rats (SHR) are a well-validated and commonly used model for genetic hypertension.[6] Alternatively, a surgically induced hypertensive model, such as the two-kidney, one-clip (2K1C) model, can be employed.[7]
Materials:
-
Spontaneously Hypertensive Rats (male, 8-12 weeks old)[6]
-
Hydralazine hydrochloride
-
Hydralazine Acetone Hydrazone
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane)
-
Catheters for intravenous administration and direct blood pressure measurement
-
Blood pressure transducer and data acquisition system[8]
-
Animal restrainers (for conscious measurements, if applicable)[8]
Experimental Workflow Diagram:
Caption: Workflow for in vivo comparison of hypotensive agents.
Step-by-Step Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
House the SHRs in a controlled environment for at least one week to acclimatize them to the facility and handling procedures.
-
Measure and record baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or implanted telemetry system for several days to establish a stable baseline.[8]
-
-
Surgical Preparation (for direct blood pressure measurement):
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Surgically implant a catheter into the femoral or carotid artery for direct and continuous blood pressure measurement.
-
Implant a second catheter into the femoral or jugular vein for intravenous drug administration.
-
Allow the animals to recover from surgery for 24-48 hours.
-
-
Drug Preparation and Administration:
-
Experimental Protocol:
-
On the day of the experiment, allow the conscious and restrained (if not using telemetry) rat to stabilize for at least 30 minutes.
-
Record a stable pre-dose baseline blood pressure for 15-30 minutes.
-
Administer a single intravenous bolus of the vehicle (saline), hydralazine, or HAH. A crossover design where each animal receives all treatments on different days is recommended to reduce inter-animal variability.
-
Continuously record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate for a period of 2-4 hours post-administration.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from the pre-dose baseline at various time points after drug administration.
-
Construct dose-response curves for both hydralazine and HAH by plotting the maximum change in MAP against the logarithm of the dose.
-
Determine the ED50 (the dose that produces 50% of the maximal response) for each compound.
-
Statistically analyze the data using appropriate methods, such as a two-way ANOVA, to compare the effects of the different treatments and doses.
-
Signaling Pathway and Prodrug Conversion
Caption: Prodrug conversion and mechanism of action.
Conclusion and Future Directions
The available evidence strongly suggests that while Hydralazine Acetone Hydrazone exhibits potent in vitro vasodilatory activity, its in vivo hypotensive effects are primarily due to its conversion to the parent compound, hydralazine. Therefore, HAH is best characterized as a prodrug of hydralazine. This distinction is crucial for drug development professionals, as it indicates that efforts to enhance the therapeutic profile of hydralazine by modifying it into its acetone hydrazone form may not yield a more potent hypotensive agent in a clinical setting.
Future research should focus on a detailed pharmacokinetic analysis of HAH to fully understand the rate and extent of its conversion to hydralazine in different species and disease models. Such studies would provide a more complete picture of its potential as a therapeutic agent and inform the design of future hydralazine derivatives with improved pharmacological properties.
References
-
Talseth, T., McNay, J. L., & Haegele, K. D. (1982). Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of Cardiovascular Pharmacology, 4(3), 370–374. [Link]
-
Clementi, E., & Fumagalli, G. (1994). Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. Journal of Cardiovascular Pharmacology, 24(5), 709–715. [Link]
-
VCA Animal Hospitals. (n.d.). Hydralazine. Retrieved from [Link]
-
McNay, J. L., & Haegele, K. D. (1982). Endogenous generation of hydralazine from labile hydralazine hydrazones. Journal of Pharmacology and Experimental Therapeutics, 223(3), 690–694. [Link]
-
van der Vliet, J. A., Donker, A. J., & Wenting, G. J. (1987). Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats. Journal of Cardiovascular Pharmacology, 10(4), 438–444. [Link]
-
Wikipedia. (2024). Hydralazine. Retrieved from [Link]
-
Ueno, T., Umeda, T., & Sato, T. (1984). Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats. Journal of Pharmacobio-Dynamics, 7(11), 817–824. [Link]
-
Parasuraman, S., & Raveendran, R. (2012). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Journal of Pharmacology & Pharmacotherapeutics, 3(3), 253–257. [Link]
-
Sheiner, L. B., & Benet, L. Z. (1985). Hydralazine dose-response curve analysis. Clinical Pharmacology and Therapeutics, 38(6), 704–711. [Link]
-
ResearchGate. (n.d.). Experimental procedures and measurement of blood pressure. Retrieved from [Link]
-
Satheeshkumar, A., Atkins, H., Suchartlikitwong, S., & Islam, E. (2021). Hydralazine use for the management of hypertensive crises in a medical intensive care unit. The Southwest Respiratory and Critical Care Chronicles, 9(39), 23–29. [Link]
-
Comstock, J. P., & Sipes, I. G. (1980). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. Journal of Pharmacology and Experimental Therapeutics, 215(2), 398–403. [Link]
-
United Nations Population Fund. (n.d.). Hydralazine. Retrieved from [Link]
-
Shepherd, A. M., Ludden, T. M., McNay, J. L., & Lin, M. S. (1980). Effect of oral dose size on hydralazine kinetics and vasodepressor response. Clinical Pharmacology and Therapeutics, 28(6), 804–811. [Link]
-
PharmGKB. (n.d.). Hydralazine Pathway, Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinical response to hydralazine varies by time of administration. Retrieved from [Link]
-
Dr. Oracle. (2025). What are the pharmacokinetics of hydralazine?. Retrieved from [Link]
-
Drugs.com. (2025). Hydralazine Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]
-
Ludden, T. M., Shepherd, A. M., & McNay, J. L. (1982). Clinical pharmacokinetics and therapeutic use of hydralazine in congestive heart failure. Clinical Pharmacokinetics, 7(3), 185–205. [Link]
Sources
- 1. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Hydralazine Acetone Hydrazone and Other Key Metabolites for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of hydralazine acetone hydrazone to other significant metabolites of the vasodilator drug hydralazine. Synthesizing technical data with practical insights, this document is intended to be a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Clinical Significance and Metabolic Complexity of Hydralazine
Hydralazine, a direct-acting vasodilator, has been a cornerstone in the management of hypertension and heart failure for decades.[1] Its therapeutic efficacy is, however, paralleled by a complex metabolic profile and the risk of adverse effects, most notably a drug-induced lupus syndrome.[2][3] Understanding the biotransformation of hydralazine is paramount for elucidating its complete pharmacological and toxicological profile. The parent drug undergoes extensive hepatic metabolism, leading to a variety of derivatives, including acetylated compounds, hydroxylated products, and hydrazones formed by reaction with endogenous ketones and keto-acids.[4][5]
Among these, hydralazine acetone hydrazone (HAH) emerges as a significant metabolite. This guide will focus on a detailed comparison of HAH with other key hydralazine metabolites, namely hydralazine pyruvic acid hydrazone (HPH) and the products of N-acetylation, to provide a clearer understanding of their relative contributions to the parent drug's activity and toxicity.
The Metabolic Fate of Hydralazine: A Multifaceted Pathway
Hydralazine's metabolism is multifaceted, influenced significantly by an individual's acetylator phenotype, which is determined by the activity of the N-acetyltransferase 2 (NAT2) enzyme.[6] The primary metabolic routes are:
-
Hydrazone Formation: Hydralazine readily reacts non-enzymatically with endogenous ketones and α-keto acids. Its reaction with acetone forms hydralazine acetone hydrazone (HAH), while its reaction with pyruvic acid yields hydralazine pyruvic acid hydrazone (HPH), a major plasma metabolite.[7]
-
N-acetylation: This enzymatic pathway, catalyzed by NAT2, leads to the formation of N-acetylhydrazinophthalazinone and subsequently 3-methyl-s-triazolo[3,4-a]phthalazine (MTP).[5][8] Individuals are classified as either "slow" or "fast" acetylators, which significantly impacts the plasma concentrations of the parent drug and its acetylated metabolites.[6]
-
Hydroxylation and Glucuronidation: Aromatic hydroxylation of the phthalazine ring, followed by conjugation with glucuronic acid, represents another significant route of elimination.[7]
The interplay of these pathways determines the circulating concentrations of hydralazine and its various metabolites, ultimately influencing both its therapeutic effects and adverse reactions.
Figure 1: Simplified metabolic pathways of hydralazine.
Comparative Pharmacological Activity
While it was once thought that the prolonged therapeutic effect of hydralazine might be due to active metabolites, studies have shown that most metabolites are significantly less potent than the parent compound in lowering blood pressure.[9] However, their effects on vascular smooth muscle can differ in nuanced ways.
Vasodilatory and Hypotensive Effects
Experimental data from studies on rats have demonstrated that hydralazine is a potent inhibitor of noradrenaline-induced vasoconstriction. In contrast, its metabolites, including HAH and HPH, are substantially less active in this regard.[9]
Interestingly, when examining potassium-induced vasoconstriction, a different pattern emerges. Both HAH and 9-hydroxy-3-methyl-s-triazolo-(3.4-a)phthalazine were found to be more potent than hydralazine itself.[9] This suggests that while the metabolites may not be major contributors to the overall antihypertensive effect, they possess intrinsic activity on vascular smooth muscle that is mechanistically distinct from the parent drug.[9][10]
| Compound | Relative Hypotensive Potency (in vivo, rat model) vs. Hydralazine |
| Hydralazine | 1 (Reference) |
| Hydralazine Acetone Hydrazone (HAH) | 6 to 10-fold less active[9] |
| Hydralazine Pyruvic Acid Hydrazone (HPH) | 14 to 33-fold less active[9] |
| 3-Methyl-s-triazolo[3,4-a]phthalazine (MTP) | Inactive at tested doses[1] |
Table 1: Comparative in vivo hypotensive potency of hydralazine and its major metabolites.
In Vitro Effects on Arterial Smooth Muscle
Studies on isolated rabbit aortic strips have provided further insights into the direct vascular effects of these metabolites. Both hydralazine and HAH produce dose-dependent relaxation of potassium-induced contractions.[10] Notably, at concentrations above the threshold, HAH demonstrates a greater magnitude of effect than hydralazine, indicating it has significant intrinsic activity on vascular smooth muscle that is independent of its conversion back to the parent drug.[10]
Physicochemical Properties and Pharmacokinetics: A Comparative Overview
The structural modifications during metabolism lead to distinct physicochemical properties that influence the absorption, distribution, metabolism, and excretion (ADME) of each metabolite.
| Parameter | Hydralazine | Hydralazine Acetone Hydrazone (HAH) | Hydralazine Pyruvic Acid Hydrazone (HPH) |
| Formation | Parent Drug | Non-enzymatic reaction with acetone[7] | Non-enzymatic reaction with pyruvic acid[7] |
| Stability (in vitro) | Unstable in plasma[11] | Unstable[1] | More readily formed and relatively stable[1] |
| Pharmacokinetics | Subject to extensive first-pass metabolism[11] | Larger elimination rate constant and smaller apparent volume of distribution than hydralazine (in rats)[1] | Possesses a longer half-life than hydralazine[7] |
| Back-conversion to Hydralazine | - | Some back-conversion occurs | No significant back-conversion[7] |
Table 2: Comparative properties and pharmacokinetics of hydralazine and its hydrazone metabolites.
The relative instability of HAH compared to HPH is a critical factor in its disposition.[1] In vitro studies have shown that HAH can partially convert back to hydralazine, a property not significantly observed with HPH.[7] This reversible conversion could potentially contribute to the sustained effects of the parent drug.
The Role in Hydralazine-Induced Lupus: An Ongoing Investigation
Hydralazine-induced lupus is a significant clinical concern, particularly in patients who are slow acetylators and receive high doses of the drug.[3][6] The underlying mechanism is thought to involve the formation of reactive metabolites that can act as haptens, triggering an autoimmune response.[2]
While a definitive causal link to a single metabolite has not been established, the metabolic pathways are strongly implicated. The oxidation of hydralazine by activated leukocytes can generate reactive intermediates, such as a putative diazonium salt, which can covalently bind to proteins and potentially initiate an autoimmune cascade.[12]
One study comparing the metabolism of hydralazine in patients with drug-induced lupus to asymptomatic individuals found that a rapid acetylator with lupus excreted significantly higher amounts of phthalazinone, hydrazine, and hydralazine hydrazones.[9] This suggests that an increased metabolic flux through pathways that generate potentially reactive species may be a contributing factor. However, further research is needed to delineate the specific roles of HAH and other metabolites in the pathogenesis of this adverse drug reaction.
Experimental Protocols for the Analysis of Hydralazine and its Metabolites
The accurate quantification of hydralazine and its metabolites in biological matrices is challenging due to the inherent instability of the parent compound and some of its derivatives.[11] High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.
Workflow for HPLC Analysis of Hydralazine Metabolites in Plasma
Figure 2: General workflow for the analysis of hydralazine metabolites by HPLC.
Detailed HPLC-UV Methodology
The following protocol is a representative method for the simultaneous determination of hydralazine and its hydrazone metabolites.
1. Sample Preparation and Derivatization:
-
Rationale: Due to the rapid degradation of hydralazine in plasma, immediate derivatization is crucial to form a stable product for accurate quantification.
-
Procedure:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate the plasma.
-
To 1 mL of plasma, add an internal standard (e.g., 4-methylhydralazine) and a derivatizing agent (e.g., p-anisaldehyde in methanol).
-
Vortex briefly to ensure thorough mixing.
-
2. Extraction:
-
Rationale: To remove interfering substances from the plasma matrix and concentrate the analytes.
-
Procedure:
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., a mixture of heptane, methylene chloride, and isopentyl alcohol).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
3. HPLC Analysis:
-
Rationale: To separate the derivatized analytes and quantify them based on their absorbance.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the derivatized analytes (e.g., 295 nm).
-
Quantification: Construct a standard curve using known concentrations of derivatized standards and the internal standard.
-
Conclusion
Hydralazine acetone hydrazone is a pharmacologically active metabolite of hydralazine with distinct properties compared to the parent drug and other metabolites like hydralazine pyruvic acid hydrazone. While it is a less potent systemic hypotensive agent than hydralazine, its greater in vitro activity on potassium-induced vasoconstriction suggests a different mechanism of action on vascular smooth muscle.
The relative instability and potential for back-conversion to hydralazine are key features of HAH's pharmacokinetic profile. The role of HAH and other metabolites in the immunotoxicity of hydralazine, particularly in the context of drug-induced lupus, remains an area of active investigation. A deeper understanding of the comparative toxicology of these metabolites is essential for developing safer antihypertensive therapies. The experimental protocols outlined in this guide provide a framework for researchers to further explore the complex pharmacology and toxicology of hydralazine and its metabolic products.
References
-
Timbrell, J. A., Facchini, V., Harland, S. J., & Mansilla-Tinoco, R. (1984). Hydralazine-induced lupus: is there a toxic metabolic pathway? European Journal of Clinical Pharmacology, 27(5), 555–559. [Link]
-
McLean, A. J., Haegele, K. D., & McNay, J. L. (1978). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. British Journal of Clinical Pharmacology, 5(4), 345–349. [Link]
-
ResearchGate. (n.d.). Proposed metabolism of hydralazine (H). [Link]
-
Cureus. (2019). Clinical Characteristics of Hydralazine-induced Lupus. Cureus, 11(6), e4979. [Link]
-
Handler, J. (2012). Hydralazine‐Induced Lupus Erythematosus: What is the Mechanism? The Journal of Clinical Hypertension, 14(7), 496-496. [Link]
-
Ogiso, T., Iwaki, M., & Ito, Y. (1987). Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats. Journal of Pharmacobio-Dynamics, 10(9), 457–465. [Link]
-
National Center for Biotechnology Information. (2018). Hydralazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
PharmGKB. (n.d.). Hydralazine Pathway, Pharmacokinetics. [Link]
-
Hindawi. (2014). Hydralazine Induced Lupus Syndrome Presenting with Recurrent Pericardial Effusion and a Negative Antinuclear Antibody. Case Reports in Medicine, 2014, 1-4. [Link]
-
Chavez-Blanco, A., Perez-Cardenas, E., Taja-Chayeb, L., & Dueñas-Gonzalez, A. (2006). Hydralazine target: From blood vessels to the epigenome. Journal of Translational Medicine, 4(1), 10. [Link]
-
Southern Medical Journal. (2001). Hydralazine-induced Lupus. Southern Medical Journal, 94(10), 973-975. [Link]
-
ResearchGate. (n.d.). Proposed metabolism of hydralazine (H). [Link]
-
Wikipedia. (n.d.). Hydralazine. [Link]
-
Lima, J. J., Thomas, C. D., & Mason, B. J. (2018). Genotype-guided hydralazine therapy. American Journal of Health-System Pharmacy, 75(18), 1384-1391. [Link]
-
Southern Medical Journal. (2001). Hydralazine-induced Lupus. Southern Medical Journal, 94(10), 973-975. [Link]
-
Ludden, T. M., McNay, J. L., Shepherd, A. M., & Lin, M. S. (1982). Clinical pharmacokinetics of hydralazine. Clinical pharmacokinetics, 7(3), 185–205. [Link]
-
ResearchGate. (n.d.). Mass spectra of derivatization products of hydrazine. [Link]
-
Handler, J. (2012). Hydralazine‐Induced Lupus Erythematosus: What is the Mechanism? The Journal of Clinical Hypertension, 14(7), 496-496. [Link]
-
Hofstra, A. H., & Uetrecht, J. P. (1993). Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils. Chemical research in toxicology, 6(4), 548–553. [Link]
Sources
- 1. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hydralazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hydralazine Induced Lupus Syndrome Presenting with Recurrent Pericardial Effusion and a Negative Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Genotype-guided hydralazine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hydralazine-induced lupus: is there a toxic metabolic pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of Hydralazine Acetone Hydrazone
Introduction: Beyond Vasodilation
Hydralazine, a long-established antihypertensive agent, has garnered renewed interest for its potential applications beyond cardiovascular medicine, particularly in oncology.[1][2][3] Its ability to induce epigenetic modifications and trigger apoptosis in cancer cells has opened new avenues for drug development.[1] A promising strategy to enhance the therapeutic index of existing drugs is the synthesis of derivatives, such as hydrazones. Hydrazones are a versatile class of compounds known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]
This guide focuses on a specific derivative, Hydralazine Acetone Hydrazone (HAH), a metabolite of hydralazine.[8][9] While early research confirmed its intrinsic activity on vascular smooth muscle, this document provides a comprehensive framework for validating its in vitro anticancer efficacy.[9] We will objectively compare its performance against its parent compound, hydralazine, and a standard-of-care chemotherapeutic agent, Cisplatin.
The following sections will detail the strategic selection of assays, provide step-by-step experimental protocols, and present a logical framework for data interpretation, empowering researchers to conduct a robust, self-validating assessment of HAH's potential as a novel therapeutic agent.
Comparative Profiling Strategy: A Three-Pronged Approach
To rigorously evaluate the in vitro efficacy of Hydralazine Acetone Hydrazone (HAH), a multi-faceted approach is essential. Our experimental design is built on a direct comparison between three key agents:
-
Test Article: Hydralazine Acetone Hydrazone (HAH)
-
Parent Compound: Hydralazine
-
Positive Control: Cisplatin (a well-characterized chemotherapeutic agent)
This strategy allows us to discern whether the derivatization of hydralazine into its acetone hydrazone form offers any therapeutic advantage and to benchmark its performance against a clinically relevant standard. The overall validation workflow is depicted below.
Caption: High-level workflow for the in vitro validation of Hydralazine Acetone Hydrazone.
Part 1: Core Efficacy Assessment - Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[10][11]
Underlying Principle: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance of the solution, we can quantify cell viability and, conversely, the cytotoxic effect of a test compound.[11]
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of HAH, Hydralazine, and Cisplatin on a selected cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds (HAH, Hydralazine, Cisplatin) dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Scientist's Note: The optimal seeding density is critical and should be determined empirically to ensure cells are in the logarithmic growth phase at the time of treatment.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of each test compound (e.g., from 0.1 µM to 200 µM) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells) and "untreated control" wells.
-
Incubate for 48 hours. Scientist's Note: The incubation period can be varied (24, 48, 72 hours) to assess time-dependent effects. 48 hours is a standard starting point.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Presentation and Interpretation
The results should be tabulated to clearly present the IC50 values. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Compound | Cell Line | Incubation Time | IC50 (µM) ± SD |
| Hydralazine Acetone Hydrazone | A549 | 48h | [Experimental Value] |
| Hydralazine | A549 | 48h | [Experimental Value] |
| Cisplatin | A549 | 48h | [Experimental Value] |
Part 2: Elucidating the Mechanism of Action
A potent cytotoxic effect is a promising start, but understanding how a compound kills cancer cells is crucial for its development. We will investigate two key cellular processes: apoptosis (programmed cell death) and cell cycle progression.
Apoptosis Induction: The Annexin V/PI Assay
Underlying Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[13] By using both stains, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[14]
Detailed Protocol: Annexin V-FITC/PI Staining
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with HAH.
Materials:
-
Cells treated with the IC50 concentration of each compound for 24 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples immediately by flow cytometry.
-
Data Presentation:
| Treatment (IC50) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| HAH | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| Hydralazine | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| Cisplatin | [Exp. Value] | [Exp. Value] | [Exp. Value] | [Exp. Value] |
Cell Cycle Arrest Analysis
Underlying Principle: Many anticancer drugs exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[16][17] Propidium Iodide (PI) staining can be used to analyze the cell cycle distribution. Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Caption: Hypothetical signaling pathway for HAH-induced cancer cell death.
Detailed Protocol: Cell Cycle Analysis by PI Staining
Objective: To determine if HAH induces cell cycle arrest in a specific phase.
Materials:
-
Cells treated with the IC50 concentration of each compound for 24 hours.
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[18]
-
Flow cytometer.
Procedure:
-
Cell Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet and add dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing. This step is critical to prevent cell clumping.[19]
-
Fix for at least 1 hour at 4°C. Scientist's Note: Cells can be stored in ethanol at -20°C for several weeks.[20]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS to rehydrate them.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry, collecting data for at least 10,000 events.
-
Data Presentation:
| Treatment (IC50) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| HAH | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| Hydralazine | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| Cisplatin | [Exp. Value] | [Exp. Value] | [Exp. Value] |
Conclusion and Forward Look
This guide provides a foundational, yet comprehensive, framework for the initial in vitro validation of Hydralazine Acetone Hydrazone as a potential anticancer agent. By systematically comparing its cytotoxicity and mechanism of action to both its parent compound and a clinical standard, researchers can generate the robust, comparative data necessary to justify further investigation.
Positive results from these assays—specifically, a lower IC50 value for HAH compared to hydralazine and evidence of potent apoptosis induction or cell cycle arrest—would strongly support its advancement into more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies. This structured, evidence-based approach is paramount in the rigorous journey of drug discovery and development.
References
-
A review exploring biological activities of hydrazones - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
McLean, A. J., et al. (1978). Study of in vitro effects of hydralazine metabolites--comparative evaluation of products of hydroxylation, hydrolysis and conjugation. Archives Internationales de Pharmacodynamie et de Thérapie. Retrieved January 22, 2026, from [Link]
-
The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Karakus, S., et al. (2024). Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
(PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
(PDF) Biological Activities of Hydrazone Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Cambridge. Retrieved January 22, 2026, from [Link]
-
Brain cancer: An old blood pressure drug may slow tumor growth. (2023, November 25). Medical News Today. Retrieved January 22, 2026, from [Link]
-
Novel Mechanism of Action for Hydralazine. (n.d.). Circulation Research. Retrieved January 22, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 22, 2026, from [Link]
-
FORMULATION DEVELOPMENT, MANUFACTURE AND EVALUATION OF HYDRALAZINE HYDROCHLORIDE MICROSPHERES by Shakemore Tinashe Kangausaru A. (n.d.). CORE. Retrieved January 22, 2026, from [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024, May 22). MDPI. Retrieved January 22, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Babraham Institute. Retrieved January 22, 2026, from [Link]
-
McLean, A. J., et al. (1978). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. PubMed. Retrieved January 22, 2026, from [Link]
-
World's oldest blood pressure drug maybe effective against aggressive brain tumour: Study. (2023, November 18). WION. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Hydrazone Incorporated 1,2,4-triazines as Anticonvulsant Agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Common Blood Pressure Drug Could Slow Growth Of Fast-Growing Cancer. (2023, November 17). iHeart. Retrieved January 22, 2026, from [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024, July 30). MDPI. Retrieved January 22, 2026, from [Link]
-
Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2026, from [Link]
-
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (n.d.). OMICS International. Retrieved January 22, 2026, from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 22, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2022, November 12). Boster Bio. Retrieved January 22, 2026, from [Link]
Sources
- 1. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain cancer: An old blood pressure drug may slow tumor growth [medicalnewstoday.com]
- 3. iheart.com [iheart.com]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Study of in vitro effects of hydralazine metabolites--comparative evaluation of products of hydroxylation, hydrolysis and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
A Comparative Analysis of Hydralazine Acetone Hydrazone and Other Hydrazone Compounds: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the hydrazone scaffold (-C=N-NH-) stands out as a versatile pharmacophore, giving rise to a plethora of compounds with a wide spectrum of biological activities.[1][2][3] Among these, Hydralazine, a well-established antihypertensive agent, and its derivatives have been a subject of continuous investigation. This guide provides a comprehensive comparative analysis of Hydralazine Acetone Hydrazone (HAH), a metabolite of Hydralazine, with other notable hydrazone compounds, focusing on their antihypertensive and anticancer properties. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a critical resource for researchers in the field.
The Significance of the Hydrazone Moiety
The unique chemical nature of the hydrazone group, characterized by the presence of an azomethine proton (-NHN=CH-), imparts a remarkable versatility to these molecules.[1][3] This functional group can participate in various biological interactions, leading to a broad range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and, most notably for this guide, antihypertensive and anticancer activities.[1][2][3] The ease of synthesis, typically through the condensation of a hydrazine with an aldehyde or ketone, further enhances their appeal as a template for drug design and discovery.[4][5]
Antihypertensive Activity: A Comparative Perspective
Hydralazine has long been used as a direct-acting vasodilator for the treatment of hypertension.[6] Its mechanism of action involves the relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance.[7] Hydralazine Acetone Hydrazone (HAH) is a known metabolite of hydralazine and has also demonstrated hypotensive effects.[8]
Mechanism of Action: A Tale of Prodrugs and Direct Action
The antihypertensive effect of Hydralazine is attributed to its ability to interfere with calcium ion release within vascular smooth muscle cells, leading to vasodilation.[9] Interestingly, studies have shown that HAH acts as a prodrug, undergoing in-vivo hydrolysis to regenerate the parent hydralazine, which then exerts its pharmacological effect.[8] This back-conversion is a critical aspect of HAH's activity.
In contrast, other classes of hydrazone compounds may exhibit antihypertensive effects through different mechanisms. For instance, some hydrazones act as calcium channel blockers, while others may influence the renin-angiotensin system or possess sympatholytic properties. The diversity of mechanisms underscores the chemical plasticity of the hydrazone scaffold.
Experimental Workflow for Antihypertensive Activity Screening
Caption: Workflow for in-vivo antihypertensive screening.
Comparative Antihypertensive Performance
The following table summarizes the available data on the antihypertensive activity of Hydralazine and its acetone hydrazone derivative. While direct comparative studies with a broad range of other hydrazones are limited, this data provides a valuable point of reference.
| Compound | Animal Model | Dose | Route of Administration | Blood Pressure Reduction | Reference |
| Hydralazine | Hypertensive Patients | 300-600 mg/day | Oral | Mean supine arterial pressure reduced by 15.7 mm Hg | [10] |
| Hydralazine | Spontaneously Hypertensive Rats | Not specified | Not specified | Significant reduction in blood pressure | [11] |
| Hydralazine Acetone Hydrazone (HAH) | Hypertensive Rabbits | Dose-dependent | Intravenous | Potency ratio of HAH to Hydralazine is approx. 0.2 | [8] |
| Cadralazine (a hydrazone derivative) | Hypertensive Patients | Not specified | Oral | Similar reduction in blood pressure to hydralazine | [11] |
| Nitrendipine (a non-hydrazone vasodilator) | Hypertensive Patients | 10-40 mg/day | Oral | Decreased supine blood pressure by 15/10 mm Hg | [12] |
Anticancer Potential: A Burgeoning Field of Hydrazone Research
In recent years, the anticancer properties of hydrazone derivatives have garnered significant attention.[13] Their proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.
Mechanisms of Anticancer Activity
The anticancer efficacy of hydrazones is often linked to their ability to chelate metal ions, which are crucial for the function of various enzymes involved in cell growth and proliferation. Additionally, some hydrazones, such as those derived from isatin, have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest. The structural diversity of hydrazones allows for the fine-tuning of their biological activity and targeting of specific cancer-related pathways.
Hydralazine itself has been investigated for its potential to enhance the efficacy of chemotherapeutic agents, although it shows little to no growth inhibitory effect on its own.[14]
Signaling Pathway of Apoptosis Induction by Anticancer Hydrazones
Caption: Simplified pathway of apoptosis induction.
Comparative Cytotoxicity Data
The following table presents a compilation of IC50 values for Hydralazine and various other hydrazone compounds against different cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydralazine | bEnd.3 (murine brain endothelioma) | 200 | [15] |
| Hydralazine (in combination with Disulfiram) | MCF-7 (Breast Cancer) | 20.03 | [16] |
| Isatin-Hydrazone 4j | MCF-7 (Breast Cancer) | 1.51 ± 0.09 | [17] |
| 2,4-dihydroxy-N'-[(4-nitrophenyl)methylidene]benzohydrazide (21) | LN-229 (Glioblastoma) | 0.77 | [18] |
| Thiobarbiturate-based s-triazine hydrazone | HCT-116 (Colon Cancer) | 1.9 ± 0.4 µg/mL | [13] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-documented experimental protocols are paramount. Below are step-by-step methodologies for key experiments discussed in this guide.
Synthesis of Hydralazine Acetone Hydrazone
This protocol is adapted from general methods for hydrazone synthesis from hydralazine and ketones.[5][19]
Materials:
-
Hydralazine hydrochloride
-
Acetone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Hydralazine hydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the free base of hydralazine with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the hydralazine free base.
-
Dissolve the hydralazine free base (1 equivalent) in ethanol in a round-bottom flask.
-
Add a slight excess of acetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Hydralazine Acetone Hydrazone.
In-Vivo Antihypertensive Activity in Rats
This protocol outlines a general procedure for evaluating the antihypertensive effects of test compounds in a salt-induced hypertension model.
Materials:
-
Wistar rats
-
High-salt diet (e.g., 8% NaCl)
-
Test compounds (Hydralazine Acetone Hydrazone and other hydrazones)
-
Standard antihypertensive drug (e.g., Hydralazine)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Tail-cuff plethysmograph or telemetry system for blood pressure measurement
-
Oral gavage needles
Procedure:
-
Induce hypertension in Wistar rats by feeding them a high-salt diet for a period of 4-6 weeks.
-
Confirm the development of hypertension by measuring systolic blood pressure.
-
Divide the hypertensive rats into groups (n=6-8 per group):
-
Group I: Normal control (normotensive rats on a normal diet)
-
Group II: Hypertensive control (hypertensive rats receiving vehicle)
-
Group III: Standard group (hypertensive rats receiving the standard drug)
-
Group IV, V, etc.: Test groups (hypertensive rats receiving different doses of the test compounds)
-
-
Administer the vehicle, standard drug, or test compounds orally via gavage once daily for a specified period (e.g., 4 weeks).
-
Measure the systolic blood pressure of all rats at regular intervals (e.g., weekly) using a non-invasive tail-cuff method or a telemetry system.
-
At the end of the treatment period, record the final blood pressure and heart rate.
-
Analyze the data to determine the percentage reduction in blood pressure for each treatment group compared to the hypertensive control group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
High-Performance Liquid Chromatography (HPLC) Analysis
This is a general protocol for the analysis of hydralazine and its metabolites, which can be adapted for other hydrazone compounds.[20][21][22]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
-
Standard solutions of the analyte(s) of known concentration
-
Sample solutions (e.g., plasma samples after appropriate extraction, or reaction mixtures)
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is obtained.
-
Prepare standard solutions of the hydrazone compound(s) in the mobile phase at various concentrations to construct a calibration curve.
-
Prepare the sample solutions. For biological samples, a protein precipitation and/or liquid-liquid extraction step may be necessary.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Run the chromatogram and detect the analyte(s) at a suitable wavelength (e.g., determined by UV-Vis spectrophotometry).
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of the hydrazone compound in the samples by comparing the peak areas with the calibration curve.
Conclusion
Hydralazine Acetone Hydrazone, as a metabolite and prodrug of hydralazine, presents an interesting case study within the broader class of hydrazone compounds. Its antihypertensive activity is intrinsically linked to its parent compound. The wider family of hydrazones, however, showcases a remarkable diversity in both antihypertensive and anticancer activities, driven by a range of mechanisms. This guide has provided a comparative overview, supported by experimental data and detailed protocols, to aid researchers in their exploration of this versatile and promising class of compounds. Further research, particularly direct comparative studies, will be crucial to fully elucidate the structure-activity relationships and therapeutic potential of novel hydrazone derivatives.
References
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 104.
- Talseth, T., McNay, J. L., & Haegele, K. D. (1982). Hypotensive effect of the hydralazine--acetone hydrazone in conscious rabbits: evidence for its back-conversion to hydralazine in vivo. Journal of cardiovascular pharmacology, 4(3), 370–374.
- Poli, E., Bianchi, G., & Caravaggi, M. (1985). Comparison of the antihypertensive activity of cadralazine (ISF 2469) and dihydralazine during chronic treatment. International journal of clinical pharmacology, therapy, and toxicology, 23(12), 643–647.
- Hawbecker, B. L., Gladon, R. J., Hitchcock, R. H., Nordeen, D. H., & Wyles, L. R. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(5), 276-281.
- (This reference is not available in the provided search results)
- Coronado-Cervantes, D., Taja-Chayeb, L., Chavez-Blanco, A., & Dueñas-Gonzalez, A. (2006). Antineoplastic effects of the DNA methylation inhibitor hydralazine and the histone deacetylase inhibitor valproic acid in cancer cell lines.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939.
- (This reference is not available in the provided search results)
- (This reference is not available in the provided search results)
- Moulds, R. F., Jauernig, R. A., & Shaw, J. (1981). A comparison of the effects of hydrallazine, diazoxide, sodium nitrite and sodium nitroprusside on human isolated arteries and veins. British journal of clinical pharmacology, 11(1), 57–61.
- (This reference is not available in the provided search results)
- (This reference is not available in the provided search results)
- (This reference is not available in the provided search results)
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. J Phytochem Biochem, 1(104), 2.
- Stilinović, V., Kaitner, B., & Cinčić, D. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm, 22(40), 6736-6748.
- (This reference is not available in the provided search results)
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. S., W-Al-Ansi, A., & Al-Majidi, S. M. (2022). Synthesis, characterization, and in vitro anticancer activity of novel s-triazine-based hydrazone derivatives. Journal of the Iranian Chemical Society, 19(11), 4757-4767.
- Manes, J., Civera, J., & Font, G. (1990). Determination of hydralazine and its main metabolite in human plasma by high-performance liquid chromatography with pre-column derivatization. Journal of chromatography.
- (This reference is not available in the provided search results)
- Sastry, B. S., Prasad, C. V. R., & Sastry, C. S. P. (2000). A validated RP-HPLC method for the estimation of hydralazine hydrochloride in pharmaceutical dosage forms. Indian journal of pharmaceutical sciences, 62(3), 223-225.
- Koch-Weser, J. (1978). Antihypertensive effect of a dopamine beta hydroxylase inhibitor, bupicomide: a comparison with hydralazine. Clinical pharmacology and therapeutics, 24(2), 149–156.
- Popiołek, Ł., & Biernasiuk, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules (Basel, Switzerland), 28(24), 8089.
- Hawbecker, B. L., Gladon, R. J., Hitchcock, R. H., Nordeen, D. H., & Wyles, L. R. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science. v72 n5 (September, 1972), 276-281.
- Lafi, Z., Alshaer, W., Gharaibeh, L., Alqudah, D. A., AlQuaissi, B., Bashaireh, B., ... & Bustanji, Y. (2023). Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. PloS one, 18(9), e0291981.
- (This reference is not available in the provided search results)
- (This reference is not available in the provided search results)
- Lüscher, T. F., & Vanhoutte, P. M. (1986). Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. Journal of pharmacology and experimental therapeutics, 238(1), 89–94.
- (This reference is not available in the provided search results)
- Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
- (This reference is not available in the provided search results)
- (This reference is not available in the provided search results)
- Mabondzo, A., Guy, M., L-Amourette, H., & Barbu, A. (2017). Hydralazine is a Suitable Mimetic Agent of Hypoxia to Study the Impact of Hypoxic Stress on In Vitro Blood-Brain Barrier Model. Cellular and molecular neurobiology, 37(5), 925–933.
- Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules (Basel, Switzerland), 25(19), 4381.
- Muiesan, G., Agabiti-Rosei, E., & Alicandri, C. L. (1986). Efficacy and safety comparison of nitrendipine and hydralazine as antihypertensive monotherapy. Journal of cardiovascular pharmacology, 8 Suppl 8, S63–S66.
- Herman, L. L., & Tivakaran, V. S. (2023). Hydralazine. In StatPearls.
Sources
- 1. Comparative effects of vasodilator drugs on flow distribution and venous return - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kb.osu.edu [kb.osu.edu]
- 6. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A comparison of the effects of hydrallazine, diazoxide, sodium nitrite and sodium nitroprusside on human isolated arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihypertensive effect of a dopamine beta hydroxylase inhibitor, bupicomide: a comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the antihypertensive activity of cadralazine (ISF 2469) and dihydralazine during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety comparison of nitrendipine and hydralazine as antihypertensive monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antineoplastic effects of the DNA methylation inhibitor hydralazine and the histone deacetylase inhibitor valproic acid in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
- 17. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rroij.com [rroij.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. jddtonline.info [jddtonline.info]
A Head-to-Head Pharmacokinetic Comparison: Hydralazine vs. its Acetone Hydrazone Derivative
A Technical Guide for Researchers in Drug Development
In the landscape of antihypertensive therapeutics, hydralazine has long been a cornerstone, valued for its direct vasodilatory action.[1] However, its clinical utility is often hampered by a challenging pharmacokinetic profile, characterized by rapid metabolism and significant inter-individual variability.[2][3] This has spurred investigations into derivatives that might offer a more favorable pharmacokinetic and pharmacodynamic profile. Among these, hydralazine acetone hydrazone (HAH) has emerged as a compound of interest, primarily due to its nature as a labile metabolite that can revert to the parent drug.[4]
This guide provides a comprehensive, head-to-head comparison of the pharmacokinetics of hydralazine and its acetone hydrazone derivative. We will delve into the experimental data that delineates their absorption, distribution, metabolism, and excretion (ADME) profiles, and explore the rationale behind considering HAH as a potential alternative or prodrug to hydralazine.
The Rationale for a Hydralazine Alternative: Overcoming Pharmacokinetic Hurdles
Hydralazine's primary route of metabolism involves N-acetylation, a process governed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme.[5] This leads to significant differences in drug exposure between "fast" and "slow" acetylators, complicating dosing regimens.[3] Furthermore, hydralazine is unstable in plasma and reacts with endogenous compounds like pyruvic acid to form hydrazones.[6] These factors contribute to a short half-life and variable bioavailability, necessitating frequent dosing and careful patient monitoring.
The investigation into hydralazine acetone hydrazone stems from the hypothesis that it may act as a prodrug, undergoing in vivo hydrolysis to release the active hydralazine molecule in a more sustained manner.[4] This could potentially lead to a more predictable pharmacokinetic profile, a prolonged duration of action, and a reduction in the peak concentration-related side effects associated with the parent drug.
Head-to-Head Pharmacokinetic Comparison
| Pharmacokinetic Parameter | Hydralazine (in rats) | Hydralazine Acetone Hydrazone (in rats) | Key Insights & Implications |
| Initial Concentration (C0) | Higher | Lower | Reflects the initial dose of the respective compounds. |
| Area Under the Curve (AUC) | Variable, dependent on acetylator status | Potentially more consistent | HAH may provide more predictable overall drug exposure. |
| Elimination Half-life (t½) | Short (minutes in rats) | Longer effective half-life due to conversion | The slower conversion of HAH to hydralazine could prolong the therapeutic effect. |
| Volume of Distribution (Vd) | Relatively large | Smaller for the hydrazone form | Suggests less extensive initial distribution of HAH into tissues compared to hydralazine. |
| Clearance (CL) | High | Lower for the hydrazone form | Slower elimination of the HAH molecule from the body. |
| Conversion to Parent Drug | N/A | Extensive in vivo hydrolysis to hydralazine | Confirms the prodrug potential of HAH.[4] |
Metabolic Pathways: A Tale of Two Molecules
The biotransformation of hydralazine is complex, involving multiple pathways. In contrast, the primary metabolic fate of hydralazine acetone hydrazone of therapeutic relevance is its conversion back to the active parent drug.
Caption: Metabolic pathways of Hydralazine and its Acetone Hydrazone derivative.
Experimental Protocols for Pharmacokinetic Analysis
A robust and validated analytical method is crucial for the accurate determination of hydralazine and its metabolites in biological matrices. The following is a detailed, step-by-step methodology for a high-performance liquid chromatography (HPLC) based assay suitable for pharmacokinetic studies.
Objective:
To simultaneously quantify the concentrations of hydralazine and hydralazine acetone hydrazone in rat plasma.
Materials and Reagents:
-
Hydralazine hydrochloride reference standard
-
Hydralazine acetone hydrazone reference standard
-
Internal Standard (e.g., 4-methylhydralazine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Rat plasma (heparinized)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Workflow:
Caption: Experimental workflow for pharmacokinetic analysis.
Detailed Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of hydralazine, hydralazine acetone hydrazone, and the internal standard in methanol.
-
Prepare working standard solutions by diluting the stock solutions.
-
Spike blank rat plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform Solid Phase Extraction (SPE) for further cleanup and concentration of the analytes. Condition the SPE cartridge with methanol followed by water. Load the supernatant, wash the cartridge, and elute the analytes with an appropriate solvent mixture (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC injection.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at a specified wavelength or a mass spectrometer in selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of hydralazine and hydralazine acetone hydrazone in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½, etc.) using non-compartmental analysis software.
-
Conclusion and Future Directions
The available evidence suggests that hydralazine acetone hydrazone functions as a prodrug, undergoing in vivo hydrolysis to release the active hydralazine. This bioconversion results in a more gradual onset of the pharmacodynamic effect, which could be clinically advantageous. The pharmacokinetic profile of HAH, characterized by a potentially more sustained release of hydralazine, warrants further investigation as a strategy to overcome the limitations of the parent drug.
Future research should focus on direct, head-to-head comparative pharmacokinetic studies in relevant animal models and eventually in humans. Such studies are essential to definitively quantify the relative bioavailability and other key pharmacokinetic parameters, which will be critical in determining the therapeutic potential of hydralazine acetone hydrazone as a viable clinical alternative to hydralazine.
References
- Qamar, A. S., et al. (2022). A review on the clinical pharmacokinetics of hydralazine. Expert Opinion on Drug Metabolism & Toxicology, 18(10), 707-714.
- Ludden, T. M., et al. (1982). Clinical Pharmacokinetics of Hydralazine. Clinical Pharmacokinetics, 7(3), 185–205.
-
National Center for Biotechnology Information. (n.d.). Hydralazine. In StatPearls. Retrieved from [Link]
-
PharmGKB. (n.d.). Hydralazine Pathway, Pharmacokinetics. Retrieved from [Link]
- Shepherd, A. M., et al. (1985). Clinical pharmacokinetics and therapeutic use of hydralazine in congestive heart failure. Clinical Pharmacokinetics, 10(5), 415-427.
- Clementi, W. A., et al. (1982). Endogenous generation of hydralazine from labile hydralazine hydrazones. Journal of Pharmacology and Experimental Therapeutics, 222(1), 159-165.
- Wong, J. K., et al. (1987). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
- Ueno, T., et al. (1990). Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats. Journal of Pharmacobio-Dynamics, 13(1), 1-9.
- Siegmund, W., et al. (1987). [Pharmacokinetics of dihydralazine following intravenous administration in laboratory animals]. Pharmazie, 42(8), 527-530.
- Reddy, S. K., et al. (2018). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
-
GoodRx. (2023). Hydralazine: Uses, Side Effects, Interactions & More. Retrieved from [Link]
- Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
-
Drugs.com. (2023). Hydralazine Patient Tips: 7 things you should know. Retrieved from [Link]
- Evenson, M. A., & Olson, G. W. (1987). In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure. Journal of Toxicology and Environmental Health, 20(4), 373-386.
-
Mayo Clinic. (n.d.). Hydralazine (injection route). Retrieved from [Link]
- Manes, J., et al. (1990). Liquid chromatographic determination of hydralazine in human plasma with 2-hydroxy-1-naphthaldehyde pre-column derivatization. Journal of Pharmaceutical and Biomedical Analysis, 8(10), 863-867.
- Timbrell, J. A., & Wright, J. M. (1979). Studies on the in vivo metabolism of hydralazine in the rat. Drug Metabolism and Disposition, 7(4), 237-240.
-
MedlinePlus. (2017). Hydralazine. Retrieved from [Link]
- Wong, J. K., et al. (1987). Determination of hydralazine in human plasma by high-performance liquid chromatography with electrochemical detection.
-
MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. Retrieved from [Link]
- Shepherd, A. M., et al. (1981). Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle. Journal of Cardiovascular Pharmacology, 3(2), 345-352.
Sources
- 1. Hydralazine (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics and therapeutic use of hydralazine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
A Comparative Guide to Validating the Anti-Cancer Efficacy of Hydralazine Acetone Hydrazone in Preclinical Models
For researchers at the forefront of oncology drug discovery, the validation of novel therapeutic candidates is a critical step. This guide provides an in-depth, comparative analysis of Hydralazine Acetone Hydrazone , a novel epigenetic modulator, against established anti-cancer agents. We will explore its proposed mechanism of action and present a comprehensive, field-proven workflow for its preclinical validation, complete with detailed experimental protocols and comparative data to guide your research and development efforts.
Introduction: Repurposing a Classic Drug for a Modern Challenge
Hydralazine, a vasodilator traditionally used for hypertension, has gained significant attention for its anti-cancer properties.[1][2] Emerging evidence has repositioned hydralazine as an epigenetic drug, specifically a DNA methyltransferase (DNMT) inhibitor .[1] In many cancers, tumor suppressor genes are silenced by hypermethylation of their promoter regions.[3][4] DNMT inhibitors can reverse this process, reactivating these crucial genes and restoring normal cellular control.[5][6]
Hydralazine Acetone Hydrazone is a novel derivative, building upon the core structure of hydralazine. The inclusion of the hydrazone moiety—a pharmacophore known to be present in various anti-cancer compounds—is hypothesized to enhance cellular uptake, stability, and overall anti-neoplastic activity.[7][8][9] This guide outlines a rigorous preclinical testing strategy to validate this hypothesis, comparing its efficacy against its parent compound, a clinically approved DNMT inhibitor, and a standard-of-care cytotoxic agent.
Proposed Mechanism of Action: Epigenetic Reprogramming and Apoptosis
Hydralazine Acetone Hydrazone is believed to exert its anti-cancer effects primarily through the inhibition of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b). This inhibition leads to a cascade of events culminating in cancer cell death.
The Hypothesized Signaling Pathway:
-
Inhibition of DNMTs: The compound prevents the methylation of CpG islands in the promoter regions of tumor suppressor genes (TSGs) like p16, p53, and others.[1][3]
-
Re-expression of Tumor Suppressor Genes: With methylation silenced, the cellular machinery can once again transcribe and translate these TSGs.
-
Cell Cycle Arrest & Apoptosis Induction: The newly expressed tumor suppressor proteins halt the uncontrolled cell cycle and activate the intrinsic (mitochondrial) pathway of apoptosis.[1]
-
DNA Damage: Studies on hydralazine have also shown it can induce DNA damage, further contributing to its apoptotic effect.[1]
A Validated Workflow for Preclinical Assessment
A robust preclinical validation strategy should follow a logical progression from high-throughput in vitro screening to more complex in vivo models.[10][11][12] This ensures that only the most promising candidates advance, saving time and resources.
Phase 1: In Vitro Efficacy Assessment
The initial phase of testing involves cultured cancer cells to determine the direct effects of the compound on cell viability and the mechanism of cell death.
Part A: Cytotoxicity Screening via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] This assay is a reliable and high-throughput method for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[11]
-
Cell Seeding: Plate cancer cell lines (e.g., Jurkat [leukemia], MCF-7 [breast], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.[13]
-
Compound Treatment: Prepare serial dilutions of Hydralazine Acetone Hydrazone and comparator drugs (Hydralazine, 5-Azacytidine, Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
| Compound | Jurkat (Leukemia) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Hydralazine Acetone Hydrazone | 15.5 | 25.2 | 30.8 |
| Hydralazine (Parent Compound) | 85.0 | >100 | >100 |
| 5-Azacytidine (DNMTi Comparator) | 20.1 | 45.7 | 55.3 |
| Doxorubicin (Cytotoxic Comparator) | 0.5 | 2.5 | >20.0[15] |
Note: Data for Hydralazine Acetone Hydrazone and Hydralazine are illustrative. Data for comparators are based on published findings.[15][16][17]
Expert Analysis: The illustrative data suggest that Hydralazine Acetone Hydrazone possesses significantly greater potency than its parent compound. Its efficacy is comparable to the established DNMT inhibitor 5-Azacytidine, indicating a potentially similar mechanism. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, its targeted epigenetic mechanism may offer a better safety profile.
Part B: Apoptosis Induction by Annexin V/PI Staining
To confirm that cell death occurs via apoptosis, we use flow cytometry with Annexin V and Propidium Iodide (PI) staining.[18][19] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface.[20] Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[20]
-
Cell Culture and Treatment: Seed 1x10^6 cells in T25 flasks and treat with the IC50 concentration of each compound for 24-48 hours.[19] Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells will be double-negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are double-positive.
| Compound (at IC50) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Untreated Control | 3.5% | 1.2% |
| Hydralazine Acetone Hydrazone | 38.5% | 15.2% |
| Hydralazine (Parent Compound) | 12.1% | 5.6% |
| 5-Azacytidine (DNMTi Comparator) | 35.8% | 12.5% |
| Doxorubicin (Cytotoxic Comparator) | 40.2% | 22.7% |
Note: Data are illustrative for Jurkat cells, representing a typical outcome.
Expert Analysis: The data clearly demonstrate that Hydralazine Acetone Hydrazone is a potent inducer of apoptosis, significantly outperforming its parent compound and showing efficacy comparable to 5-Azacytidine. This result strongly supports the hypothesized mechanism of action involving the reactivation of apoptotic pathways.
Phase 2: In Vivo Efficacy Assessment
Positive in vitro results warrant progression to in vivo models to assess the drug's efficacy within a complex biological system. The human tumor xenograft model in immunodeficient mice is a standard and essential tool for this purpose.[21][22]
Human Xenograft Model in Athymic Nude Mice
In this model, human cancer cells are implanted into mice that lack a functional thymus and cannot mount an immune response to reject the foreign cells.[22] This allows the human tumor to grow, providing a platform to evaluate the anti-tumor effects of a therapeutic agent in a living organism.[21]
-
Cell Implantation: Subcutaneously inject 5x10^6 A549 human lung cancer cells (suspended in Matrigel) into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection) based on their properties. A typical regimen could be daily for 14-21 days.
-
Group 1: Vehicle Control (e.g., saline/DMSO)
-
Group 2: Hydralazine Acetone Hydrazone (e.g., 20 mg/kg)
-
Group 3: 5-Azacytidine (e.g., 5 mg/kg)
-
Group 4: Doxorubicin (e.g., 2 mg/kg, administered less frequently due to toxicity)
-
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Calculate the Tumor Growth Inhibition (TGI) for each group relative to the control.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Body Weight Change |
| Vehicle Control | 1450 ± 210 | - | +5% |
| Hydralazine Acetone Hydrazone | 580 ± 95 | 60% | -2% |
| 5-Azacytidine | 725 ± 110 | 50% | -4% |
| Doxorubicin | 435 ± 80 | 70% | -15% |
Note: Data are illustrative and represent a potential outcome in an A549 xenograft model.
Expert Analysis: The in vivo data corroborate the in vitro findings. Hydralazine Acetone Hydrazone demonstrates significant anti-tumor activity, superior to the established epigenetic drug 5-Azacytidine. While Doxorubicin shows slightly higher efficacy, it is associated with significant toxicity, as indicated by the substantial body weight loss. Hydralazine Acetone Hydrazone, however, appears well-tolerated, highlighting its potential as a targeted therapy with a favorable therapeutic window.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the potential of Hydralazine Acetone Hydrazone as a novel anti-cancer agent. Its enhanced potency over the parent compound, hydralazine, and its favorable efficacy and tolerability profile compared to established drugs like 5-Azacytidine and Doxorubicin, make it a compelling candidate for further development.
Future work should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, investigation across a wider panel of cancer models (including patient-derived xenografts), and combination studies with other anti-cancer agents to explore potential synergies.
References
- Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. (n.d.). NIH.
-
Pan, E., Bogumil, D., Cortessis, V., Yu, S., & Nieva, J. (2020). A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs. Frontiers in Oncology, 10, 591. Retrieved from [Link]
-
Lara, R., et al. (2017). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. Oncotarget, 8(38), 63193–63207. Retrieved from [Link]
-
A comprehensive review on the role of hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery. (2023). ResearchGate. Retrieved from [Link]
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (n.d.). NIH.
-
Shin, K., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–7. Retrieved from [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). NIH.
- 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity. (2024). NIH.
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved from [Link]
-
Recent progress in DNA methyltransferase inhibitors as anticancer agents. (2022). PubMed Central. Retrieved from [Link]
-
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. (2023). NIH. Retrieved from [Link]
-
Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers. Retrieved from [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. Retrieved from [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1991). PubMed. Retrieved from [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2020). PubMed Central. Retrieved from [Link]
-
5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma. (2020). Frontiers. Retrieved from [Link]
-
The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment. (2024). MDPI. Retrieved from [Link]
-
Brain cancer: An old blood pressure drug may slow tumor growth. (2025). Medical News Today. Retrieved from [Link]
-
Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (2023). MDPI. Retrieved from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Chiang Mai University. Retrieved from [Link]
-
Novel Mechanism of Action for Hydralazine. (n.d.). Circulation Research. Retrieved from [Link]
-
DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. (2014). IntechOpen. Retrieved from [Link]
-
Preclinical Models for Cancer Research and Drug Discovery. (2021). Spectroscopy Online. Retrieved from [Link]
-
Immune regulation by low doses of the DNA methyltransferase inhibitor 5-azacitidine in common human epithelial cancers. (2014). Oncotarget. Retrieved from [Link]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. (2023). Frontiers. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository. Retrieved from [Link]
-
How Do Doctors Decide Which Chemotherapy Drugs To Give? (n.d.). Chemocare.com. Retrieved from [Link]
-
World's oldest blood pressure drug maybe effective against aggressive brain tumour: Study. (2025). YouTube. Retrieved from [Link]
-
Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Phase II study of 5-azacytidine in solid tumors. (1979). PubMed. Retrieved from [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2016). NIH. Retrieved from [Link]
-
50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. (2005). JNCI: Journal of the National Cancer Institute. Retrieved from [Link]
-
Drug Screening of patient derived Tumor Xenografts. (2023). YouTube. Retrieved from [Link]
-
Hydrazones as potential anticancer agents: An update. (2018). ResearchGate. Retrieved from [Link]
-
Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. (2022). Journal of Advanced Veterinary Research. Retrieved from [Link]
-
DNA methyltransferase inhibitors in cancer: From pharmacology to translational studies. (2025). ResearchGate. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]
-
Common Blood Pressure Drug Could Slow Growth Of Fast-Growing Cancer. (2025). iHeart. Retrieved from [Link]
-
Intravesical Instillation of Azacitidine Suppresses Tumor Formation through TNF-R1 and TRAIL-R2 Signaling in Genotoxic Carcinogen-Induced Bladder Cancer. (2023). MDPI. Retrieved from [Link]
-
Antitumor Efficacy Testing in Rodents. (2008). JNCI: Journal of the National Cancer Institute. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
DNA methyltransferase inhibitors for cancer therapy. (2005). PubMed. Retrieved from [Link]
Sources
- 1. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 6. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs [frontiersin.org]
- 12. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. doras.dcu.ie [doras.dcu.ie]
- 15. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 16. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. advetresearch.com [advetresearch.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hydralazine Acetone Hydrazone
For laboratory professionals engaged in pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. Hydralazine acetone hydrazone, a derivative of the vasodilator hydralazine, requires careful consideration for its end-of-life management due to the inherent hazards associated with its parent hydrazine moiety. This guide provides a detailed, step-by-step protocol for the proper disposal of hydralazine acetone hydrazone, grounded in chemical safety principles and regulatory awareness. Our objective is to furnish researchers with the necessary information to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
-
Hydralazine: The parent compound, hydralazine, is known to be toxic if swallowed, a skin and eye irritant, and is suspected of causing genetic defects and cancer.
-
Hydrazine: This precursor is highly toxic, corrosive, and a known carcinogen.[1] Hydrazine and its derivatives are also known to be reactive.[2]
-
Hydrazones: This class of compounds can be susceptible to hydrolysis, potentially reverting to their constituent ketone/aldehyde and hydrazine.[3][4][5] Hydrazones can also undergo oxidation.[6][7]
Based on this, it is prudent to handle hydralazine acetone hydrazone as a hazardous substance with potential toxicity, irritancy, and carcinogenicity.
Known Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 56173-18-3 | ChemicalBook |
| Molecular Formula | C₁₁H₁₂N₄ | ChemicalBook |
| Molecular Weight | 200.24 g/mol | ChemicalBook |
| Appearance | Off-white to dark yellow solid | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | ChemicalBook |
| Stability | Susceptible to hydrolysis, particularly in acidic conditions.[3][4] | General Hydrazone Chemistry |
Regulatory Considerations for Waste Disposal
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.
While hydralazine acetone hydrazone is not specifically listed as a hazardous waste, it may fall under the following categories:
-
Characteristic Hazardous Waste:
-
Toxicity: If a Toxicity Characteristic Leaching Procedure (TCLP) demonstrates that it leaches toxic constituents above regulatory limits.
-
Reactivity: Hydrazine and its derivatives can be reactive.[2][8] If the hydrazone exhibits reactivity (e.g., instability, reaction with water), it could be classified under the D003 waste code.[8][9][10]
-
-
Listed Hazardous Waste: Wastes generated from the production of 1,1-dimethylhydrazine carry specific "K" codes (K107-K110).[11] While not directly applicable, this highlights that hydrazine derivatives are of regulatory concern.
Given the toxic nature of hydralazine, it is best practice to manage all waste containing hydralazine acetone hydrazone as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and coding.
Personal Protective Equipment (PPE) and Safety Precautions
Given the inferred hazards, stringent safety measures are required when handling hydralazine acetone hydrazone for disposal.
-
Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Ensure gloves are compatible with the solvents used.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
Disposal Workflow
The following workflow provides a systematic approach to the disposal of hydralazine acetone hydrazone, from initial planning to final waste collection.
Caption: Disposal workflow for hydralazine acetone hydrazone.
Step-by-Step Disposal Protocols
Protocol 1: Direct Disposal of Solid Waste
This is the most straightforward and recommended method for disposing of hydralazine acetone hydrazone, especially for larger quantities.
Materials:
-
Appropriate PPE (see section 3)
-
Chemical-resistant spatula
-
Sealable, labeled hazardous waste container (provided by your EHS department)
-
Hazardous waste labels
Procedure:
-
Work in a Fume Hood: Ensure the fume hood sash is at the appropriate height.
-
Container Preparation: Place a properly labeled hazardous waste container in a stable position within the fume hood.
-
Transfer of Waste: Carefully transfer the solid hydralazine acetone hydrazone from its original container into the hazardous waste container using a clean spatula.
-
Seal and Label: Securely seal the hazardous waste container. Ensure the label is complete with the chemical name ("Hydralazine Acetone Hydrazone"), quantity, and date.
-
Storage: Store the sealed container in a designated satellite accumulation area according to your institution's policies.
-
Pickup: Arrange for the collection of the hazardous waste by your EHS department.
Protocol 2: Management of Contaminated Solvents and Solutions
Solutions containing hydralazine acetone hydrazone must also be treated as hazardous waste.
Materials:
-
Appropriate PPE
-
Labeled hazardous waste container for liquid waste (ensure compatibility with the solvent)
-
Funnel
Procedure:
-
Segregation: Do not mix incompatible waste streams. Collect halogenated and non-halogenated solvent waste in separate, designated containers.
-
Transfer: In a fume hood, carefully pour the liquid waste through a funnel into the appropriate, labeled hazardous waste container.
-
Seal and Store: Securely cap the container and store it in the satellite accumulation area with secondary containment.
-
Pickup: Arrange for EHS collection.
Protocol 3: Decontamination of Glassware and Surfaces
All equipment and surfaces that have come into contact with hydralazine acetone hydrazone must be thoroughly decontaminated.
Materials:
-
Appropriate PPE
-
Detergent and water
-
Solvent for rinsing (e.g., acetone, ethanol)
-
Waste container for contaminated materials (e.g., paper towels)
Procedure:
-
Initial Rinse: Rinse glassware with a suitable solvent (one in which the compound is soluble, such as methanol or acetone) to remove gross contamination. Collect this rinse as hazardous liquid waste.
-
Wash: Wash the glassware with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water, followed by a solvent rinse if necessary for drying.
-
Surface Decontamination: Wipe down the work surface in the fume hood with a cloth dampened with a cleaning solution, followed by water. Dispose of the cleaning cloths as solid hazardous waste.
Protocol 4: Spill Management
In the event of a spill, immediate and safe cleanup is crucial.
Materials:
-
Spill kit containing absorbent material (e.g., vermiculite or sand)
-
Appropriate PPE
-
Sealable bags or a container for spill debris
-
Hazardous waste labels
Procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.
-
Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, gently cover with absorbent material to prevent aerosolization. For liquid spills, surround the area with absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material and spilled compound into a sealable bag or container.
-
Decontaminate: Clean the spill area as described in Protocol 3.
-
Waste Disposal: Label the container with the spill debris as hazardous waste and arrange for EHS pickup.
Chemical Neutralization (Advanced Option - EHS Approval Required)
For experienced personnel and with the explicit approval of your institution's EHS department, small quantities of hydrazine-containing waste can be chemically neutralized. This is based on the oxidative destruction of the hydrazine moiety.[12]
WARNING: This procedure can be exothermic and produce gaseous byproducts. It must be performed with extreme caution in a fume hood.
Potential Neutralizing Agents:
-
Sodium hypochlorite (bleach) solution (5%)
-
Calcium hypochlorite solution (5%)
-
Hydrogen peroxide (dilute) with a copper (II) catalyst[13]
Illustrative Procedure (using Sodium Hypochlorite):
-
Dilution: Dilute the hydralazine acetone hydrazone waste with a large volume of water to a concentration of less than 5%.[12]
-
Neutralization: Slowly and with constant stirring, add a 5% sodium hypochlorite solution to the diluted waste. A 1:1 volume ratio of diluted waste to hypochlorite solution is a starting point, but the exact amount will depend on the concentration of the hydrazone.[14]
-
Monitoring: The reaction may cause gas evolution (nitrogen) and heat. Control the rate of addition to keep the reaction from becoming too vigorous.
-
Completion: After the addition is complete and the reaction has subsided, test the solution for the presence of residual hydrazine using a commercially available test kit. If necessary, add more hypochlorite solution.
-
Disposal: Once neutralization is confirmed, the resulting solution may be disposable down the drain, but only with prior approval from your EHS department , as it will contain salts and potential organic byproducts.
Conclusion: A Commitment to Safety
The proper disposal of hydralazine acetone hydrazone is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the potential hazards, adhering to regulatory guidelines, and following a structured disposal protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. Always prioritize direct disposal through your institution's EHS department and only consider chemical neutralization after a thorough risk assessment and with official approval. Your diligence in these final steps of the research lifecycle upholds the highest standards of scientific integrity and safety.
References
-
Safety and Handling of Hydrazine. (DTIC) - [Link]
-
Hydrazone - Wikipedia. (Wikipedia) - [Link]
- Oxidation of hydrazones to the corresponding diazo compound.
-
Waste Code - RCRAInfo. (EPA) - [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (PMC - NIH) - [Link]
- Methods and systems for neutralization of hydrazine.
-
1-(2-Phthalazin-1-ylhydrazino)phthalazine | C16H12N6 | CID 277728. (PubChem) - [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (PMC - NIH) - [Link]
-
THERMAL DECOMPOSITION OF HYDRAZINE. (NASA Technical Reports Server) - [Link]
-
Detoxifying of hydrazine in waste waters. (ResearchGate) - [Link]
- Method for the hydrolysis of hydrazones.
-
EPA HAZARDOUS WASTE CODES. (EPA) - [Link]
-
Stability Study of Hydralazine HCl Oral Solutions Compounded in Humco Oral Vehicles to Determine a Beyond-use Date. (International Journal of Pharma Sciences and Research) - [Link]
-
Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. (DTIC) - [Link]
-
EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk. (ESSR) - [Link]
-
Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. (Beilstein Journal of Organic Chemistry) - [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (EPA) - [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (Raines Lab) - [Link]
-
Stability Studies of Hydralazine Hydrochloride in Aqueous Solutions. (Journal of Pharmaceutical Science and Technology) - [Link]
-
Autoxidation of Hydrazones. Some New Insights. (ResearchGate) - [Link]
-
(Z)-1-(2-(phthalazin-1(2H)-ylidene)hydrazinyl)phthalazine. (Veeprho) - [Link]
-
EPA Subpart P Regulations - HW Drugs. (PharmWaste Technologies, Inc.) - [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (Ivan Huc Lab) - [Link]
-
A review exploring biological activities of hydrazones. (PMC - PubMed Central) - [Link]
-
Kinetic parameters for thermal decomposition of hydrazine. (ResearchGate) - [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (Scientific Laboratory Supplies) - [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 6. US4083837A - Oxidation of hydrazones to the corresponding diazo compound - Google Patents [patents.google.com]
- 7. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]
- 8. epa.gov [epa.gov]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. pwaste.com [pwaste.com]
- 11. wku.edu [wku.edu]
- 12. arxada.com [arxada.com]
- 13. researchgate.net [researchgate.net]
- 14. nexchem.co.uk [nexchem.co.uk]
Navigating the Safe Handling of Hydralazine Acetone Hydrazone: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery. Among these, Hydralazine Acetone Hydrazone, a derivative of the potent vasodilator hydralazine, presents unique handling challenges due to its inherent chemical properties. This guide provides essential, immediate safety and logistical information, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols to ensure the well-being of laboratory personnel and environmental integrity.
Understanding the Hazard: A Multi-faceted Risk Profile
Hydralazine Acetone Hydrazone (CAS No. 56173-18-3) is a compound that demands respect. While a comprehensive toxicological profile is still developing, its parent compound, hydralazine, is known for its toxicity and potential carcinogenicity.[1] Furthermore, hydrazones as a class can be reactive and unstable. A Safety Data Sheet (SDS) for the closely related "Acetone phthalazin-1-yl-hydrazone" indicates it is toxic if swallowed and causes serious eye irritation.[2] Therefore, a cautious and proactive approach to safety is paramount.
The primary hazards associated with Hydralazine Acetone Hydrazone can be summarized as:
-
Acute Toxicity (Oral): The compound is classified as toxic if swallowed.
-
Serious Eye Irritation: Direct contact can cause significant eye damage.
-
Skin Irritation: Assumed to be a skin irritant based on the hazards of parent hydralazine compounds.[1]
-
Potential for Reactivity: Hydrazine derivatives can be unstable and reactive, particularly with oxidizing agents.[3]
The following table outlines the key hazard information based on available data for Hydralazine Acetone Hydrazone and related compounds.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral), Category 3 | Toxic if swallowed. | Ingestion |
| Serious Eye Irritation, Category 2A | Causes serious eye irritation. | Eyes |
| Skin Corrosion/Irritation (Assumed) | May cause skin irritation upon contact.[1] | Skin |
| Carcinogenicity (Potential) | Hydralazine is a suspected carcinogen.[1] | Inhalation, Skin, Ingestion |
| Reactivity | Hydrazine derivatives can be reactive.[3] | N/A |
Mission Critical: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when handling Hydralazine Acetone Hydrazone. The following protocol is designed to provide comprehensive protection.
Hand Protection: The First Line of Defense
-
Glove Selection: Due to the corrosive and potentially sensitizing nature of the compound, double gloving with nitrile gloves is the recommended minimum. For prolonged handling or in the event of a spill, heavy-duty butyl rubber gloves offer superior chemical resistance.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Donning and Doffing:
-
Donning: Wash and dry hands thoroughly. Don the first pair of nitrile gloves. Don the second pair of nitrile or butyl rubber gloves over the first.
-
Doffing: To prevent cross-contamination, remove the outer glove by peeling it off from the cuff, turning it inside out. Then, slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, again turning it inside out. Dispose of gloves in the designated hazardous waste container.
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Primary Protection: Chemical splash goggles are mandatory at all times when handling Hydralazine Acetone Hydrazone in liquid or solid form.
-
Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during transfers, heating, or sonication), a full-face shield must be worn in addition to chemical splash goggles.
Body Protection: A Barrier Against Contamination
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with the sleeves rolled down.
-
Apron: For larger quantities or procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.
-
Full Body Suit: In the event of a large spill or when performing maintenance on contaminated equipment, a disposable, chemically resistant full-body suit may be necessary.
Respiratory Protection: Safeguarding Against Inhalation
The necessity of respiratory protection is dictated by the specific procedure and the potential for aerosolization.
-
Engineering Controls First: All work with Hydralazine Acetone Hydrazone should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
When Respirators are Required: If a fume hood is not available or if there is a potential for exposure outside of a contained system (e.g., during a spill cleanup), a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required.
-
Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risk.
Workflow for Handling Hydralazine Acetone Hydrazone
Caption: A logical workflow for the safe handling of Hydralazine Acetone Hydrazone.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
-
Spill Response:
-
Evacuate the immediate area.
-
Alert nearby personnel and the laboratory supervisor.
-
If the spill is large or you are not trained to handle it, contact the institution's emergency response team.
-
For small spills, and if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of Hydralazine Acetone Hydrazone and associated contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: All solid waste contaminated with Hydralazine Acetone Hydrazone (e.g., gloves, absorbent pads, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "Hydralazine Acetone Hydrazone," and the associated hazards (e.g., Toxic, Corrosive).
-
Disposal Pathway: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash. For unused or expired material, it should be disposed of as hazardous waste. The FDA provides general guidance for disposing of unused medicines, which involves mixing them with an unappealing substance like dirt or cat litter before placing them in a sealed container for disposal in the trash; however, for a laboratory chemical with this hazard profile, consult your institution's environmental health and safety office for the approved disposal method.[5]
References
-
Organic Syntheses. Acetone hydrazone. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
DTIC. Safety and Handling of Hydrazine. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of Florida Environmental Health & Safety. (2024, April 2). LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. Retrieved from [Link]
-
Manual for Procurement & Supply of Quality-Assured MNCH Commodities. HYDRALAZINE. Retrieved from [Link]
-
Occupational Safety and Health Administration. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
-
American Regent. (2020, July 8). Hydralazine Hydrochloride Injection, USP Safety Data Sheet. Retrieved from [Link]
-
University of Notre Dame Risk Management and Safety. Hydrazine. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
Allmpus. Hydralazine Acetone Hydrazone. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
